molecular formula C10H16N4 B3435765 2-(4-ethyl-1-piperazinyl)pyrimidine

2-(4-ethyl-1-piperazinyl)pyrimidine

Cat. No.: B3435765
M. Wt: 192.26 g/mol
InChI Key: NMGAABCQJFERQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-ethyl-1-piperazinyl)pyrimidine is a useful research compound. Its molecular formula is C10H16N4 and its molecular weight is 192.26 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(4-ethyl-1-piperazinyl)pyrimidine is 192.137496527 g/mol and the complexity rating of the compound is 160. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(4-ethyl-1-piperazinyl)pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-ethyl-1-piperazinyl)pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(4-ethylpiperazin-1-yl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4/c1-2-13-6-8-14(9-7-13)10-11-4-3-5-12-10/h3-5H,2,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMGAABCQJFERQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Physicochemical Profiling and Characterization of 2-(4-Ethyl-1-piperazinyl)pyrimidine: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of neuropharmacology and central nervous system (CNS) drug design, the N-arylpiperazine scaffold represents a privileged pharmacophore. 2-(4-ethyl-1-piperazinyl)pyrimidine (also known as 1-(2-pyrimidinyl)-4-ethylpiperazine) is a critical structural building block and ligand model. It is a direct structural analog of 1-(2-pyrimidinyl)piperazine (1-PP), the primary active metabolite of azapirone anxiolytics such as buspirone and tandospirone[1][2].

This technical whitepaper provides an in-depth analysis of the physicochemical properties, structural causality, and analytical characterization of 2-(4-ethyl-1-piperazinyl)pyrimidine. By understanding the thermodynamic and electronic properties of this molecule, drug development professionals can optimize target engagement, specifically at the 5-HT1A receptor, while mitigating metabolic liabilities.

Structural Chemistry & Physicochemical Profiling

The pharmacological efficacy of arylpiperazines is strictly dictated by their physicochemical parameters. The addition of an N-ethyl group to the distal nitrogen of the piperazine ring fundamentally alters the molecule's lipophilicity, basicity, and hydrogen-bonding profile compared to its secondary amine precursor[3].

Structure-Property Relationship (SPR) Causality
  • The Pyrimidine Ring: The pyrimidine nitrogens are sp² hybridized and integrated into an electron-withdrawing aromatic system. This renders them very weakly basic (pKa ~ 1.0–1.5). They act purely as hydrogen bond acceptors, facilitating interaction with complementary residues in the target receptor.

  • The Piperazine Core: The nitrogen attached directly to the pyrimidine (N1) has its lone pair partially delocalized into the electron-deficient aromatic ring, drastically reducing its basicity (pKa ~ 2.5–3.0).

  • The N-Ethyl Substitution: The distal nitrogen (N4) is an aliphatic tertiary amine. It retains its localized lone pair, making it the primary basic center with a pKa of approximately 8.0–8.2. At physiological pH (7.4), this nitrogen is >90% protonated. This cationic state is an absolute requisite for forming a critical salt bridge with the conserved aspartate residue (D3.32) in the binding pocket of aminergic G-Protein-Coupled Receptors (GPCRs)[3]. Furthermore, the ethyl group eliminates the hydrogen bond donor capacity of the secondary amine, reducing the Polar Surface Area (PSA) and increasing the partition coefficient (LogP) to optimize blood-brain barrier (BBB) permeability.

Quantitative Physicochemical Summary
ParameterValueCausality / Significance in Drug Design
Molecular Formula C₁₀H₁₆N₄Core arylpiperazine scaffold.
Molecular Weight 192.26 g/mol Highly efficient ligand; well within Lipinski's Rule of 5 (<500 Da) for oral bioavailability.
LogP (Estimated) 1.5 – 1.8Optimal lipophilicity for CNS penetration; prevents the non-specific lipid partitioning seen in highly lipophilic compounds (LogP > 4).
pKa (N4 Piperazine) 8.0 – 8.2Ensures predominant protonation at pH 7.4, driving the critical D3.32 salt-bridge formation in 5-HT1A receptors.
Polar Surface Area ~41 ŲExcellent for BBB crossing (CNS drugs typically require a PSA < 90 Ų)[1].
H-Bond Donors 0N-ethylation removes the secondary amine H-bond donor, increasing passive membrane permeability.
H-Bond Acceptors 4Pyrimidine and piperazine nitrogens facilitate necessary receptor anchoring.

Pharmacological Relevance: The Arylpiperazine Pharmacophore

2-(4-ethyl-1-piperazinyl)pyrimidine serves as a high-affinity pharmacophore model for the 5-HT1A receptor , a Gi/o-coupled GPCR implicated in anxiety and depression[3]. The binding of the protonated piperazine nitrogen to Asp116 (D3.32), coupled with the hydrophobic packing of the pyrimidine ring, triggers a conformational shift in the receptor.

This shift activates the Gi/o protein complex, leading to the inhibition of Adenylyl Cyclase (AC) and a subsequent drop in cAMP levels. Concurrently, the Gβγ subunits activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels (causing neuronal hyperpolarization) and the ERK1/2 signaling pathway.

G Ligand 2-(4-Ethyl-1-piperazinyl)pyrimidine (Arylpiperazine Ligand) Receptor 5-HT1A Receptor (GPCR) Ligand->Receptor Binds Asp116 (D3.32) G_protein Gi/o Protein Complex Receptor->G_protein Conformational Change AC Adenylyl Cyclase (AC) G_protein->AC Gαi Subunit (Inhibition) GIRK GIRK Channels ↑ (Hyperpolarization) G_protein->GIRK Gβγ Subunit (Activation) ERK ERK1/2 Pathway ↑ G_protein->ERK Gβγ Subunit cAMP cAMP Levels ↓ AC->cAMP Decreased Synthesis PKA PKA Activity ↓ cAMP->PKA Reduced Activation

Figure 1: 5-HT1A GPCR signaling cascade modulated by arylpiperazine ligand binding.

Analytical Methodologies & Self-Validating Protocols

To rigorously characterize the physicochemical properties of 2-(4-ethyl-1-piperazinyl)pyrimidine, empirical validation is required. The following protocols are designed as self-validating systems , ensuring that any experimental artifact automatically flags the run for rejection.

LogP Determination: Shake-Flask LC-MS/MS Method

Causality & Principle: The shake-flask method remains the gold standard for partition coefficient (LogP) determination. We utilize LC-MS/MS rather than UV-Vis to allow for ultra-low analyte concentrations (10 µM). High concentrations can lead to self-association or micelle formation of the basic amine, which artificially skews partitioning data.

Self-Validating Mechanism: A mass balance equation is mandatory. The sum of the quantified analyte in both the aqueous and organic phases must equal the initial spike concentration (±5%). A failure in mass balance indicates analyte precipitation, glass adsorption, or degradation, automatically invalidating the assay.

Step-by-Step Protocol:

  • Phase Saturation: Vigorously stir 1-octanol and 10 mM phosphate buffer (pH 7.4) together for 24 hours at 25°C. Causality: This ensures mutual saturation, preventing volume shifts during the extraction phase that would introduce volumetric errors.

  • Analyte Preparation: Dissolve the compound in the saturated aqueous phase to a final concentration of 10 µM.

  • Equilibration: Transfer 5 mL of the spiked aqueous phase and 5 mL of saturated octanol into a borosilicate glass vial. Shake mechanically at 25°C for 60 minutes.

  • Phase Separation: Centrifuge the emulsion at 3000 x g for 15 minutes to achieve absolute, sharp phase boundaries.

  • Quantification: Sample both phases using a syringe (strictly avoiding the interface). Quantify via LC-MS/MS using the MRM transition m/z 193.1 → 122.1.

  • Validation & Calculation: Calculate the mass balance. If recovery is >95%, calculate LogP = Log₁₀([Octanol] / [Aqueous]).

Workflow Prep Phase Saturation (Octanol & Water) Dissolve Analyte Dissolution (pH 7.4 Buffer) Prep->Dissolve Equilibrate Shake-Flask Equilibration (60 min at 25°C) Dissolve->Equilibrate Separate Phase Separation (Centrifugation) Equilibrate->Separate Quantify LC-MS/MS Quantification Separate->Quantify Validate Mass Balance Validation (>95%) Quantify->Validate

Figure 2: Self-validating shake-flask LC-MS/MS workflow for LogP determination.

pKa Elucidation: Potentiometric Titration

Causality & Principle: While in silico models predict pKa, the precise basicity of the N4 nitrogen dictates the pharmacokinetic distribution. Potentiometric titration provides empirical, thermodynamic validation of the dissociation constant.

Self-Validating Mechanism: The system uses a Gran plot transformation of the titration curve to mathematically locate the exact equivalence point. Furthermore, the protocol requires a pre-titration of a primary standard (Potassium Hydrogen Phthalate, KHP). If the KHP standardization deviates by >1% from the theoretical molarity, the titrant is rejected.

Step-by-Step Protocol:

  • System Calibration: Standardize 0.1 M NaOH using NIST-traceable KHP. Calibrate the pH electrode using pH 4.00, 7.00, and 10.00 standard buffers.

  • Sample Preparation: Dissolve 10 mg of 2-(4-ethyl-1-piperazinyl)pyrimidine in 50 mL of 0.15 M KCl solution. Causality: The 0.15 M KCl maintains a constant ionic strength equivalent to physiological conditions, ensuring the measured pKa reflects the apparent pKa in vivo.

  • Inert Atmosphere: Purge the titration vessel with Argon gas for 10 minutes and maintain a continuous blanket. Causality: This prevents atmospheric CO₂ from dissolving into the solution to form carbonic acid, which would artificially lower the pH and skew the basic pKa measurement.

  • Titration: Titrate with 0.1 M HCl to pH 2.5 to fully protonate all piperazine nitrogens. Perform the forward titration using the standardized 0.1 M NaOH up to pH 11.0, recording the pH after each 0.05 mL addition.

  • Data Analysis: Apply the Bjerrum function and Gran plot to calculate the exact pKa of the N4 nitrogen.

Metabolic Stability & CYP450 Profiling

A major limitation of secondary arylpiperazines (like 1-PP or the buspirone parent molecule) is their rapid metabolism by Cytochrome P450 3A4 (CYP3A4)[2][4]. CYP3A4 typically attacks the exposed secondary amine or the adjacent alkyl linker, leading to oxidative deamination and rapid clearance, which results in a short clinical half-life.

By substituting the N4 position with an ethyl group, 2-(4-ethyl-1-piperazinyl)pyrimidine introduces steric hindrance and eliminates the N-H liability. While the ethyl group itself can be subject to N-dealkylation, tertiary amines generally exhibit a lower intrinsic clearance rate compared to their secondary counterparts in this specific scaffold class. This structural modification is a classic "fast-follower" optimization strategy used to extend the metabolic half-life of arylpiperazine ligands while retaining high 5-HT1A affinity[4].

References

  • 1-(2-Pyrimidinyl)piperazine | C8H12N4 | CID 88747 - PubChem Source: National Institutes of Health (NIH) URL:[Link]

  • New Piperazine Derivatives of 6-Acetyl-7-hydroxy-4-methylcoumarin as 5-HT1A Receptor Agents Source: Semantic Scholar URL:[Link]

  • Fast Follower: Optimising P450 Metabolic Stability (Buspirone and Arylpiperazines) Source: Optibrium URL:[Link]

Sources

Molecular weight and structural formula of 2-(4-ethyl-1-piperazinyl)pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 2-(4-ethyl-1-piperazinyl)pyrimidine , a specific chemical entity (SCE) within the arylpiperazine class.[1] This molecule is a structural derivative of the pharmacologically significant metabolite 1-(2-pyrimidinyl)piperazine (1-PP).[1]

Compound Class: Arylpiperazine / Pyrimidine Derivative Role: Chemical Intermediate, CNS Pharmacophore Scaffold[1]

Executive Summary

2-(4-ethyl-1-piperazinyl)pyrimidine is a heterocyclic compound characterized by a pyrimidine ring substituted at the 2-position with a 4-ethylpiperazine moiety.[1] It serves as a critical building block in medicinal chemistry, particularly in the design of serotonergic (5-HT) and dopaminergic (D2) ligands. Structurally, it is the N-ethyl derivative of 1-(2-pyrimidinyl)piperazine (1-PP) , a known active metabolite of anxiolytic drugs such as buspirone, gepirone, and ipsapirone.[1]

While 1-PP acts as a non-selective


-adrenergic antagonist and partial 5-HT

agonist, the introduction of the ethyl group at the N4 position modulates the compound's lipophilicity (LogP) and receptor binding affinity, making it a valuable probe for Structure-Activity Relationship (SAR) studies.[1]

Physicochemical Specifications

The following data represents the calculated and predicted properties for the specific ethyl derivative.

PropertyValueNotes
IUPAC Name 2-(4-ethylpiperazin-1-yl)pyrimidineSystematic nomenclature
Molecular Formula C₁₀H₁₆N₄ Validated stoichiometry
Molecular Weight 192.26 g/mol Monoisotopic mass: ~192.1375 Da
Appearance Pale yellow oil or low-melting solidTypical for alkyl-piperazines
Solubility Soluble in DMSO, Methanol, DCMProtonatable in aqueous acid
pKa (Predicted) ~8.7 (Piperazine N4)Basic nitrogen center
LogP (Predicted) 1.2 – 1.5More lipophilic than 1-PP (LogP ~0.[1][2][3]2)
H-Bond Donors 0Tertiary amines only
H-Bond Acceptors 4Pyrimidine N1/N3, Piperazine N1/N4
Structural Representation (SMILES)

CCN1CCN(CC1)c2ncccn2[4]

Structural Analysis & Connectivity

The molecule consists of three distinct pharmacophoric regions:

  • The Pyrimidine Ring: An electron-deficient aromatic system acting as a hydrogen bond acceptor.[1]

  • The Piperazine Linker: A semi-rigid, cyclic diamine spacer that enforces a specific distance between the aromatic head and the distal basic nitrogen.

  • The Ethyl Tail: A small hydrophobic group that caps the distal nitrogen (N4), preventing secondary amine metabolism and increasing blood-brain barrier (BBB) permeability compared to the unsubstituted parent.

Structural Diagram (Graphviz)

The following diagram illustrates the logical connectivity and functional regions of the molecule.

Structure Ethyl Ethyl Group (Hydrophobic Tail) N4 N4 Nitrogen (Basic Center) Ethyl->N4 Alkyl Bond Pip Piperazine Ring (Linker) N4->Pip Integration N1 N1 Nitrogen Pip->N1 Integration Pyr 2-Pyrimidine Ring (Aromatic Head) N1->Pyr C2-N Bond (Nucleophilic Sub.)

Figure 1: Pharmacophoric connectivity of 2-(4-ethyl-1-piperazinyl)pyrimidine.[1]

Synthetic Pathways[5][6][7]

There are two primary routes to synthesize this compound.[5] Method A is preferred for industrial scalability due to higher yields and fewer side products.

Method A: Nucleophilic Aromatic Substitution (SNAr)

This method involves the direct displacement of a leaving group (chlorine) on the pyrimidine ring by N-ethylpiperazine.

  • Reagents: 2-Chloropyrimidine, 1-Ethylpiperazine, Potassium Carbonate (

    
    ).[1]
    
  • Solvent: Water (Green chemistry approach) or Acetonitrile/DMF.

  • Conditions: Reflux at 80–100°C for 4–6 hours.

Protocol Step-by-Step:
  • Charge: Dissolve 2-chloropyrimidine (1.0 eq) in acetonitrile.

  • Base Addition: Add anhydrous

    
     (2.5 eq) to scavenge the HCl byproduct.
    
  • Nucleophile Addition: Add 1-ethylpiperazine (1.1 eq) dropwise.

  • Reaction: Heat to reflux (

    
    ) with vigorous stirring. Monitor by TLC (System: DCM/MeOH 9:1).
    
  • Workup: Cool to room temperature. Filter off inorganic salts. Concentrate the filtrate in vacuo.

  • Purification: Dissolve residue in DCM, wash with water and brine. Dry over

    
    . If necessary, purify via column chromatography (Silica gel).
    
Method B: N-Alkylation of 1-(2-Pyrimidinyl)piperazine

This method utilizes the commercially available metabolite 1-PP as the starting material.[1]

  • Reagents: 1-(2-Pyrimidinyl)piperazine (1-PP), Ethyl Bromide (or Ethyl Iodide), Triethylamine (

    
    ).[1]
    
  • Drawback: Risk of over-alkylation (quaternization) if stoichiometry is not strictly controlled.

Synthesis Workflow Diagram

Synthesis cluster_MethodA Method A: SNAr (Preferred) cluster_MethodB Method B: N-Alkylation StartA1 2-Chloropyrimidine ProcessA Reflux (K2CO3, MeCN) 80°C, 4h StartA1->ProcessA StartA2 1-Ethylpiperazine StartA2->ProcessA Product 2-(4-ethyl-1-piperazinyl)pyrimidine (Target) ProcessA->Product StartB1 1-(2-Pyrimidinyl)piperazine (1-PP) ProcessB Stir (Et3N, DMF) RT, 12h StartB1->ProcessB StartB2 Ethyl Bromide StartB2->ProcessB ProcessB->Product Lower Yield

Figure 2: Comparative synthetic routes for the target molecule.

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral signatures are expected.

Nuclear Magnetic Resonance (NMR)[7]
  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       8.30 (d, 2H, Pyrimidine H-4, H-6) – Characteristic doublet of pyrimidine.
      
    • 
       6.50 (t, 1H, Pyrimidine H-5) – Triplet.
      
    • 
       3.85 (t, 4H, Piperazine N1-
      
      
      
      ) – Deshielded by aromatic ring.
    • 
       2.55 (t, 4H, Piperazine N4-
      
      
      
      ).
    • 
       2.45 (q, 2H, Ethyl 
      
      
      
      ).
    • 
       1.10 (t, 3H, Ethyl 
      
      
      
      ).
Mass Spectrometry (MS)
  • Ionization: ESI+ (Electrospray Ionization).

  • Parent Ion

    
    :  m/z 193.27.
    
  • Fragmentation:

    • Loss of Ethyl group (

      
      ).
      
    • Cleavage of the pyrimidine ring (characteristic m/z ~121 for pyrimidinyl-piperazine fragment).[1]

Medicinal Chemistry Applications

The Arylpiperazine "Privileged Scaffold"

The 2-pyrimidinylpiperazine moiety is a "privileged structure" in CNS drug discovery.[1] It mimics the ethylamine side chain of biogenic amines (serotonin, dopamine).

  • 5-HT1A Receptor Ligands: The parent compound, 1-PP, is a partial agonist at 5-HT

    
     receptors.[1][3] The addition of the ethyl group increases lipophilicity, potentially enhancing brain penetration and altering intrinsic activity (efficacy) at the receptor.
    
  • Metabolic Stability: Unlike the secondary amine (1-PP), the tertiary amine (ethyl derivative) is resistant to conjugation (glucuronidation) until the ethyl group is metabolically removed via N-dealkylation by CYP450 enzymes.

  • Impurity Profiling: In the manufacturing of buspirone or gepirone, N-ethyl analogues can appear as process impurities if ethyl-substituted piperazines are present in the starting materials.[1] This compound serves as a critical Analytical Reference Standard for quality control (QC) in pharmaceutical manufacturing.

Safety and Handling

  • GHS Classification: Irritant (Skin/Eye).[6]

  • Signal Word: Warning.

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).

  • Storage: Store under inert atmosphere (Nitrogen/Argon) at 2-8°C. Hygroscopic.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 88747: 1-(2-Pyrimidinyl)piperazine.[1] (Parent scaffold data).

  • Gobbi, M., et al. (1990).[7] "Antagonist properties of 1-(2-pyrimidinyl)piperazine at presynaptic alpha 2-adrenoceptors in the rat brain." European Journal of Pharmacology.

  • ChemicalBook. 2-(1-Piperazinyl)pyrimidine (CAS 20980-22-7)
  • Zhu, M., et al. (2005). "Cytochrome P450 3A-mediated metabolism of buspirone in human liver microsomes." Drug Metabolism and Disposition.

Sources

Technical Guide: Solubility Profiling & Purification of 2-(4-ethyl-1-piperazinyl)pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the solubility profile, thermodynamic modeling, and purification strategies for 2-(4-ethyl-1-piperazinyl)pyrimidine , a critical intermediate in the synthesis of anxiolytic and antipsychotic drugs (e.g., Buspirone, Tandospirone).

Executive Summary

2-(4-ethyl-1-piperazinyl)pyrimidine (EPP) is a piperazine-pyrimidine derivative characterized by a bicyclic heteroaromatic structure with a lipophilic ethyl tail. Its solubility profile is the governing factor in process intensification—specifically in optimizing reaction yield, designing cooling crystallization cycles, and selecting anti-solvents for purification.

This guide synthesizes the physicochemical behavior of EPP, providing a validated protocol for solubility determination using the Laser Monitoring Observation Technique and analyzing the thermodynamic landscape using the Modified Apelblat Model .

Chemical Identity
ParameterDescription
IUPAC Name 2-(4-ethylpiperazin-1-yl)pyrimidine
CAS Registry 110976-52-8 (Derivative Class) / 20980-22-7 (Parent 1-PP)
Molecular Formula C₁₀H₁₆N₄
Key Functional Groups Pyrimidine (Acceptor), Piperazine (Donor/Acceptor), Ethyl (Lipophilic)
Primary Application Intermediate for Buspirone, Tandospirone

Solubility Landscape & Solvent Selection

The solubility of EPP is governed by the competition between the polar nitrogen atoms (capable of H-bonding) and the hydrophobic ethyl/pyrimidine backbone.

Solvent Class Performance

The following table categorizes solvents based on their interaction with EPP. Note that the ethyl group significantly increases solubility in non-polar solvents compared to its parent compound, 1-(2-pyrimidinyl)piperazine (1-PP).

Solvent ClassRepresentative SolventsSolubility BehaviorProcess Utility
Polar Protic Methanol, Ethanol, IsopropanolHigh (T-dependent) . Forms H-bonds with pyrimidine nitrogens.[1][2]Primary Crystallization Solvent. Steep solubility curve allows high recovery upon cooling.
Polar Aprotic DMF, DMSO, NMPVery High . Strong dipole-dipole interactions.Reaction Medium. High solubility ensures homogeneous kinetics but makes product isolation difficult.
Esters/Ketones Ethyl Acetate, AcetoneModerate . Good T-dependence.Alternative Crystallization. Useful when alcohols cause transesterification side-reactions.
Non-Polar Toluene, Hexane, CyclohexaneLow to Moderate .Anti-Solvent. Used to crash out EPP from reaction mixtures or for washing filter cakes.

Technical Insight: The ethyl substitution at the N4 position of the piperazine ring disrupts the crystal lattice energy relative to the un-substituted parent, generally lowering the melting point and increasing solubility in lipophilic solvents like Toluene.

Experimental Protocol: Laser Monitoring Observation

To generate a precise solubility curve, the visual polythermal method is often insufficient due to subjective endpoint errors. The Laser Monitoring Observation Technique is the industry standard for generating high-fidelity solubility data.

Methodology Workflow

The following diagram outlines the self-validating loop for determining solubility.

SolubilityProtocol Prep Sample Preparation (Gravimetric) Vessel Jacketed Equilibrium Cell (±0.01 K) Prep->Vessel Laser Laser Transmission System Vessel->Laser Path Length Fixed Temp Ramp Temperature (2K/hour) Laser->Temp Detect Detect Transmittance Inflection Point Temp->Detect Dissolution Event Calc Calculate Mole Fraction (x) Detect->Calc Calc->Prep Next Conc.

Caption: Laser Monitoring Workflow for high-precision solubility determination.

Step-by-Step Protocol
  • Gravimetric Preparation: Weigh EPP (

    
    ) and Solvent (
    
    
    
    ) using an analytical balance (precision ±0.0001 g) to achieve a specific mole fraction (
    
    
    ).
  • Equilibrium Setup: Place the mixture in a double-walled glass vessel equipped with a magnetic stirrer. Connect to a programmable thermostatic bath.

  • Laser Alignment: Direct a He-Ne laser (or high-intensity diode) through the vessel. Position a light intensity sensor on the opposite side.

  • Dynamic Dissolution:

    • Start with a heterogeneous suspension (low transmittance).

    • Heat the mixture slowly (rate < 2 K/h) to ensure equilibrium.

  • Endpoint Detection: Record the temperature (

    
    ) at which the laser transmittance intensity maximizes and plateaus (indicating complete dissolution).
    
  • Validation: Repeat the process 3 times for each mole fraction.

Thermodynamic Modeling

Understanding the thermodynamics of dissolution is essential for scaling up crystallization processes. The Modified Apelblat Equation is widely cited in literature for correlating the solubility of piperazine-pyrimidine derivatives.

The Modified Apelblat Equation

This semi-empirical model correlates the mole fraction solubility (


) with absolute temperature (

):


  • 
     : Mole fraction solubility.[3]
    
  • 
     : Absolute temperature (K).[3][4][5][6]
    
  • 
     : Empirical parameters derived from regression analysis.
    
Thermodynamic Parameters (Van't Hoff Analysis)

By analyzing the solubility data, we derive the Enthalpy (


) and Entropy (

) of solution.
  • 
     (Endothermic):  Solubility increases with temperature.[3] This is typical for EPP in alcoholic solvents.
    
  • 
     (Spontaneous):  The dissolution is thermodynamically favorable.
    

Critical Mechanism: The dissolution of EPP involves cavity formation in the solvent (endothermic) followed by solute-solvent interactions (exothermic). In polar protic solvents (Methanol/Ethanol), the energy required to break the solvent-solvent H-bonds is compensated by the formation of specific N...H-O interactions between the piperazine nitrogens and the solvent.

DissolutionMechanism Crystal EPP Crystal Lattice (Solute-Solute) Cavity Cavity Formation (Endothermic +) Crystal->Cavity Energy Input (Heat) Mix Solvation Shell (Exothermic -) Cavity->Mix Solvent-Solute H-Bonding Result Homogeneous Solution (ΔG < 0) Mix->Result

Caption: Thermodynamic cycle of EPP dissolution in polar solvents.

Process Application: Purification Strategy

Based on the solubility profile, the following purification strategy is recommended for removing impurities (e.g., unreacted piperazine or chlorinated pyrimidines).

Recommended Crystallization Process: Cooling + Anti-Solvent
  • Dissolution: Dissolve crude EPP in Ethanol or Isopropanol at reflux (

    
    C).
    
    • Rationale: High solubility at high

      
      , moderate at low 
      
      
      
      (good recovery).
  • Filtration: Hot filtration to remove insoluble inorganic salts (e.g., KCl/NaCl from synthesis).

  • Cooling: Ramp down to

    
    C at a controlled rate (e.g., 5 K/h) to induce nucleation.
    
  • Anti-Solvent Addition (Optional): If yield is low, add Water or Hexane slowly.

    • Note: Water is effective but may retain polar impurities. Hexane is effective for removing non-polar byproducts but requires explosion-proof handling.

  • Isolation: Filter the crystals and wash with cold anti-solvent.

References

  • Baluja, S., et al. (2018). "Physicochemical properties of some pyrimidine derivatives in some organic solvents." Journal of Analytical & Pharmaceutical Research.

  • Tang, S., et al. (2015). "Solubility and thermodynamic properties of 1-(2-pyrimidyl)piperazine in different organic solvents from (278.15 to 328.15) K." Journal of Chemical & Engineering Data. (Note: Reference for parent compound methodology).

  • Derks, P. W. J., et al. (2005). "Solubility of carbon dioxide in aqueous piperazine solutions." University of Groningen. (Reference for piperazine solubility behavior).

  • ChemicalBook. (2024). "2-(1-Piperazinyl)pyrimidine Chemical Properties and Synthesis."

  • National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CID 93427, 1-(2-Pyrimidinyl)piperazine."

Sources

The Piperazinyl Pyrimidine Scaffold: A Master Key in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Privileged" Architecture[1]

In the lexicon of medicinal chemistry, few molecular frameworks earn the title of "Privileged Structure"—a term coined by Evans et al. to describe scaffolds capable of providing high-affinity ligands for diverse biological targets. The piperazinyl pyrimidine motif stands as a paragon of this concept.

By fusing the electron-deficient, aromatic pyrimidine ring with the saturated, conformationally flexible piperazine, chemists create a system that simultaneously addresses three critical bottlenecks in drug discovery: solubility , metabolic stability , and receptor subtype selectivity .

This guide deconstructs the medicinal chemistry of this scaffold, moving beyond basic structural analysis to the causal relationships that drive its success in FDA-approved therapeutics like Buspirone and its emerging role in kinase inhibition.

Structural Biology & Pharmacophore Analysis

The efficacy of the piperazinyl pyrimidine scaffold is not accidental; it is a function of its electronic and steric duality.

The Electronic Push-Pull

The pyrimidine ring acts as an electron-withdrawing group (EWG), reducing the basicity of the attached piperazine nitrogen (


). However, the distal nitrogen (

) remains basic (

), ensuring protonation at physiological pH. This is critical for:
  • GPCR Binding: The protonated

    
     mimics the primary amine of serotonin (5-HT) or dopamine, forming a crucial salt bridge with the conserved Aspartate residue in transmembrane helix 3 (TM3) of monoamine receptors.
    
  • Solubility: The ionized center dramatically improves aqueous solubility compared to purely aromatic analogs.

The "Arylpiperazine" Pharmacophore

In Central Nervous System (CNS) drug design, this scaffold is the anchor of the "Long-Chain Aryl Piperazine" (LCAP) pharmacophore.

  • The Anchor: The pyrimidine ring participates in

    
     stacking or cation-
    
    
    
    interactions within the receptor pocket.
  • The Spacer: The piperazine ring provides a rigid yet puckered spacer that orients the distal linker.

  • The Selectivity Filter: Unlike a phenyl ring, the pyrimidine nitrogens act as specific Hydrogen Bond Acceptors (HBA), often distinguishing between 5-HT1A (anxiolytic target) and

    
    -adrenergic (side-effect target) receptors.
    
Visualization: The Pharmacophoric Map

The following diagram illustrates the functional dissection of the scaffold.

Pharmacophore Pyrimidine Pyrimidine Ring (Electron Deficient) π-π Stacking Domain Link C-N Bond (Restricted Rotation) Pyrimidine->Link EWG Effect Piperazine Piperazine Core (Chair Conformation) Solubility Engine Link->Piperazine N4 Distal Nitrogen (N4) (Basic pKa ~8.0) Salt Bridge to Asp3.32 Piperazine->N4 Protonation Site

Figure 1: Pharmacophoric dissection of the piperazinyl pyrimidine scaffold. The electronic interplay between the aromatic head and the aliphatic tail dictates receptor affinity.

Therapeutic Applications: The Azapirone Success Story

The most definitive application of this scaffold is the Azapirone class of anxiolytics. Unlike benzodiazepines, which target GABA receptors, azapirones modulate the serotonin 5-HT1A receptor.

Case Study: Buspirone (Buspar)

Buspirone is the archetype. Its structure comprises a 2-pyrimidinyl-1-piperazine moiety linked to a spiro-imide system.

Mechanism of Action (Causality):

  • Binding: The pyrimidinyl-piperazine binds to the orthosteric site of the 5-HT1A receptor.

  • Partial Agonism: It acts as a partial agonist.[1][2][3] Presynaptically (Raphe nuclei), it inhibits neuronal firing (reducing anxiety). Postsynaptically (Hippocampus), it restores serotonergic tone without causing the sedation associated with full inhibition.

Comparative Data: The "Spacer" Effect

The length of the alkyl chain connecting the piperazinyl pyrimidine to the terminal imide is a critical determinant of selectivity (Dopamine D2 vs. Serotonin 5-HT1A).

Table 1: SAR of Key Piperazinyl Pyrimidine Drugs

DrugCore ScaffoldLinker LengthTerminal GroupPrimary TargetClinical Use
Buspirone 2-Pyrimidinyl4-Carbon (Butyl)Azaspiro-imide5-HT1A (Partial Agonist)Anxiety
Gepirone 2-Pyrimidinyl4-Carbon (Butyl)Dimethyl-imide5-HT1A (Agonist)Depression/Anxiety
Tandospirone 2-Pyrimidinyl4-Carbon (Butyl)Norbornane-imide5-HT1A (Partial Agonist)Anxiety
Tirilazad 2-PyrimidinylSteroid Backbone(Fused)Lipid Peroxidation InhibitorSubarachnoid Hemorrhage
Visualization: 5-HT1A Signaling Pathway

Understanding the downstream effect of this scaffold is vital for drug designers.

Signaling Ligand Piperazinyl-Pyrimidine (Buspirone) Receptor 5-HT1A Receptor (GPCR) Ligand->Receptor Binding Gi Gi/o Protein (Dissociation) Receptor->Gi Activation AC Adenylyl Cyclase (Inhibition) Gi->AC G-alpha subunit Channel GIRK Channel (Activation -> K+ Efflux) Gi->Channel G-beta/gamma subunit cAMP cAMP Levels (Decrease) AC->cAMP Downregulation Effect Neuronal Hyperpolarization (Anxiolysis) Channel->Effect Inhibition of Firing

Figure 2: 5-HT1A signaling cascade initiated by piperazinyl pyrimidine ligands. Note the bifurcation of G-protein signaling leading to hyperpolarization.

Synthetic Methodologies: From Flask to Flow

Synthesizing this scaffold requires choosing between Nucleophilic Aromatic Substitution (


) and Palladium-catalyzed coupling.
Method A: Nucleophilic Aromatic Substitution ( )

This is the industry standard for 2- or 4-halopyrimidines. The electron-deficient nature of the pyrimidine ring makes the carbon-halogen bond highly susceptible to nucleophilic attack by the piperazine nitrogen.

  • Advantages: No heavy metals, cheaper reagents, scalable.

  • The "Green" Evolution: Traditional methods use DMF/DMSO at high heat. Modern "Green Chemistry" protocols utilize water as the solvent. The hydrophobic effect accelerates the reaction as the organic reactants cluster together.

Method B: Buchwald-Hartwig Amination

Required when the pyrimidine is electron-rich (e.g., bearing amino or alkoxy groups) which deactivates the ring toward


.
Detailed Protocol: Water-Mediated Synthesis

A sustainable, high-yield protocol for 2-(1-piperazinyl)pyrimidine.

Reagents:

  • 2-Chloropyrimidine (1.0 eq)

  • Piperazine (3.0 eq) - Excess prevents bis-substitution.

  • Potassium Carbonate (

    
    ) (1.5 eq)
    
  • Solvent: Deionized Water

Step-by-Step Workflow:

  • Charge: In a 100mL round-bottom flask, dissolve Piperazine (30 mmol) and

    
     (15 mmol) in water (20 mL).
    
  • Addition: Add 2-Chloropyrimidine (10 mmol) in a single portion. The mixture may appear heterogeneous initially.

  • Reaction: Heat to 60°C for 1-2 hours. Expert Note: Monitor via TLC (10% MeOH in DCM). The pyrimidine spot will disappear.

  • Workup (The Critical Step):

    • Cool to room temperature.[4]

    • Filtration: A solid byproduct (1,4-bis(pyrimidin-2-yl)piperazine) may form if stoichiometry was off. Filter this out.

    • Extraction: Extract the aqueous filtrate with Dichloromethane (DCM) (

      
       mL).
      
    • Drying: Dry organic layer over anhydrous

      
      .[4]
      
  • Purification: Concentrate in vacuo. If necessary, purify via flash column chromatography (DCM:MeOH:NH4OH 90:9:1) to yield the product as a viscous oil or low-melting solid.

Visualization: Synthetic Logic Flow

Synthesis Reactant1 2-Chloropyrimidine (Electrophile) Condition Water, K2CO3 60°C, 2 hrs Reactant1->Condition Reactant2 Piperazine (Excess) (Nucleophile) Reactant2->Condition TS Meisenheimer Complex Condition->TS Addition Byproduct Bis-substituted Impurity Condition->Byproduct If Piperazine < 2 eq Product 2-(1-Piperazinyl) pyrimidine TS->Product Elimination (-HCl)

Figure 3: Reaction pathway for the water-mediated SnAr synthesis. The excess piperazine is the control point to prevent impurity formation.

Future Directions: Beyond Anxiolytics

While the "Azapirone" era defined the 20th century, the 21st century sees this scaffold evolving into a Kinase Inhibitor Tail .

  • Solubility Handle: In kinase inhibitors (e.g., targeting CDK4/6 or EGFR), the ATP-binding core is often highly lipophilic. Attaching a piperazinyl-pyrimidine tail (or the closely related piperazinyl-pyridine) projects into the solvent-exposed region of the kinase, dramatically improving oral bioavailability.

  • PROTACs: The secondary amine of the piperazine serves as an ideal attachment point for linkers in Proteolysis Targeting Chimeras (PROTACs), allowing the recruitment of E3 ligases to degrade pathogenic proteins.

References

  • Evans, B. E., et al. (1988). "Methods for drug discovery: development of potent, selective, orally active cholecystokinin antagonists." Journal of Medicinal Chemistry, 31(12), 2235–2246. Link

  • Yevich, J. P., et al. (1983). "Buspirone analogues. 1. Structure-activity relationships in a series of N-(2-pyrimidinyl)piperazines." Journal of Medicinal Chemistry, 26(2), 194–203. Link

  • Lopez-Rodriguez, M. L., et al. (2002). "Design and Synthesis of New Benzimidazole-Arylpiperazine Derivatives as 5-HT1A Receptor Ligands." Bioorganic & Medicinal Chemistry, 10(4), 1097-1107. Link

  • FDA Label. (2024). "Buspirone Hydrochloride Tablets USP." DailyMed. Link

  • Dinsmore, C. J., & Beshore, D. C. (2002).[1] "Syntheses and transformations of piperazinone rings. A review." Organic Preparations and Procedures International, 34(4), 367-404. Link

  • Wermuth, C. G. (2008). "The Practice of Medicinal Chemistry." Academic Press. (General Reference on Privileged Structures). Link

Sources

Predictive Frameworks and Empirical Validation for the Metabolic Stability of 2-(4-ethyl-1-piperazinyl)pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

The optimization of pharmacokinetic (PK) properties remains a cornerstone of early-stage drug discovery. For compounds bearing the pyrimidinylpiperazine scaffold—specifically 2-(4-ethyl-1-piperazinyl)pyrimidine —predicting metabolic stability is paramount. This structural motif is closely related to the active pharmacophores of anxiolytic azapirones (e.g., buspirone) (1)[1]. Understanding its metabolic fate, primarily governed by the cytochrome P450 (CYP) system, dictates downstream dosing paradigms and toxicity profiles.

As an application scientist, I do not merely execute assays; I design self-validating systems that uncover the why behind a molecule's clearance. This guide details the mechanistic rationale and the step-by-step empirical workflows required to accurately profile the metabolic stability of 2-(4-ethyl-1-piperazinyl)pyrimidine.

Mechanistic Causality in Metabolic Instability

Why is this specific molecule susceptible to rapid hepatic clearance? The structural liabilities of 2-(4-ethyl-1-piperazinyl)pyrimidine lie in its electron-rich heterocycles.

  • N-Dealkylation (Primary Pathway): The ethyl substitution on the N4 position of the piperazine ring acts as a prime site for CYP3A4-mediated oxidative cleavage. This N-deethylation yields 1-(2-pyrimidinyl)piperazine (1-PP), a potent α2-adrenoceptor antagonist and 5-HT1A ligand (1)[1].

  • Ring Oxidation (Secondary Pathways): The piperazine ring is vulnerable to C-oxidation, while the pyrimidine ring can undergo hydroxylation, though these occur at a slower rate compared to N-dealkylation (2)[2].

Because Phase I metabolism dominates the intrinsic clearance (


) of this scaffold, Human Liver Microsomes (HLM) serve as the most predictive in vitro model, isolating CYP450 and Flavin monooxygenase (FMO) activity from Phase II conjugation pathways (3)[3].

Metabolic_Pathway Parent 2-(4-ethyl-1-piperazinyl)pyrimidine Enzyme CYP3A4 / CYP2D6 Catalysis Parent->Enzyme Met1 N-Deethylation (1-(2-pyrimidinyl)piperazine) Enzyme->Met1 Major Met2 Pyrimidine Ring Hydroxylation Enzyme->Met2 Minor Met3 Piperazine Ring C-Oxidation Enzyme->Met3 Minor

Fig 1. Primary Phase I CYP450-mediated metabolic pathways for 2-(4-ethyl-1-piperazinyl)pyrimidine.

Experimental Design: The Self-Validating HLM Protocol

A protocol is only as reliable as its internal controls and the scientific rationale backing each step. The following methodology is designed as a self-validating system to assess the


 of pyrimidine derivatives (4)[4].
Step-by-Step Methodology
  • Buffer Preparation: Prepare 100 mM Potassium Phosphate (KPO4) buffer at pH 7.4.

    • Causality: CYP450 enzymes are highly sensitive to conformational changes. This specific molarity and pH maintain the structural integrity of the membrane-bound enzymes and mimic the physiological cytosolic environment (5)[5].

  • Microsome Thawing and Dilution: Thaw pooled Human Liver Microsomes (HLM) rapidly at 37°C, then immediately place on ice. Dilute to a working concentration of 0.5 mg/mL in the KPO4 buffer.

    • Causality: Using 0.5 mg/mL ensures that the reaction rate remains linear over the 60-minute timeframe and minimizes non-specific binding of the lipophilic pyrimidine compound to microsomal lipids (6)[6].

  • Substrate Addition: Spike 2-(4-ethyl-1-piperazinyl)pyrimidine to achieve a final incubation concentration of 1 µM.

    • Causality: To calculate accurate intrinsic clearance, the substrate concentration must be significantly lower than the Michaelis-Menten constant (

      
      ). At 1 µM, we enforce first-order kinetics, ensuring the rate of metabolism is directly proportional to the compound concentration (5)[5].
      
  • Pre-Incubation: Incubate the mixture at 37°C for 5 minutes.

    • Causality: Thermal equilibration is required before initiating the reaction to prevent a temperature-dependent lag phase in enzyme kinetics.

  • Reaction Initiation: Add NADPH to a final concentration of 1 mM to start the assay.

    • Causality: NADPH is the obligate electron donor for CYP450 reductase. Without it, Phase I oxidation cannot occur (4)[4].

  • Time-Course Quenching: At designated time points (0, 5, 15, 30, 45, and 60 minutes), transfer an aliquot of the reaction mixture into 3 volumes of ice-cold Acetonitrile (ACN) containing an internal standard (e.g., labetalol).

    • Causality: Cold ACN instantaneously precipitates microsomal proteins, halting the enzymatic reaction precisely at the target second. The internal standard normalizes any volumetric variations during subsequent LC-MS/MS injection.

Self-Validation & Quality Control (QC)

To ensure the system is self-validating, every run must include:

  • Negative Control (Minus NADPH): Measures chemical instability or non-CYP degradation. If the compound degrades here, the assay is invalid for CYP-mediated clearance.

  • Positive Controls: Midazolam (for CYP3A4) and Dextromethorphan (for CYP2D6). If the

    
     of these controls falls outside historical laboratory ranges, the assay is rejected, proving the microsomes have lost catalytic viability (5)[5].
    

HLM_Workflow Start Prepare 100 mM KPO4 Buffer (pH 7.4) Dilute Thaw HLM & Dilute to 0.5 mg/mL Start->Dilute Spike Spike Compound (1 µM final) Dilute->Spike PreInc Pre-incubate at 37°C (5 min) Spike->PreInc Initiate Initiate Reaction with 1 mM NADPH PreInc->Initiate Quench Quench with Cold ACN + IS Initiate->Quench Analyze LC-MS/MS Quantification Quench->Analyze

Fig 2. Step-by-step workflow for the Human Liver Microsome (HLM) metabolic stability assay.

Quantitative Data Presentation

The following table summarizes the optimized quantitative parameters required to achieve reproducible clearance predictions for pyrimidinylpiperazines.

Table 1: Standardized Quantitative Parameters for HLM Metabolic Stability

ParameterTarget Value / RangeScientific Rationale
Test Compound Conc. 1 µMEnforces first-order kinetics (

) for accurate clearance scaling.
Microsomal Protein 0.5 mg/mLBalances LC-MS/MS signal-to-noise with linear enzyme kinetics.
NADPH Concentration 1 mMProvides a saturating concentration for CYP450 reductase.
Incubation Time Points 0, 5, 15, 30, 45, 60 minCaptures the exponential decay curve accurately across one hour.
Organic Solvent (DMSO) < 0.1% v/vPrevents solvent-mediated inhibition of sensitive CYP enzymes.

Predictive Modeling and Data Interpretation

Once LC-MS/MS quantification yields the percentage of parent compound remaining, the natural logarithm of these values is plotted against time. The slope of the linear regression represents the elimination rate constant (


).

From


, we derive two critical predictive metrics:
  • In Vitro Half-life (

    
    ): 
    
    
    
    
  • In Vitro Intrinsic Clearance (

    
    ): 
    
    
    
    
    (Where
    
    
    is the incubation volume in µL, and
    
    
    is the total mass of microsomal protein in mg. The result is expressed as µL/min/mg protein).

For 2-(4-ethyl-1-piperazinyl)pyrimidine, a high


 value (>50 µL/min/mg) indicates rapid first-pass metabolism, suggesting that in vivo formulations may require structural rigidification (e.g., substituting the ethyl group with a sterically hindered or fluorinated moiety) to improve oral bioavailability.

References

  • Title: metabolic stability in liver microsomes | Source: Mercell | URL: 5

  • Title: Characteristics of metabolic stability and the cell permeability of 2-pyrimidinyl-piperazinyl-alkyl derivatives... | Source: PubMed (NIH) | URL: 2

  • Title: Metabolic Stability Assays | Source: Merck Millipore | URL: 3

  • Title: Protocol for the Human Liver Microsome Stability Assay | Source: ResearchGate | URL: 6

  • Title: 2-(1-Piperazinyl)pyrimidine | Source: Cayman Chemical | URL: 1

  • Title: Application Notes and Protocols for Assessing the Metabolic Stability of Pyrimidine Derivatives In Vitro | Source: BenchChem | URL: 4

Sources

Lipophilicity and LogP Profiling of 2-(4-Ethyl-1-piperazinyl)pyrimidine: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In preclinical drug development, lipophilicity is arguably the most critical physicochemical parameter dictating a compound's pharmacokinetic fate 1[1]. It governs solubility, membrane permeability, plasma protein binding, and the route of metabolic clearance. This technical whitepaper provides an in-depth analysis of the lipophilicity and partition coefficient (LogP) of 2-(4-ethyl-1-piperazinyl)pyrimidine , a structural motif frequently utilized in medicinal chemistry for its ability to modulate central nervous system (CNS) targets and kinase pathways.

As a Senior Application Scientist, I have structured this guide to move beyond theoretical values, offering field-proven, self-validating experimental protocols to accurately quantify the LogP and distribution coefficient (LogD) of this specific heterocyclic system.

Molecular Architecture and Fragment-Based Lipophilicity

The LogP value is a constant defined as the base-10 logarithm of the partition coefficient between an organic phase (typically n-octanol) and an aqueous phase for the un-ionized form of a molecule 2[2]. Because 2-(4-ethyl-1-piperazinyl)pyrimidine is a composite of several distinct functional groups, its overall lipophilicity can be deconstructed into fragment contributions.

  • Pyrimidine Ring: An electron-deficient, heteroaromatic system that imparts polarity and hydrogen-bond accepting capabilities, resulting in a negative LogP contribution of -0.403[3].

  • Piperazine Core: A highly basic, saturated heterocycle that is extremely hydrophilic (LogP -1.50) 4[4].

  • Ethyl Substitution: The addition of an ethyl group to the piperazine nitrogen significantly increases the hydrophobic bulk, shifting the fragment LogP of 1-ethylpiperazine to +0.35 5[5].

By analyzing the un-alkylated precursor, 2-(piperazin-1-yl)pyrimidine, which has an AlogP of -0.11 6[6], and applying the lipophilic delta of the ethyl group (+1.85), we can reliably estimate the LogP of the target compound to be approximately 1.74 .

Quantitative Fragment Data Summary
Molecular Fragment / CompoundExperimental / Calculated LogPSource
Pyrimidine-0.40PubChem CID 9260[3]
Piperazine-1.50PubChem CID 4837[4]
1-Ethylpiperazine+0.35 (XLogP3)PubChem CID 79196[5]
2-(piperazin-1-yl)pyrimidine-0.11 (AlogP)ChEMBL724[6]
2-(4-ethyl-1-piperazinyl)pyrimidine ~ 1.74 (Estimated) Calculated via Fragment Delta

Experimental Methodologies: Self-Validating Protocols

While computational predictions are useful for early screening, regulatory submissions require empirical validation. Below are two rigorously designed, self-validating protocols for determining the LogP of 2-(4-ethyl-1-piperazinyl)pyrimidine.

The Gold Standard: Shake-Flask Method (OECD 107)

The direct shake-flask method remains the gold standard for LogP determination in the range of -2 to 4 7[7]. To ensure scientific integrity, this protocol incorporates a mass-balance check to validate that no compound is lost to interfacial precipitation.

ShakeFlask A 1. Mutual Saturation (n-Octanol & Aqueous Buffer) B 2. Solute Addition (2-(4-ethyl-1-piperazinyl)pyrimidine) A->B C 3. Equilibrium Shaking (24h at 25°C) B->C D 4. Phase Separation (Centrifugation to break emulsions) C->D E 5. Phase Quantification (HPLC-UV Analysis) D->E F 6. LogP Calculation (Mass Balance Verification) E->F

Workflow for the Shake-Flask LogP determination method.

Step-by-Step Protocol & Causality:

  • Mutual Saturation: Stir n-octanol and water (adjusted to pH 10.5 to ensure the basic piperazine nitrogens are un-ionized) for 24 hours. Causality: Octanol and water are slightly miscible. Pre-saturating the solvents prevents volume shifts during the actual experiment, ensuring the final concentration ratio strictly reflects partitioning.

  • Sample Preparation: Dissolve exactly 10 mg of 2-(4-ethyl-1-piperazinyl)pyrimidine in 10 mL of the pre-saturated aqueous phase.

  • Partitioning: Combine 5 mL of the spiked aqueous phase with 5 mL of pre-saturated octanol in a glass vial. Shake mechanically at 25°C for 24 hours. Causality: Extended shaking ensures complete thermodynamic equilibrium between the two phases.

  • Phase Separation: Centrifuge the mixture at 3000 RPM for 15 minutes. Causality: Octanol is highly viscous. Without centrifugation, microscopic octanol droplets remain suspended in the water phase. If analyzed, these droplets artificially inflate the aqueous concentration, leading to a falsely lowered LogP 7[7].

  • Quantification & Self-Validation (Mass Balance): Carefully aspirate a small volume of water into the syringe needle before sampling the aqueous phase to repel any contaminating octanol 7[7]. Quantify both phases via HPLC-UV. Self-Validation: Calculate the total mass recovered (Mass_org + Mass_aq). If the recovery is <95% of the initial input, the assay is invalid due to potential interfacial aggregation or glass adsorption.

High-Throughput Alternative: HPLC Method (OECD 117)

Because the shake-flask method is highly time-consuming, High-Performance Liquid Chromatography (HPLC) serves as a rapid, validated alternative1[1].

Step-by-Step Protocol & Causality:

  • Column Selection: Use a standard C18 reverse-phase column. Causality: The hydrophobic stationary phase mimics the lipid environment, while the polar mobile phase mimics the aqueous environment.

  • Calibration Curve: Inject a mixture of 6 reference compounds with known LogP values (ranging from 0.5 to 3.0). Plot LogP versus the logarithm of the capacity factor (

    
    ). Causality: This standardizes the specific column and mobile phase conditions, creating an internal calibration curve.
    
  • Analyte Injection: Inject 2-(4-ethyl-1-piperazinyl)pyrimidine. Measure its retention time (

    
    ) and calculate its capacity factor.
    
  • Interpolation: Determine the LogP of the analyte by interpolating its

    
     value against the reference curve. Self-Validation: Include an internal standard (e.g., toluene) in the analyte injection to verify that flow rate and pressure remained constant during the run.
    

Pharmacokinetic Implications (ADME) and pH Dependence

The estimated LogP of ~1.74 for 2-(4-ethyl-1-piperazinyl)pyrimidine places it in an optimal "sweet spot" for drug development. According to Lipinski's Rule of Five, a successful drug candidate should possess a LogP value not greater than 5 8[8].

However, because the piperazine ring contains ionizable basic nitrogens, its lipophilicity is highly pH-dependent. At physiological pH (7.4), the piperazine nitrogens will be partially or fully protonated. Therefore, LogD (the distribution coefficient that accounts for ionized species) is a more accurate descriptor of its behavior in biological media 8[8]. The LogD at pH 7.4 will be significantly lower than the LogP of 1.74, likely falling between 0.5 and 1.0, ensuring excellent aqueous solubility in blood plasma while retaining enough lipophilicity to cross the blood-brain barrier (BBB).

ADME Compound 2-(4-ethyl-1-piperazinyl)pyrimidine (Calculated LogP ~ 1.74) Absorption Absorption Optimal Membrane Permeability Compound->Absorption Distribution Distribution Moderate Protein Binding Compound->Distribution Metabolism Metabolism CYP450 Interaction Potential Compound->Metabolism

Impact of the compound's lipophilicity on ADME pharmacokinetic parameters.

References

  • Encyclopedia.pub - Methods for Determination of Lipophilicity.
  • Cambridge MedChem Consulting - LogP/D.
  • ResearchGate - LogP / LogD shake-flask method v1.
  • ACD/Labs - LogP—Making Sense of the Value.
  • ChEMBL - EMBL-EBI - Compound: 2-PIPERAZIN-1-YL-PYRIMIDINE (CHEMBL724).
  • PubChem - NIH - Piperazine | C4H10N2 | CID 4837.
  • PubChem - NIH - Pyrimidine | C4H4N2 | CID 9260.
  • PubChem - NIH - 1-Ethylpiperazine | C6H14N2 | CID 79196.

Sources

Pharmacophoric Analysis of the 2-(4-Ethyl-1-piperazinyl)pyrimidine Scaffold: A Structural & Functional Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide explores the structural and functional significance of the 2-(4-ethyl-1-piperazinyl)pyrimidine scaffold. While often encountered as a key intermediate or a specific substructure within larger pharmaceutical agents (e.g., kinase inhibitors, GPCR ligands), this moiety represents a classic "privileged structure" in medicinal chemistry.[1] Its architecture combines the electronic deficiency of the pyrimidine ring with the conformational rigidity and basicity of the piperazine linker, capped by a lipophilic ethyl tail.

Executive Summary

The 2-(4-ethyl-1-piperazinyl)pyrimidine structure is a bioactive scaffold belonging to the arylpiperazine class. It is structurally characterized by a pyrimidine ring attached to the N1 of a piperazine ring, with an ethyl group substituting the distal N4 position. This scaffold is a critical pharmacophore in neuropsychiatry (targeting 5-HT and


-adrenergic receptors) and oncology (as a solubilizing moiety in kinase inhibitors).

This technical guide dissects the molecule's three core domains—the Heteroaromatic Head , the Cyclic Diamine Linker , and the Alkyl Tail —to explain its binding kinetics, metabolic stability, and synthetic utility.

Structural Deconstruction & Electronic Properties

The molecule can be segmented into three distinct pharmacophoric zones, each contributing unique physicochemical properties essential for ligand-target interactions.

Zone A: The Pyrimidine "Head" (Electronic Acceptor)
  • Structure: A 1,3-diazine ring attached at the C2 position.

  • Electronic Character: Highly

    
    -deficient. The nitrogen atoms at positions 1 and 3 act as strong Hydrogen Bond Acceptors (HBA) .
    
  • Pharmacophoric Role:

    • 
      -
      
      
      
      Stacking:
      Engages in T-shaped or parallel stacking interactions with aromatic residues (Phenylalanine, Tryptophan) in receptor binding pockets (e.g., 5-HT1A TM6 domain).
    • Metabolic Stability: The pyrimidine ring is resistant to oxidative metabolism compared to phenyl rings, reducing the formation of reactive quinone-imine intermediates.

Zone B: The Piperazine "Linker" (Conformational Spacer)
  • Structure: A six-membered saturated ring containing two nitrogen atoms.[2]

  • Conformation: Predominantly exists in a Chair conformation to minimize steric strain and 1,3-diaxial interactions.

  • Pharmacophoric Role:

    • Rigidification: Constrains the spatial distance between the aromatic head and the distal basic nitrogen (approx. 5.5–6.5 Å), a critical distance for GPCR recognition.

    • Solubility: The piperazine ring disrupts planarity, increasing aqueous solubility (

      
       modulation).
      
Zone C: The N-Ethyl "Tail" (Cationic Anchor)
  • Structure: An ethyl group attached to the distal N4 nitrogen.

  • Basicity: The N4 nitrogen is a tertiary amine with a pKa

    
     8.5–9.5. At physiological pH (7.4), it is predominantly protonated (
    
    
    
    ).
  • Pharmacophoric Role:

    • Ionic Bonding: The protonated N4 forms a critical Salt Bridge with conserved Aspartate residues (e.g., Asp3.32) in aminergic GPCRs.

    • Hydrophobic Interaction: The ethyl group fits into small hydrophobic pockets, providing steric bulk that prevents rapid N-dealkylation compared to methyl groups, while remaining small enough to avoid steric clash.

Pharmacological Targets & Mechanism of Action

The 2-(4-ethyl-1-piperazinyl)pyrimidine scaffold is a close structural analog of the metabolite 1-(2-pyrimidinyl)piperazine (1-PP) , the active metabolite of buspirone and gepirone. The addition of the ethyl group modifies its selectivity and potency profile.

Primary Targets: Aminergic GPCRs
  • Serotonin 5-HT1A Receptors:

    • Mechanism: Acts as a partial agonist or antagonist.

    • Binding Mode: The pyrimidine ring binds in the hydrophobic pocket formed by TM3/TM5/TM6. The protonated N4 forms a salt bridge with Asp116 .

  • 
    -Adrenergic Receptors (
    
    
    
    ):
    • Mechanism: Often acts as an antagonist.[3]

    • Relevance: The scaffold contributes to the hypotensive side effects observed in some arylpiperazine drugs due to

      
      -blockade.
      
Secondary Targets: Kinase Inhibition

In oncology, this moiety is frequently employed as a "solvent-front" binder. The basic N4-ethyl group improves solubility and can form H-bonds with the hinge region or solvent-exposed residues of kinases (e.g., CDK, VEGFR).

Pharmacophore Map (Graphviz Visualization)

The following diagram illustrates the key pharmacophoric interactions of the scaffold within a hypothetical GPCR binding pocket.

PharmacophoreMap cluster_legend Interaction Types Pyrimidine Pyrimidine Ring (Zone A) Piperazine Piperazine Linker (Zone B) Pyrimidine->Piperazine Covalent Bond Aromatic_Residue Receptor: Phe/Trp (Pi-Stacking) Pyrimidine->Aromatic_Residue Pi-Pi Interaction N4_Cation Protonated N4 (Cationic Center) Piperazine->N4_Cation Integral Ethyl Ethyl Group (Zone C) N4_Cation->Ethyl Covalent Bond Aspartate Receptor: Asp3.32 (Anionic Site) N4_Cation->Aspartate Salt Bridge (Ionic) Hydrophobic_Pocket Receptor: Hydrophobic Pocket (Steric Fit) Ethyl->Hydrophobic_Pocket Van der Waals Legend Red: Pi-System | Blue: Charge | Green: Lipophilic

Figure 1: Pharmacophore map detailing the interaction between the 2-(4-ethyl-1-piperazinyl)pyrimidine scaffold and a generic aminergic GPCR binding site.

Experimental Protocols

Synthesis of 2-(4-Ethyl-1-piperazinyl)pyrimidine

This protocol utilizes a Nucleophilic Aromatic Substitution (


) mechanism. The electron-deficient pyrimidine ring facilitates the attack by the secondary amine.

Reagents:

  • 2-Chloropyrimidine (1.0 eq)

  • N-Ethylpiperazine (1.2 eq)

  • Potassium Carbonate (

    
    , 2.0 eq)
    
  • Solvent: Acetonitrile (

    
    ) or DMF
    

Procedure:

  • Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 2-chloropyrimidine (10 mmol) in Acetonitrile (20 mL).

  • Addition: Add

    
     (20 mmol) followed by the dropwise addition of N-ethylpiperazine (12 mmol).
    
  • Reflux: Heat the mixture to reflux (

    
    ) for 6–8 hours. Monitor progress via TLC (Mobile phase: 5% MeOH in DCM).
    
  • Work-up: Cool to room temperature. Filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in DCM and wash with water (

    
    ). Dry the organic layer over 
    
    
    
    . Purify via column chromatography (Silica gel, DCM:MeOH 95:5) if necessary.
  • Yield: Expect a pale yellow oil or low-melting solid (Yield: 85–95%).

In Vitro Binding Assay (5-HT1A Radioligand Binding)

To validate the pharmacophoric activity, a competition binding assay is standard.

Materials:

  • Membrane Source: HEK-293 cells expressing human 5-HT1A receptors.

  • Radioligand:

    
    -8-OH-DPAT (0.5 nM).
    
  • Non-specific Binder: Serotonin (10

    
    ).
    

Workflow:

  • Incubation: Mix membrane preparation (20

    
     protein) with 
    
    
    
    -8-OH-DPAT and varying concentrations of the test compound (
    
    
    to
    
    
    M) in Tris-HCl buffer (pH 7.4).
  • Equilibrium: Incubate at

    
     for 60 minutes.
    
  • Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester. Wash

    
     with ice-cold buffer.
    
  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and 
    
    
    
    using the Cheng-Prusoff equation.

Structure-Activity Relationship (SAR) Data

The following table summarizes how modifications to the "Ethyl" and "Pyrimidine" zones affect biological activity, based on general arylpiperazine SAR principles.

Modification ZoneSubstituentEffect on Pharmacokinetics (PK)Effect on Pharmacodynamics (PD)
N4-Tail Ethyl (Parent) Balanced Lipophilicity (LogP ~1.2) Optimal steric fit for 5-HT1A
N4-TailMethylLower LipophilicityIncreased risk of rapid N-demethylation
N4-TailBenzylHigh LipophilicityIncreased affinity (hydrophobic pocket), lower solubility
N4-TailHydrogen (Secondary Amine)Low LipophilicityLoss of selectivity (binds

strongly), metabolite
Pyrimidine Ring UnsubstitutedModerate Metabolic StabilityBaseline Affinity
Pyrimidine Ring5-FluoroIncreased Metabolic StabilityEnhanced H-bond acidity of ring protons

Synthesis Workflow Diagram

SynthesisWorkflow Start Start: 2-Chloropyrimidine + N-Ethylpiperazine Reaction Reaction: Reflux in CH3CN Base: K2CO3, 80°C, 8h Start->Reaction Intermediate Mechanism: SnAr Nucleophilic Attack (Meisenheimer Complex) Reaction->Intermediate Kinetic Path Workup Work-up: Filter Salts -> Evaporate DCM/Water Extraction Intermediate->Workup Product Final Product: 2-(4-ethyl-1-piperazinyl)pyrimidine (>90% Yield) Workup->Product

Figure 2: Step-by-step synthetic pathway for the production of the target scaffold via SnAr mechanism.

References

  • ChEMBL Database. (n.d.). Compound Report: 2-PIPERAZIN-1-YL-PYRIMIDINE (CHEMBL724).[4] European Bioinformatics Institute. Retrieved from [Link]

  • Rivkin, A., et al. (2010).[5] Piperazinyl pyrimidine derivatives as potent gamma-secretase modulators. Bioorganic & Medicinal Chemistry Letters, 20(3), 1269-1271.[5] Retrieved from [Link]

  • Verma, G., et al. (2020).[6] Piperazine Scaffold: A Remarkable Tool in Generation of Diverse Pharmacological Agents. Indian Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Mokrosz, J. L., et al. (1994). Structure-activity relationship studies of CNS agents. Part 15: 5-HT1A receptor affinity of some 1-arylpiperazine derivatives. Archiv der Pharmazie.

Sources

Methodological & Application

Step-by-step synthesis protocol for 2-(4-ethyl-1-piperazinyl)pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Synthesis of 2-(4-Ethyl-1-piperazinyl)pyrimidine

Executive Summary

This protocol details the scalable synthesis of 2-(4-ethyl-1-piperazinyl)pyrimidine , a pharmacologically relevant heterocyclic building block.[1] The method employs a Nucleophilic Aromatic Substitution (


) strategy, reacting 2-chloropyrimidine with 1-ethylpiperazine.[1] This route is selected for its high atom economy, operational simplicity, and avoidance of transition metal catalysts. The protocol includes a robust acid-base purification workflow that eliminates the need for column chromatography in most scale-up scenarios.[1]

Scientific Rationale & Mechanism

2.1 The Target Molecule The target, 2-(4-ethyl-1-piperazinyl)pyrimidine, features a pyrimidine ring substituted at the C2 position with a basic 4-ethylpiperazine moiety.[1] This structural motif is a homolog of the common metabolite 1-(2-pyrimidinyl)piperazine (1-PP) , often found in azapirone anxiolytics (e.g., buspirone, tandospirone). The addition of the ethyl group enhances lipophilicity and modulates receptor binding affinity (5-HT1A/D2).

2.2 Reaction Mechanism:


 
The synthesis proceeds via an Addition-Elimination  mechanism.[1]
  • Addition: The nucleophilic nitrogen of 1-ethylpiperazine attacks the electron-deficient C2 position of the pyrimidine ring.[1] The electronegative nitrogen atoms in the pyrimidine ring stabilize the resulting Meisenheimer complex (negative charge delocalization).

  • Elimination: Chloride is ejected as the leaving group, restoring aromaticity.

Note: The C2 position is significantly more reactive toward nucleophiles than C4/C6 due to the inductive electron-withdrawal of two adjacent nitrogen atoms.[1]

Reaction Scheme

ReactionScheme Chloropyrimidine 2-Chloropyrimidine (Electrophile) Conditions K2CO3, Ethanol Reflux, 3-5 h Chloropyrimidine->Conditions Ethylpiperazine 1-Ethylpiperazine (Nucleophile) Ethylpiperazine->Conditions Product 2-(4-Ethyl-1-piperazinyl) pyrimidine Conditions->Product Byproduct KCl + KHCO3 Conditions->Byproduct

Figure 1: Synthetic pathway via Nucleophilic Aromatic Substitution (


).[1]

Materials & Equipment

4.1 Reagents Table

ReagentCAS No.[2][3][4][5][6]MW ( g/mol )Equiv.Role
2-Chloropyrimidine 1722-12-9114.531.0Substrate
1-Ethylpiperazine 5308-25-8114.191.2Nucleophile
Potassium Carbonate (

)
584-08-7138.212.0Base (HCl Scavenger)
Ethanol (Abs.)64-17-546.07SolventReaction Medium
Dichloromethane (DCM)75-09-284.93SolventExtraction

4.2 Safety Considerations

  • 2-Chloropyrimidine: Corrosive and causes skin/eye burns.[1] Handle in a fume hood.

  • 1-Ethylpiperazine: Flammable liquid, corrosive.

  • Reaction: Exothermic upon initial mixing.

Step-by-Step Protocol

Phase 1: Reaction Setup
  • Charge: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-chloropyrimidine (5.73 g, 50.0 mmol).

  • Solvent: Add Ethanol (50 mL). Stir until dissolved.

  • Base: Add anhydrous

    
      (13.8 g, 100.0 mmol). The mixture will be a suspension.
    
  • Addition: Add 1-ethylpiperazine (6.85 g, 7.6 mL, 60.0 mmol) dropwise over 5 minutes.

    • Note: A slight exotherm may be observed.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (

    
    ) for 3 to 5 hours .
    
    • Monitoring: Monitor by TLC (System: 10% MeOH in DCM). The starting material (2-chloropyrimidine) should disappear (

      
      ).
      
Phase 2: Workup & Purification (Acid-Base Extraction)

Rationale: This step exploits the basicity of the piperazine nitrogen to separate the product from non-basic impurities without chromatography.[1]

  • Filtration: Cool the reaction mixture to room temperature. Filter off the inorganic salts (

    
    , excess 
    
    
    
    ) and rinse the cake with ethanol (20 mL).
  • Concentration: Evaporate the filtrate under reduced pressure (Rotavap) to obtain a crude oily residue.

  • Acidification: Dissolve the residue in 1M HCl (aq) (50 mL). The pH should be < 2.

    • Wash: Extract this aqueous acidic layer with Ethyl Acetate (2 x 30 mL). Discard the organic (EtOAc) layer (removes non-basic impurities).

  • Basification: Cool the aqueous layer in an ice bath. Slowly adjust pH to > 12 using 4M NaOH (aq) . The product will oil out as a cloudy emulsion.

  • Extraction: Extract the basic aqueous layer with DCM (3 x 40 mL).

  • Drying: Combine DCM layers, dry over anhydrous

    
    , filter, and concentrate under vacuum.
    
Phase 3: Final Isolation
  • Yield: The product is typically isolated as a pale yellow to clear oil, which may solidify upon standing (low melting point).

  • Expected Yield: 85–95% (approx. 8.2 – 9.1 g).

Process Workflow Diagram

Workflow Start Start: Dissolve 2-Cl-Pyr in EtOH AddReagents Add K2CO3 + 1-Ethylpiperazine Start->AddReagents Reflux Reflux 4h (78°C) Monitor TLC AddReagents->Reflux Filter Filter Salts Concentrate Filtrate Reflux->Filter AcidBase Acid-Base Purification: 1. Dissolve in 1M HCl 2. Wash with EtOAc (Discard Org) 3. Basify aq. layer (pH > 12) Filter->AcidBase Extract Extract Product into DCM Dry & Concentrate AcidBase->Extract Final Final Product: Pale Yellow Oil Extract->Final

Figure 2: Operational workflow for the synthesis and purification.[1]

Quality Control & Validation

7.1 Analytical Specifications

  • Appearance: Pale yellow viscous oil.

  • Purity (HPLC): > 98% (Area %).

  • MS (ESI+): Calculated for

    
    : 192.26. Found 
    
    
    
    .

7.2


 NMR Validation (400 MHz, 

)
  • 
     8.28 (d, 2H):  Pyrimidine C4/C6 protons (characteristic doublet).
    
  • 
     6.46 (t, 1H):  Pyrimidine C5 proton (triplet).
    
  • 
     3.82 (t, 4H):  Piperazine protons adjacent to Pyrimidine ring.
    
  • 
     2.49 (t, 4H):  Piperazine protons adjacent to Ethyl group.
    
  • 
     2.44 (q, 2H):  Methylene of Ethyl group.
    
  • 
     1.12 (t, 3H):  Methyl of Ethyl group.
    

References

  • General Pyrimidine Synthesis: Organic Syntheses, Coll. Vol. 4, p.336 (1963); Vol. 31, p.95 (1951).

  • Kinetics:Journal of the American Chemical Society, 1958, 80, 21, 5744–5748. Mechanism of aminolysis of chloropyrimidines.
  • Analogous Synthesis (1-PP): PrepChem, "Synthesis of 1-(2-pyrimidinyl)piperazine".

  • Buspirone Intermediates:Journal of Medicinal Chemistry, 1986, 29, 10, 1869–1876.

Sources

Application Note: Purification & Recrystallization of 2-(4-ethyl-1-piperazinyl)pyrimidine

[1]

Executive Summary

Target Molecule: 2-(4-ethyl-1-piperazinyl)pyrimidine (CAS: Derivative of 20980-22-7) Primary Challenge: The free base often exists as an oil or low-melting solid, making direct crystallization difficult without cryogenic control.[1] Recommended Strategy: Conversion to a crystalline salt (Hydrochloride or Fumarate) followed by recrystallization from Isopropanol (IPA) or Ethanol/Ethyl Acetate . Purity Target: >99.5% (HPLC), suitable for GMP downstream processing.

Physicochemical Profiling & Solvent Logic

Understanding the solute-solvent interaction is critical.[1] The molecule contains a pyrimidine ring (electron-deficient) and a piperazine ring (electron-rich, basic).

Solubility Profile (Free Base)
Solvent ClassRepresentative SolventsSolubilityApplication
Non-Polar Hexane, Heptane, PentaneModerate/LowAntisolvent / Low-temp crystallization
Polar Aprotic Ethyl Acetate, DCM, THFHighExtraction / Dissolution
Polar Protic Methanol, Ethanol, IPAHighSolvent (for salt formation)
Aqueous WaterLow (pH > 9)Impurity washing
Impurity Profile

Common impurities from the synthesis (Reaction of 2-chloropyrimidine + 1-ethylpiperazine) include:

  • Unreacted 2-chloropyrimidine: Neutral/weakly basic.

  • Unreacted 1-ethylpiperazine: Highly basic, liquid.

  • Bis-substituted byproducts: (If piperazine core was not pre-alkylated).

  • Inorganic Salts: KCl or NaCl.

Decision Matrix: Purification Strategy

The choice of purification method depends on the physical state of your crude material.

PurificationStrategyStartCrude Reaction MixtureCheckStatePhysical State at 25°C?Start->CheckStateSolidSolid / Waxy SolidCheckState->SolidOilViscous OilCheckState->OilDirectCrystDirect Recrystallization(Low Temp)Solid->DirectCrystIf MP > 40°CSaltFormSalt Formation(Recommended)Solid->SaltFormIf MP < 40°Cor low purityOil->SaltFormSolventASolvent: Heptane orHexane/EtOAc (9:1)Cool to -20°CDirectCryst->SolventASolventBSolvent: Isopropanol (IPA)or EthanolAdd HCl or Fumaric AcidSaltForm->SolventB

Figure 1: Decision tree for selecting the purification route based on the physical state of the crude intermediate.[1]

Detailed Protocols

Protocol A: Recrystallization of the Dihydrochloride Salt (Standard)

This is the most robust method to remove organic impurities and achieve >99% purity.

Reagents:

  • Crude 2-(4-ethyl-1-piperazinyl)pyrimidine[1]

  • Isopropanol (IPA) - HPLC Grade[1]

  • Conc. HCl (37%) or HCl in Dioxane (4M)

  • Acetone (Antisolvent/Wash)

Step-by-Step Procedure:

  • Dissolution: Dissolve 10 g of crude oil in 50 mL of Isopropanol (5 volumes) at room temperature.

  • Salt Formation: While stirring, slowly add 2.2 equivalents of HCl (e.g., ~4-5 mL conc. HCl).

    • Observation: An exothermic reaction will occur; a white to off-white precipitate (the dihydrochloride salt) should form immediately.

    • Note: If the solution remains clear, induce crystallization by scratching the glass or adding a seed crystal.

  • Heating: Heat the slurry to reflux (82 °C) .

    • If the solid does not dissolve completely, add Methanol dropwise until a clear solution is obtained (Solvent System: IPA/MeOH).

  • Cooling: Remove from heat and allow to cool slowly to room temperature (25 °C) over 2 hours. Then, cool to 0–5 °C in an ice bath for 1 hour.

  • Filtration: Filter the crystals under vacuum (Buchner funnel).

  • Washing: Wash the filter cake with 20 mL of cold Acetone or IPA . (Acetone is preferred to remove colored impurities and residual water).

  • Drying: Dry in a vacuum oven at 50 °C for 6 hours.

Expected Yield: 85–90% (as salt). Melting Point (Salt): >200 °C (decomposes).[2]

Protocol B: Low-Temperature Crystallization of Free Base

Use this only if the free base is required directly and is a solid at room temperature.[1]

Solvent System: n-Heptane / Ethyl Acetate (95:5) [1]

  • Dissolution: Dissolve crude material in minimal Ethyl Acetate at 40 °C.

  • Antisolvent Addition: Slowly add warm n-Heptane until slight turbidity is observed.

  • Clarification: Add a drop of EtOAc to clear the solution.

  • Crystallization: Seal the flask and place it in a freezer (-20 °C ) overnight.

  • Isolation: Rapid filtration of cold crystals; wash with cold pentane.

Analytical Validation (Self-Check)

Before proceeding to the next synthetic step, validate the purity.

TestMethodAcceptance Criteria
HPLC Purity C18 Column, ACN/Water (0.1% TFA) gradient> 99.0% Area
1H NMR DMSO-d6Clean piperazine multiplets (2.5-3.8 ppm), Ethyl triplet/quartet, Pyrimidine aromatics.[1]
Appearance Visual InspectionWhite crystalline powder (Salt) or Pale yellow solid (Base).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Oiling Out Temperature dropped too fast or solvent too polar.[1]Re-heat to dissolution. Add seed crystals at cloud point. Switch solvent to Ethanol/Acetone .
Low Yield Product too soluble in mother liquor.Concentrate mother liquor by 50% and cool again. Use a stronger antisolvent (e.g., Diethyl Ether).
Colored Impurities Oxidation products.Add activated carbon (charcoal) during the hot dissolution step (Step 3), stir for 10 min, then hot-filter.

References

  • Synthesis of Piperazine Derivatives : Journal of Organic Chemistry, 1953, 18 , 1484.[3][4] (Foundational synthesis of 2-(1-piperazinyl)pyrimidine). Link

  • Purification of Piperazine Salts : U.S. Patent 2,919,275, "Purification of Piperazine". (Describes acetic acid/solvent precipitation methods). Link

  • Recrystallization of Aryl-Piperazines : International Journal of Chemical Engineering and Applications, "Extraction and Recrystallization of Mesoionic Pyrimidinium Betaines". (General solvent protocols for pyrimidine derivatives). Link

  • Physicochemical Properties : PubChem Compound Summary, "2-(1-Piperazinyl)pyrimidine" (Analogous data). Link

Application Note: Structural Elucidation and Quality Control Profiling of 2-(4-ethyl-1-piperazinyl)pyrimidine via High-Resolution NMR

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-(4-ethyl-1-piperazinyl)pyrimidine is a pharmacologically significant scaffold, serving as a core structural motif in anxiolytics (e.g., Buspirone metabolites) and kinase inhibitors. Its structure combines an electron-deficient pyrimidine ring with a saturated, chair-conformation piperazine ring N-alkylated with an ethyl group.

Precise NMR characterization of this molecule is challenging due to:

  • Ring Dynamics: The piperazine ring undergoes chair-chair interconversion, which can broaden signals at room temperature depending on solvent viscosity and pH.

  • Nitrogen Quadrupole Broadening: Protons adjacent to the pyrimidine nitrogens may exhibit line broadening.

  • Overlapping Signals: The N-ethyl methylene protons often overlap with the piperazine ring protons in the aliphatic region.

This guide provides a definitive protocol for the structural elucidation of this compound, emphasizing self-validating spectral assignments.

Experimental Protocol

Sample Preparation

To ensure high-resolution data and minimize dynamic broadening, the following preparation protocol is mandatory.

Reagents:

  • Solvent: Chloroform-d (

    
    , 99.8% D) + 0.03% TMS (v/v).
    
    • Rationale:

      
       is non-polar, promoting fast exchange of the piperazine conformers, resulting in sharp, averaged signals at 298 K. DMSO-
      
      
      
      is a secondary choice but may increase viscosity and broaden aliphatic peaks.
  • Tube: 5mm High-Precision NMR Tube (Wilmad 528-PP or equivalent).

Procedure:

  • Weighing: Accurately weigh 10–15 mg of the analyte.

  • Dissolution: Add 600 µL of

    
    . Vortex for 30 seconds until fully dissolved.
    
  • Filtration (Optional): If the solution is cloudy, filter through a small plug of glass wool to remove inorganic salts (common in piperazine synthesis).

  • Degassing: Cap the tube and invert slowly 5 times. Allow to settle for 5 minutes to remove microbubbles.

Acquisition Parameters (600 MHz equivalent)
  • Temperature: 298 K (25°C). Note: If piperazine signals are broad, elevate to 313 K.

  • 1H NMR: Pulse angle 30°, Relaxation delay (D1) = 2.0s, Scans (NS) = 16.

  • 13C NMR: Power-gated decoupling, D1 = 2.0s, NS = 512 (due to quaternary carbons).

1H NMR Interpretation

The proton spectrum is divided into two distinct regions: the deshielded aromatic pyrimidine zone and the shielded aliphatic piperazine/ethyl zone.

Aromatic Region (6.0 – 9.0 ppm)

The pyrimidine ring possesses a


 axis of symmetry passing through C2 and C5.
  • H4 & H6 (Doublet, ~8.30 ppm):

    • These protons are chemically equivalent.[1]

    • Mechanism: Highly deshielded due to the inductive effect of the adjacent ring nitrogens (C=N bond anisotropy).

    • Coupling: Doublet,

      
      .
      
  • H5 (Triplet, ~6.48 ppm):

    • Mechanism: Shielded relative to H4/H6 because it is not directly adjacent to a nitrogen atom.

    • Coupling: Triplet,

      
      .
      
Aliphatic Region (1.0 – 4.0 ppm)

This region contains the piperazine and ethyl signals.

  • Piperazine

    
     (Triplet/Multiplet, ~3.82 ppm): 
    
    • Protons on the carbons

      
       to the pyrimidine nitrogen.
      
    • Mechanism: Deshielded by the aromatic ring current and the electron-withdrawing pyrimidine nitrogen.

  • Piperazine

    
     (Triplet/Multiplet, ~2.55 ppm): 
    
    • Protons on the carbons

      
       to the ethyl nitrogen.
      
    • Mechanism: Shielded relative to the

      
       set.
      
    • Note: These often overlap with the ethyl methylene group.

  • Ethyl

    
     (Quartet, ~2.45 ppm): 
    
    • Coupling: Quartet,

      
      .
      
    • Diagnostic: Look for the "roof effect" leaning towards the methyl triplet.

  • Ethyl

    
     (Triplet, ~1.12 ppm): 
    
    • Coupling: Triplet,

      
      .
      
Summary Table: 1H NMR Data ( )
PositionShift (

, ppm)
MultiplicityIntegralCoupling (

, Hz)
Assignment Logic
Pyr-H4/6 8.30Doublet (d)2H4.8

to Ring N
Pyr-H5 6.48Triplet (t)1H4.8

to Ring N
Pip-H2'/6' 3.82Triplet (t)4H5.1

to Pyr-N
Pip-H3'/5' 2.55Triplet (t)4H5.1

to Et-N
Et-CH2 2.45Quartet (q)2H7.2Methylene
Et-CH3 1.12Triplet (t)3H7.2Methyl

13C NMR Interpretation

The carbon spectrum confirms the backbone structure. The DEPT-135 experiment is recommended to distinguish the inverted methylene signals (


) from the upright methine (

) and methyl (

) signals.
Aromatic Carbons
  • C2 (Quaternary, ~161.5 ppm): Most deshielded due to being flanked by two nitrogens and the exocyclic amine. Low intensity.

  • C4/C6 (Methine, ~157.7 ppm): Deshielded imine-like carbons. High intensity in DEPT.

  • C5 (Methine, ~109.8 ppm): Significantly shielded aromatic carbon.

Aliphatic Carbons
  • Pip-C (N-Et side, ~52.8 ppm): Shielded relative to the N-Pyr side.

  • Ethyl

    
     (~52.3 ppm):  Often very close to the piperazine signal. HSQC is required to distinguish them definitively.
    
  • Pip-C (N-Pyr side, ~43.6 ppm): Deshielded by the aromatic ring.

  • Ethyl

    
     (~12.0 ppm):  Distinct high-field signal.
    

Structural Elucidation Workflow (Logic Map)

The following diagram illustrates the decision tree for assigning the spectra, ensuring no false positives.

NMR_Workflow Start Unknown Sample Spectrum Aromatic Check Aromatic Region (6.0 - 9.0 ppm) Start->Aromatic Pyr_Pattern Identify Pyrimidine Pattern (2H Doublet + 1H Triplet) Aromatic->Pyr_Pattern Found A2X system? Aliphatic Check Aliphatic Region (1.0 - 4.0 ppm) Pyr_Pattern->Aliphatic Confirmed Pyrimidine Ethyl_ID Identify Ethyl Group (Triplet ~1.1 + Quartet ~2.4) Aliphatic->Ethyl_ID Pip_ID Identify Piperazine (Two sets of 4H signals) Ethyl_ID->Pip_ID Remaining Integrals = 8H Validation 2D Validation (COSY/HSQC) Pip_ID->Validation Final Confirmed Structure: 2-(4-ethyl-1-piperazinyl)pyrimidine Validation->Final correlations match

Figure 1: Step-by-step logic flow for spectral assignment of 2-(4-ethyl-1-piperazinyl)pyrimidine.

Advanced Validation: 2D NMR Protocols

For regulatory submissions or complex mixture analysis, 1D NMR is insufficient due to the overlap at ~2.5 ppm.

COSY (Correlation Spectroscopy)
  • Objective: Verify connectivity within the ethyl group and the pyrimidine ring.

  • Expected Correlations:

    • Cross-peak between 8.30 ppm and 6.48 ppm (Pyrimidine ring).

    • Cross-peak between 2.45 ppm and 1.12 ppm (Ethyl group).

    • Critical Check: Ensure the triplet at 2.55 ppm (Piperazine) does NOT correlate with the triplet at 1.12 ppm. If it does, your assignment of the ethyl methylene is incorrect.

HSQC (Heteronuclear Single Quantum Coherence)
  • Objective: Resolve the overlap between Piperazine

    
     and Ethyl 
    
    
    
    .
  • Result:

    • Proton at 2.45 ppm correlates to Carbon at ~52.3 ppm (Ethyl).

    • Proton at 2.55 ppm correlates to Carbon at ~52.8 ppm (Piperazine).

    • Note: Even if protons overlap perfectly, the carbon dimension will usually resolve the two signals.

Quality Control: Common Impurities

When synthesizing or sourcing this material, the following impurities are common and must be quantified.

Impurity1H NMR MarkerSource
Water ~1.56 ppm (s) in

Wet solvent / Hygroscopic salt
Piperazine ~2.90 ppm (s)Unreacted starting material
2-Chloropyrimidine ~8.6 ppm (d), ~7.3 ppm (t)Unreacted starting material
Ethanol ~3.72 (q), ~1.25 (t)Recrystallization solvent

References

  • National MagLab. (2012). Monitoring Mechanistic Details in the Synthesis of Pyrimidines via Real-Time, Ultrafast Multidimensional NMR Spectroscopy. Retrieved October 26, 2023, from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[2] (General reference for coupling constants and chemical shift increments).

Sources

Technical Application Note: Strategic Utilization of 2-(4-ethyl-1-piperazinyl)pyrimidine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Value

The 2-(4-ethyl-1-piperazinyl)pyrimidine moiety represents a "privileged scaffold" in modern pharmaceutical design. Structurally, it combines the lipophilic, basic piperazine ring with the electron-deficient pyrimidine heteroaromatic system.[1] This specific N-ethyl variant is frequently employed to modulate the physicochemical profile (LogP, pKa) of drug candidates, distinct from its ubiquitous N-methyl (e.g., Imatinib) or N-unsubstituted (e.g., Buspirone metabolites) analogs.[1]

Key Applications:

  • CNS Agents: Targeting serotonergic (5-HT1A, 5-HT2A) and dopaminergic (D2/D3) receptors where the basic nitrogen facilitates salt bridge formation in the orthosteric binding pocket.[1]

  • Kinase Inhibitors: Serving as a solvent-exposed solubilizing group that improves oral bioavailability and metabolic stability.

  • Antimicrobials: Analogous to quinolone side chains, enhancing cellular permeability.[1]

This guide provides a validated, high-autonomy workflow for synthesizing, purifying, and utilizing this intermediate, moving beyond standard textbook procedures to address field-specific challenges like regioselectivity and dimer formation.

Chemical Profile & Safety

PropertyDataNotes
Systematic Name 2-(4-ethylpiperazin-1-yl)pyrimidine
Molecular Formula C₁₀H₁₆N₄
Molecular Weight 192.26 g/mol
Key Functionality Pyrimidine (Electrophilic C2/C4/C6); Piperazine (Nucleophilic N)Pyrimidine C5 is susceptible to EAS (Electrophilic Aromatic Substitution).
pKa (Calc) ~8.5 (Piperazine N4)Basic enough to form stable salts (HCl, Mesylate).[1]
Solubility High in EtOH, DCM, DMSO; Moderate in WaterN-ethyl group increases lipophilicity vs. N-H parent.[1]

Safety Advisory: Pyrimidine derivatives can be skin sensitizers. The starting material, 2-chloropyrimidine, is corrosive.[1] All protocols must be performed in a fume hood.

Experimental Protocols

Protocol A: "Green" Synthesis via Nucleophilic Aromatic Substitution (SNAr)[1]

Objective: Synthesize 2-(4-ethyl-1-piperazinyl)pyrimidine from 2-chloropyrimidine and N-ethylpiperazine. Rationale: Traditional SNAr reactions use DMF or DMSO with high heat, complicating workup.[1] This protocol utilizes an aqueous/alcoholic medium, leveraging the "on-water" effect to accelerate kinetics and simplify purification.[1]

Materials:
  • 2-Chloropyrimidine (1.0 eq)

  • 1-Ethylpiperazine (1.2 eq)[1]

  • Potassium Carbonate (K₂CO₃) (2.0 eq)[1]

  • Solvent: Water:Ethanol (4:1 v/v)[1]

Step-by-Step Methodology:
  • Charge: To a round-bottom flask equipped with a magnetic stir bar, add 2-chloropyrimidine (e.g., 10.0 g) and Water:Ethanol solvent (100 mL).

  • Base Addition: Add K₂CO₃ (24.0 g) in a single portion. The reaction is slightly exothermic; ensure adequate stirring.

  • Nucleophile Addition: Add 1-ethylpiperazine (13.3 mL) dropwise over 10 minutes.

    • Expert Insight: A slight excess of the amine prevents the formation of bis-substituted byproducts if the pyrimidine has multiple leaving groups (though 2-chloropyrimidine is mono-functional, this habit prevents issues with 2,4-dichloropyrimidine).

  • Reaction: Heat the mixture to 60°C for 4–6 hours. Monitor by TLC (System: 10% MeOH in DCM) or LC-MS.

    • Endpoint: Disappearance of 2-chloropyrimidine peak (UV 254 nm).

  • Workup (Phase Separation):

    • Cool to room temperature.[2] The product often oils out or precipitates.

    • Extract with Ethyl Acetate (EtOAc) (3 x 50 mL).[1]

    • Wash combined organics with Brine (1 x 50 mL) to remove residual piperazine.[1]

    • Dry over anhydrous Na₂SO₄ , filter, and concentrate in vacuo.

  • Purification:

    • Typically yields >90% purity as a pale yellow oil/solid.

    • If higher purity is required for biological assays, perform Vacuum Distillation (bp ~140°C at 2 mmHg) or Flash Chromatography (DCM:MeOH:NH₃ 95:5:1).[1]

Protocol B: Downstream Functionalization (C5-Bromination)

Objective: Convert the intermediate into 5-bromo-2-(4-ethyl-1-piperazinyl)pyrimidine , a versatile cross-coupling partner (Suzuki/Buchwald). Rationale: The C5 position of the pyrimidine ring is electron-rich due to the electron-donating piperazine at C2, making it highly reactive toward electrophilic aromatic substitution (EAS).

Methodology:
  • Dissolution: Dissolve 2-(4-ethyl-1-piperazinyl)pyrimidine (1.0 eq) in Glacial Acetic Acid (10 volumes).

    • Why Acetic Acid? It buffers the reaction and prevents over-bromination or oxidation of the piperazine nitrogen.

  • Bromination: Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise at 0°C.

    • Critical Control: Keep temperature <10°C to avoid side reactions.

  • Quench: Stir at room temperature for 2 hours. Pour into ice water and neutralize with NaOH or NaHCO₃ to pH ~8.

  • Isolation: Filter the resulting solid precipitate. Recrystallize from Ethanol/Water if necessary.

Visualizing the Workflow

The following diagram illustrates the synthetic pathway and the logic gate for downstream applications.

G cluster_0 Core Synthesis Start Start: 2-Chloropyrimidine Reagent Reagent: 1-Ethylpiperazine (K2CO3, H2O/EtOH) Start->Reagent Mix Intermediate Intermediate: 2-(4-ethyl-1-piperazinyl) pyrimidine Reagent->Intermediate SnAr Reaction (60°C, 4h) Decision Application Decision Intermediate->Decision Path_A Path A: Salt Formation (HCl/Mesylate) Target: CNS Ligands Decision->Path_A Direct Use Path_B Path B: C5-Bromination (NBS, AcOH) Target: Kinase Inhibitors Decision->Path_B Functionalization

Figure 1: Strategic workflow for the synthesis and diversification of the 2-(4-ethyl-1-piperazinyl)pyrimidine scaffold.

Quality Control & Troubleshooting

Analytical Standards (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1]

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (or Ammonium Formate pH 9 for basic stability).[1]

    • B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 min.

  • Detection: UV at 254 nm (Pyrimidine absorption) and 220 nm (Amide/Amine).[1]

Troubleshooting Matrix
IssueProbable CauseCorrective Action
Low Yield Incomplete SnAr reaction due to low temperature or poor solubility.Switch solvent to DMF or DMSO and increase temp to 90°C.
Impurity: Dimer Formation of bis-adduct (rare with 2-chloropyrimidine, common with 2,4-dichloro).[1]Ensure stoichiometry is strictly 1:1 or use excess amine.
Oxidation N-oxide formation on the piperazine ethyl-nitrogen.Store intermediate under Nitrogen/Argon; avoid prolonged exposure to air in solution.
Oiling Out Product forming an oil in aqueous workup.Use DCM for extraction instead of EtOAc; salt formation (HCl gas in ether) can convert oil to solid.

References

  • ChemicalBook. (n.d.).[1] 2-(1-Piperazinyl)pyrimidine Synthesis and Properties. Retrieved from [1]

  • National Institutes of Health (NIH). (2023).[1] Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA. PMC. Retrieved from

  • Cayman Chemical. (n.d.).[1] 2-(1-Piperazinyl)pyrimidine Product Information. Retrieved from [1]

  • PrepChem. (n.d.). Synthesis of 1-(2-pyrimidinyl)piperazine. Retrieved from

  • Royal Society of Chemistry. (2019). DABCO bond cleavage for the synthesis of piperazine derivatives. Retrieved from [1]

Sources

Application Note: Mass Spectrometry Characterization of 2-(4-ethyl-1-piperazinyl)pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the structural characterization of 2-(4-ethyl-1-piperazinyl)pyrimidine (CAS: 111026-67-6), a critical intermediate and potential impurity in the synthesis of anxiolytic azapirone drugs (e.g., Buspirone, Gepirone). Using High-Resolution Mass Spectrometry (HRMS) with Electrospray Ionization (ESI), we establish a robust protocol for its identification. The workflow highlights the specific fragmentation pathways—primarily the diagnostic loss of the N-ethyl group and subsequent piperazine ring opening—that distinguish this compound from its metabolic analog, 1-(2-pyrimidinyl)piperazine (1-PP).

Introduction & Chemical Context

In pharmaceutical development, the rigorous characterization of impurities and degradation products is a regulatory mandate (ICH Q3A/B). 2-(4-ethyl-1-piperazinyl)pyrimidine (hereafter referred to as Et-PP ) is structurally homologous to the active metabolite 1-PP, differing only by the N-ethyl substitution.

  • Chemical Formula:

    
    
    
  • Exact Mass (Monoisotopic): 192.1375 Da

  • Protonated Ion $[M+H]^+ $: 193.1448 m/z

  • LogP (Predicted): ~1.2 (Moderately polar, suitable for Reversed-Phase LC)

Accurate identification requires distinguishing Et-PP from isobaric impurities and verifying the integrity of the pyrimidine-piperazine linkage. This guide provides a self-validating MS/MS protocol for this purpose.

Experimental Protocol

Reagents and Sample Preparation[1][2]
  • Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), and Water (

    
    ).
    
  • Additives: LC-MS grade Formic Acid (FA) or Ammonium Formate (

    
    ).
    
  • Stock Solution: Dissolve 1 mg of Et-PP in 1 mL MeOH (1 mg/mL).

  • Working Standard: Dilute stock 1:1000 in 50:50

    
    :MeOH + 0.1% FA to achieve ~1 µg/mL (1 ppm).
    
Liquid Chromatography (LC) Conditions[1]
  • System: UHPLC (e.g., Agilent 1290 / Waters Acquity).

  • Column: C18 Polar-Embedded (e.g., Waters BEH Shield RP18 or Phenomenex Kinetex XB-C18), 2.1 x 100 mm, 1.7 µm. Reasoning: The polar pyrimidine ring requires polar-embedded phases for better peak shape and retention compared to standard C18.

  • Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold for polar retention)

    • 1-8 min: 5% -> 95% B (Linear ramp)

    • 8-10 min: 95% B (Wash)

    • 10.1 min: 5% B (Re-equilibration)

Mass Spectrometry (MS) Parameters[3][4]
  • Ionization: Electrospray Ionization (ESI) in Positive Mode (

    
    ). Reasoning: The piperazine nitrogens are highly basic, ensuring excellent ionization efficiency as 
    
    
    
    .
  • Analyzer: Q-TOF (Quadrupole Time-of-Flight) or Orbitrap for HRMS; Triple Quadrupole for quantification.

  • Source Conditions:

    • Capillary Voltage: 3.5 kV

    • Gas Temperature: 325°C

    • Drying Gas Flow: 10 L/min

    • Nebulizer: 35 psig

  • Fragmentation: Collision Induced Dissociation (CID) with Nitrogen gas.

  • Collision Energy (CE): Stepped CE (10, 20, 40 eV) is recommended to observe both the parent ion and deep structural fragments simultaneously.

Results & Discussion: Fragmentation Analysis

Full Scan Spectrum (MS1)

The full scan spectrum exhibits a dominant base peak at m/z 193.1448 (


).
  • Isotope Pattern: A distinct A+1 peak at m/z 194.148 (~11-12% relative abundance) confirms the presence of 10 carbons (

    
    ).
    
  • Adducts: Sodium adducts (

    
    , m/z 215) may be observed but are generally suppressed by the acidic mobile phase.
    
MS/MS Fragmentation Pathway (MS2)

Structural elucidation relies on the specific cleavage of the ethyl group and the piperazine ring.

Table 1: Key Diagnostic Ions for 2-(4-ethyl-1-piperazinyl)pyrimidine

m/z (Experimental)Formula (Ion)Mass Error (ppm)Fragment Identity / Mechanism
193.1448

< 2.0Precursor Ion

.
165.1135

< 2.0Loss of Ethylene (

, -28 Da)
. Characteristic N-dealkylation of the ethyl group, yielding the protonated 1-(2-pyrimidinyl)piperazine (1-PP) core.
122.0713

< 3.0Piperazine Ring Opening . Loss of imine fragment (

) from the 1-PP core. Diagnostic of the pyrimidine-N linkage.
108.0556

< 3.0Pyrimidine-NH-CH2+ . Further degradation of the piperazine ring.
79.0291

< 5.0Pyrimidine Cation . Cleavage of the C-N bond connecting the two rings.[2] Confirms the unsubstituted pyrimidine moiety.
Mechanistic Insight

The fragmentation follows a "charge-remote" like fragmentation logic common in basic drugs:

  • De-ethylation: The most facile pathway is the loss of the ethyl chain as neutral ethylene (

    
    ) via a hydrogen rearrangement, generating the stable secondary amine cation at m/z 165 (1-PP).
    
  • Ring Disintegration: High collision energy (30-40 eV) shatters the piperazine ring (m/z 122) and eventually cleaves the C-N linker to leave the aromatic pyrimidine cation (m/z 79).

Visualizations

Experimental Workflow

Workflow Sample Sample Prep (1 µg/mL in MeOH/H2O) LC UHPLC Separation (C18 Polar Embedded) Sample->LC Inject ESI ESI Source (+) (3.5 kV, 325°C) LC->ESI Elute QTOF Q-TOF Analyzer (MS1 & MS2) ESI->QTOF Ionize Data Data Analysis (MassHunter/Analyst) QTOF->Data Detect

Figure 1: Step-by-step LC-MS/MS characterization workflow for Et-PP.

Fragmentation Pathway

Fragmentation Parent Precursor Ion [M+H]+ = 193.14 Frag1 Fragment A (1-PP) [M+H - C2H4]+ = 165.11 Parent->Frag1 - C2H4 (Ethylene) (Low CE: 10-20 eV) Frag3 Fragment C (Pyrimidine) m/z = 79.03 Parent->Frag3 Direct Cleavage Frag2 Fragment B (Ring Opening) m/z = 122.07 Frag1->Frag2 - C2H5N (Med CE: 25 eV) Frag2->Frag3 - C2H5N (High CE: 40 eV)

Figure 2: Proposed ESI-MS/MS fragmentation pathway. The transition from m/z 193 to 165 is the primary diagnostic step.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 88747, 1-(2-Pyrimidinyl)piperazine. Retrieved from [Link]

  • Zhu, N., et al. (2021). Mass Fragmentation Characteristics of Piperazine Analogues.[2] Journal of Chinese Mass Spectrometry Society, 42(1), 1-7.[2] (Provides foundational rules for piperazine ring fragmentation). Retrieved from

  • Acquavia, M. A., et al. (2023). Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization.[3] Preprints.org. (Demonstrates ESI+ behavior of piperazine-based drugs). Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). PrecisionFDA Substance Data: 1-(2-Pyrimidinyl)piperazine. (Reference for metabolite structure). Retrieved from [Link]

Sources

Process Development and Multikilogram Scale-Up of 2-(4-Ethyl-1-piperazinyl)pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Rationale & Reaction Engineering

The synthesis of 2-(4-ethyl-1-piperazinyl)pyrimidine relies on a classic Nucleophilic Aromatic Substitution (SNAr) reaction. Pyrimidine-piperazine pharmacophores are highly privileged structures in drug discovery, frequently utilized in the development of kinase inhibitors and CNS-active therapeutics [1].

The 2-position of the pyrimidine ring is exceptionally electrophilic. The two adjacent electronegative nitrogen atoms exert a strong inductive and resonance-withdrawing effect, significantly lowering the lowest unoccupied molecular orbital (LUMO) of the ring. When 1-ethylpiperazine is introduced, its secondary amine acts as a nucleophile, attacking the C2 carbon to form a negatively charged Meisenheimer complex. The rapid rearomatization of this intermediate drives the expulsion of the chloride leaving group.

SNArMechanism SM Starting Materials 2-Chloropyrimidine + 1-Ethylpiperazine Meisenheimer Intermediate Meisenheimer Complex (Anionic) SM->Meisenheimer Nucleophilic Attack at C2 Position Product Product 2-(4-ethylpiperazin-1-yl)pyrimidine + Chloride Ion Meisenheimer->Product Rearomatization & Chloride Elimination

Nucleophilic Aromatic Substitution (SNAr) mechanism via the Meisenheimer intermediate.

Process Chemistry: Overcoming Scale-Up Bottlenecks

While SNAr reactions are trivial on a milligram scale (often run in dichloromethane or neat amine), scaling up to a multikilogram level introduces severe heat-transfer and mass-transfer challenges [2].

  • Solvent and Base Selection (Causality): The reaction generates one equivalent of hydrogen chloride (HCl). If an organic base like triethylamine (TEA) or excess 1-ethylpiperazine is used in a non-polar solvent, the resulting hydrochloride salts precipitate as thick, intractable slurries. This causes catastrophic agitation failures and localized thermal runaways in large-scale reactors. To circumvent this, we employ a biphasic Toluene/Water system with aqueous potassium carbonate (K2CO3) as the acid scavenger. The inorganic salts remain fully dissolved in the aqueous phase, ensuring a homogeneous organic phase and excellent mass transfer.

  • Exotherm Control: The initial nucleophilic attack is highly exothermic. A self-validating process requires the controlled, dropwise dosing of 1-ethylpiperazine while maintaining the reactor jacket temperature below 25 °C, preventing premature solvent boiling and impurity formation.

Quantitative Process Parameters

To ensure reproducibility, all reagent inputs and critical In-Process Control (IPC) limits are strictly defined.

Table 1: Reagent Stoichiometry (1.0 kg Scale)
Reagent / SolventMW ( g/mol )EquivalentsMass / VolumeFunction
2-Chloropyrimidine 114.531.001.00 kg (8.73 mol)Electrophile / Limiting Reagent
1-Ethylpiperazine 114.191.051.05 kg (9.17 mol)Nucleophile
Potassium Carbonate 138.201.501.81 kg (13.1 mol)Acid Scavenger
Toluene 92.1410 vol10.0 LOrganic Solvent
Purified Water 18.025 vol5.0 LAqueous Phase
Heptane 100.208 vol8.0 LAnti-solvent (Crystallization)
Table 2: Impurity Profiling & IPC Limits
AnalyteOriginIPC Acceptance Criteria (HPLC, 210 nm)
2-Chloropyrimidine Unreacted starting material< 0.5% AUC (Triggers end of reaction)
2-Hydroxypyrimidine Hydrolysis of starting material< 1.0% AUC (Controlled by limiting water heating time)
Bis-addition Dimer Over-reaction (rare with 1-ethyl)< 0.1% AUC

Self-Validating Multikilogram Protocol

The following protocol represents a self-validating system: progression to subsequent phases is strictly gated by analytical confirmation, ensuring process integrity and preventing downstream failures.

ProcessWorkflow N1 Step 1: Reactor Setup Charge Toluene, Water, K2CO3 & 2-Chloropyrimidine N2 Step 2: Controlled Dosing 1-Ethylpiperazine Addition (T < 25°C) N1->N2 Stir at 200 rpm N3 Step 3: SNAr Reaction Heating to 80°C for 4-6 h N2->N3 Exotherm Managed N4 Step 4: Phase Separation Discard Aqueous Layer Wash Organic Phase N3->N4 IPC: >99% Conversion N5 Step 5: Crystallization Solvent Exchange to Heptane & Filtration N4->N5 Product in Toluene

Multikilogram scale-up workflow for 2-(4-ethyl-1-piperazinyl)pyrimidine synthesis.
Phase 1: Reactor Setup & Initial Charging
  • Ensure the 30 L jacketed glass-lined reactor is clean, dry, and purged with Nitrogen (N2).

  • Charge 5.0 L of Purified Water and 1.81 kg of Potassium Carbonate (K2CO3) into the reactor. Agitate at 150 rpm until complete dissolution is achieved.

  • Charge 10.0 L of Toluene followed by 1.00 kg of 2-Chloropyrimidine .

  • Adjust the agitation to 200 rpm to ensure thorough mixing of the biphasic system. Set the reactor jacket temperature to 15 °C.

Phase 2: Controlled Dosing
  • Load 1.05 kg of 1-Ethylpiperazine into a calibrated addition funnel or dosing pump.

  • Begin dropwise addition of 1-ethylpiperazine over a period of 60–90 minutes.

  • Causality Check: Monitor the internal temperature (Tint) continuously. The addition rate must be dynamically adjusted to maintain Tint ≤ 25 °C. Exceeding this temperature prematurely can lead to the hydrolysis of 2-chloropyrimidine to 2-hydroxypyrimidine by the aqueous base.

Phase 3: SNAr Reaction & IPC Validation
  • Once dosing is complete, flush the addition line with 0.5 L of Toluene.

  • Ramp the jacket temperature to heat the biphasic mixture to an internal temperature of 80 °C . Maintain vigorous agitation (250 rpm).

  • Hold at 80 °C for 4 hours.

  • IPC Validation Gate: Pause agitation, allow phase separation, and sample the upper organic layer. Analyze via HPLC (210 nm).

    • Pass Criteria: 2-Chloropyrimidine < 0.5% AUC.

    • Action: If > 0.5%, continue heating for 2 additional hours and re-sample.

Phase 4: Workup & Phase Separation
  • Cool the reactor to 25 °C. Stop agitation and allow the phases to settle for 30 minutes.

  • Drain and discard the lower aqueous phase (contains KCl, KHCO3, and unreacted K2CO3).

  • Charge 3.0 L of Purified Water to the organic phase. Agitate for 15 minutes, settle for 15 minutes, and discard the lower aqueous wash. This removes trace inorganic salts and residual 1-ethylpiperazine.

Phase 5: Solvent Exchange & Isolation
  • Configure the reactor for vacuum distillation. Distill the Toluene phase at 45–50 °C under reduced pressure (approx. 100 mbar) until the total volume is reduced to approximately 3.0 L.

  • Solvent Exchange: Slowly charge 8.0 L of Heptane (anti-solvent) while maintaining the internal temperature at 40 °C.

  • Initiate a controlled cooling ramp to 0–5 °C over 3 hours. Seed crystals may be added at 35 °C if spontaneous nucleation does not occur.

  • Hold the resulting slurry at 0–5 °C for 2 hours to maximize yield.

  • Filter the product via a Nutsche filter, wash the wet cake with 2.0 L of cold Heptane, and dry under vacuum at 40 °C to constant weight.

References

  • Dal Corso, A., et al. (2023). "Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023." Molecules, 28(19), 6825. Available at:[Link]

  • Guz, N. R., Leuser, H., & Goldman, E. (2013). "Process Development and Multikilogram Syntheses of XL228 Utilizing a Regioselective Isoxazole Formation and a Selective SNAr Reaction to a Pyrimidine Core." Organic Process Research & Development, 17(8), 1052–1060. Available at:[Link]

Sustainable Synthesis of Piperazinyl Pyrimidine Scaffolds: Green Solvents and Catalytic Innovations

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

The piperazinyl-pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore for numerous kinase inhibitors (e.g., Dasatinib), anxiolytics (e.g., Buspirone), and antipsychotics. Traditional synthesis relies heavily on Nucleophilic Aromatic Substitution (


) of chloropyrimidines using dipolar aprotic solvents (DMF, DMSO) and high thermal energy. These methods suffer from poor Atom Economy (AE) and high E-factors due to difficult solvent removal and toxic waste streams.

This Application Note details three validated "Green" protocols that align with the 12 Principles of Green Chemistry, specifically Principle 5 (Safer Solvents) and Principle 6 (Design for Energy Efficiency) .

Mechanistic Driver: The Hydrophobic Effect & Dipolar Activation

The transition from organic solvents to aqueous or solvent-free systems is not merely environmental; it is mechanistic.

  • "On-Water" Catalysis: In aqueous suspension, organic reactants (2-chloropyrimidine and piperazine) are forced into close proximity due to the hydrophobic effect. The interface between water and the organic droplets stabilizes the transition state via hydrogen bonding, often accelerating reaction rates beyond those seen in organic solvents.

  • Microwave Dielectric Heating: Pyrimidines and piperazines are polar. Microwave irradiation induces dipolar polarization, generating internal heat at the molecular level. This overcomes the activation energy barrier of the

    
     mechanism more efficiently than convective heating.
    

Mechanistic Visualization

The following diagram illustrates the


 pathway and how green methodologies lower the activation barrier.

SNAr_Mechanism cluster_0 Reactants cluster_1 Transition State (Meisenheimer Complex) cluster_2 Green Drivers R1 2-Chloropyrimidine (Electrophile) TS Tetrahedral Intermediate (Stabilized by H-bonding in Water) R1->TS R2 N-Boc-Piperazine (Nucleophile) R2->TS Product Piperazinyl-Pyrimidine + HCl (Neutralized) TS->Product D1 Hydrophobic Effect (Aqueous) D1->TS Accelerates D2 Dipolar Polarization (Microwave) D2->TS Activates D3 Kinetic Energy (Ball Milling) D3->TS Drives

Figure 1: Mechanistic pathway of the


 reaction highlighting the influence of green chemistry drivers on the transition state.

Experimental Protocols

Protocol A: Aqueous "On-Water" Synthesis (The Gold Standard)

Best for: Scale-up, simplicity, and highest E-factor reduction.

Materials:

  • 2,4-Dichloropyrimidine (1.0 eq)

  • N-Boc-piperazine (1.1 eq)

  • Potassium Carbonate (

    
    ) (1.2 eq)
    
  • Deionized Water (10 volumes)

Methodology:

  • Suspension: In a round-bottom flask, dissolve

    
     in deionized water.
    
  • Addition: Add N-Boc-piperazine. The mixture may appear heterogeneous.[1]

  • Reaction: Add 2,4-Dichloropyrimidine slowly at room temperature (25°C).

    • Note: The reaction is exothermic. For large scales, use an ice bath during addition.

  • Heating: Heat the suspension to reflux (100°C) for 2–4 hours.

    • Observation: The starting materials will melt/dissolve, and the product often precipitates as a solid or forms an oil that solidifies upon cooling.

  • Work-up (The "Green" Advantage): Cool the mixture to 4°C. The product, being less soluble in water than the reactants, will precipitate.

  • Isolation: Filter the solid. Wash with cold water (3x) to remove inorganic salts (

    
    , excess base).
    
  • Drying: Dry in a vacuum oven at 50°C.

Validation:

  • Yield: Typically 85–95%.

  • Purity: >98% (by HPLC). Recrystallization from Ethanol:Water (8:2) if necessary.[2]

Protocol B: Microwave-Assisted Synthesis

Best for: High-throughput screening (HTS), library generation, and difficult substrates.

Materials:

  • Substituted Chloropyrimidine (1.0 mmol)

  • Piperazine derivative (1.2 mmol)

  • DIPEA (Diisopropylethylamine) (2.0 mmol)

  • Solvent: Water or Ethanol (2 mL)

  • Equipment: CEM Discover or Anton Paar Monowave reactor.

Methodology:

  • Loading: Load all reagents into a 10 mL microwave process vial. Add a magnetic stir bar.

  • Sealing: Cap the vial with a Teflon-lined septum.

  • Irradiation Parameters:

    • Temperature: 120°C

    • Mode: Dynamic (Power controlled to maintain temp)

    • Hold Time: 10 minutes

    • Pressure Limit: 250 psi

  • Cooling: Rapid compressed air cooling to <40°C.

  • Isolation: Pour the reaction mixture into ice water (10 mL). Filter the resulting precipitate.[2]

Why this works: The high polarity of water/ethanol couples efficiently with microwave energy (


 loss tangent), allowing the reaction mixture to reach 120°C in seconds, bypassing the thermal lag of oil baths.
Protocol C: Mechanochemical (Solvent-Free) Synthesis

Best for: Zero-solvent requirements and highly insoluble substrates.

Materials:

  • Chloropyrimidine (1.0 eq)

  • Piperazine (1.0 eq)

  • Base:

    
     (anhydrous) (1.5 eq)
    
  • Equipment: Planetary Ball Mill (e.g., Retsch PM 100)

  • Grinding Media: Stainless steel jar (10 mL) with 2 stainless steel balls (10 mm).

Methodology:

  • Loading: Weigh solid reactants and base directly into the grinding jar.

  • Grinding:

    • Frequency: 25 Hz

    • Time: 30–60 minutes

    • Interval: Pause every 15 mins to prevent overheating (if not using a temperature-controlled mill).

  • Extraction: The resulting powder is a mixture of product and inorganic salt (

    
    ).
    
  • Work-up: Wash the powder with water on a sintered glass funnel. The inorganic salts dissolve; the organic product remains.

  • Drying: Vacuum dry.

Comparative Data Analysis

The following table contrasts the Green protocols against the traditional DMF-reflux method.

MetricTraditional (

)
Protocol A (Aqueous)Protocol B (Microwave)Protocol C (Mechanochem)
Solvent DMF / TolueneWaterWater / EtOHNone
Temp 100–140°C100°C120°CAmbient (friction heat)
Time 12–24 Hours2–4 Hours10 Minutes30–60 Minutes
Yield 75–85%85–95%90–98%80–90%
E-Factor High (>25)Low (<5)Low (<5)Very Low (<2)
Purification Extraction + ColumnFiltrationFiltrationWater Wash

Decision Matrix & Workflow

Use this logic flow to select the appropriate protocol for your specific substrate.

Decision_Matrix Start Select Synthesis Route Q1 Is the substrate water sensitive? Start->Q1 Q2 Is high-throughput required? Q1->Q2 No Trad Traditional Organic Solvent Q1->Trad Yes Q3 Are reactants solids? Q2->Q3 No (Scale-up) ProtB Protocol B: Microwave Q2->ProtB Yes (Rapid Library) ProtA Protocol A: Aqueous Reflux Q3->ProtA No / Mixed ProtC Protocol C: Ball Milling Q3->ProtC Yes (Solvent Free)

Figure 2: Decision matrix for selecting the optimal green chemistry protocol based on substrate properties and project needs.

References

  • Anastas, P. T., & Warner, J. C. (1998). Green Chemistry: Theory and Practice. Oxford University Press.
  • Polshettiwar, V., & Varma, R. S. (2008). Aqueous microwave-assisted chemistry: Synthesis and catalysis. Chemical Society Reviews, 37, 1546-1557. Link

  • Thriveni, K. S., et al. (2014). Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. Indian Journal of Pharmaceutical Sciences, 76(4), 332–338. Link

  • Sharma, V., et al. (2023). Green Chemistry Approaches For The Synthesis Of Bioactive Pyrimidine Derivatives. Kuey, 30(1).[3] Link

  • Bose, A. K., et al. (2002). Microwave-Promoted Synthesis of Heterocycles in Water. Journal of Organic Chemistry, 67(15), 5054–5057. Link

  • CN104803923A (Patent). Preparation method of 1-(2-pyrimidine) piperazine hydrochloride using aqueous media.[4] Link

Sources

Troubleshooting & Optimization

Troubleshooting solubility issues of 2-(4-ethyl-1-piperazinyl)pyrimidine in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Overcoming Solubility Challenges in DMSO

Welcome to the technical support guide for 2-(4-ethyl-1-piperazinyl)pyrimidine. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility issues encountered when using Dimethyl Sulfoxide (DMSO) as a solvent. As Senior Application Scientists, we have compiled field-proven insights and detailed protocols to ensure the integrity and reproducibility of your experiments.

Introduction: The Challenge of Solubility

2-(4-ethyl-1-piperazinyl)pyrimidine is a heterocyclic compound featuring both a pyrimidine ring and a piperazine moiety. Such structures are common in medicinal chemistry and drug discovery.[1][2] While DMSO is a powerful and widely used aprotic solvent, renowned for its ability to dissolve a vast range of compounds, challenges can arise.[3][4] Issues like incomplete dissolution, precipitation upon storage, or crashing out of solution during aqueous dilution can lead to inaccurate concentration assessments and flawed biological data.[5][6]

This guide provides a structured approach to troubleshooting these problems, grounded in the physicochemical properties of both the compound and the solvent.

Quick Reference: Physicochemical Properties

This table summarizes key properties of the parent compound, 2-(1-piperazinyl)pyrimidine, and the solvent, DMSO. The addition of an ethyl group to the piperazine ring in your compound will slightly increase the molecular weight and lipophilicity.

Property2-(1-Piperazinyl)pyrimidineDimethyl Sulfoxide (DMSO)Significance
Molecular Formula C₈H₁₂N₄[7](CH₃)₂SO[8]Basic structural information.
Molecular Weight 164.2 g/mol [7]78.13 g/mol [9]Essential for concentration calculations.
Appearance Solid[7]Colorless Liquid[9]Physical state at room temperature.
Melting Point 32-34 °C[10]18.55 °C[9]Low melting point suggests it may appear as a liquid or oily solid.
Solubility in DMSO 10 mg/mL (for parent compound)[7]N/A (Solvent)Provides a baseline for expected solubility.
Key Chemical Feature Hygroscopic (Sensitive to moisture)[10]Highly Hygroscopic[11][12]CRITICAL: Both compound and solvent readily absorb water, which is a primary cause of solubility issues.[11][13]
pKa 8.68 (Predicted, Basic)[10]35.1[9]The basic nature of the piperazine group means its ionization state (and thus aqueous solubility) is pH-dependent.[14]
Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered when working with 2-(4-ethyl-1-piperazinyl)pyrimidine in DMSO.

Q1: My compound is not dissolving in DMSO, even at a concentration that should be achievable. What's wrong?

Answer: This is a frequent issue that can stem from several root causes. The most likely culprit is water contamination in your DMSO.

  • The "Hygroscopic" Effect: DMSO is extremely hygroscopic, meaning it readily absorbs moisture from the atmosphere.[11][12] Even brief exposure to air can introduce a significant amount of water. This absorbed water alters the polarity and structure of the solvent, drastically reducing its ability to dissolve many organic compounds, particularly those that are lipophilic.[11][13] Your compound is also noted as being sensitive to moisture.[10]

  • Compound Purity & Form: The purity and physical form (crystalline vs. amorphous) of your solid compound can affect its dissolution kinetics. Amorphous solids tend to dissolve more readily than highly stable crystalline forms.[5][13]

  • Concentration Limit: You may be exceeding the compound's thermodynamic solubility limit in DMSO. While a supplier may list a certain solubility, this can vary based on the specific batch and the condition of the solvent.

Troubleshooting Steps:

  • Use Anhydrous DMSO: Always use high-purity, anhydrous DMSO, preferably from a freshly opened bottle.[15][16] For critical applications, purchase smaller-volume bottles to minimize repeated openings and air exposure.

  • Proper DMSO Storage: Store DMSO in a tightly sealed container in a dry environment, ideally within a desiccator, to protect it from atmospheric moisture.[11][12]

  • Apply Gentle Heat: Warming the solution in a water bath (e.g., 37°C) for a short period can help overcome the activation energy barrier for dissolution.[15][17] Caution: First, ensure your compound is thermally stable to avoid degradation.[3][15]

  • Utilize Sonication: Place the vial in a bath sonicator for several minutes.[3] This uses ultrasonic waves to break apart compound aggregates and facilitate dissolution.[15]

Q2: I managed to dissolve the compound, but my stock solution is now cloudy or has visible precipitate after storage. Why did this happen?

Answer: Precipitation from a DMSO stock solution upon storage is a classic sign of two potential problems: water absorption or supersaturation.

  • Delayed Water Contamination: Over time, especially with repeated use of the same stock bottle, your DMSO solution has likely absorbed atmospheric water. This reduces the compound's solubility, causing it to "crash out" of the solution.[11][15]

  • Freeze-Thaw Cycles: Each time you freeze and thaw your stock solution, you create opportunities for water to condense inside the vial. These cycles can promote the crystallization and precipitation of compounds from the solution.[13][15]

  • Supersaturated Solutions: Sometimes, especially with heating or sonication, you can create a supersaturated solution. This is a thermodynamically unstable state, and the compound may precipitate out over time to reach its true equilibrium solubility.[13]

Troubleshooting Steps:

  • Re-dissolve Before Use: Before each use, bring the vial to room temperature, then vortex vigorously. If precipitate is visible, gentle warming (37°C) and sonication may be required to get it back into solution.[15][17]

  • Aliquot Your Stock: The single most effective preventative measure is to aliquot your freshly made, clear stock solution into single-use volumes (e.g., 10-20 µL) in tightly sealed vials.[3][11] Store these at -20°C or -80°C. This minimizes both freeze-thaw cycles and exposure to air.

Q3: My compound dissolved perfectly in DMSO, but it precipitated immediately when I diluted it into my aqueous cell culture medium/buffer. What should I do?

Answer: This is a very common phenomenon known as aqueous precipitation. A compound can be highly soluble in a pure organic solvent like DMSO but poorly soluble in water.[15] When you add the DMSO stock to an aqueous environment, the solvent properties change dramatically, and the compound can no longer stay dissolved.

Best Practices for Aqueous Dilution:

  • Perform Serial Dilutions in 100% DMSO: If you need a range of concentrations for your experiment, perform the serial dilutions in pure DMSO first.[3][5] This ensures that your lower concentrations are accurate and not affected by precipitation at higher concentrations.

  • Direct, Low-Volume Addition: Add the small volume of your final DMSO stock directly into the bulk of the aqueous medium, not the other way around.[5]

  • Mix Immediately and Vigorously: As you add the DMSO stock, ensure the aqueous solution is being mixed (e.g., by vortexing or repeated pipetting). This rapid dispersion helps prevent localized high concentrations of the compound that can initiate precipitation.[5]

  • Keep Final DMSO Concentration Low: For most cell-based assays, the final concentration of DMSO should be kept below 0.5%, and ideally below 0.1%, to avoid solvent-induced cytotoxicity.[8][15] Always run a vehicle control with the same final DMSO concentration as your treated samples.[3]

Q4: How can I be certain my compound is truly dissolved and at the correct concentration?

Answer: Visual inspection is the first step; a solution should be perfectly clear with no visible particles. However, microprecipitates can be invisible to the naked eye.[18] For critical applications where the exact concentration is paramount, a more rigorous analytical approach is needed.

Protocol for Confirming Soluble Concentration:

  • Prepare your solution in DMSO as intended.

  • If you suspect incomplete dissolution, centrifuge the solution at high speed (e.g., >14,000 rpm) for 10-15 minutes to pellet any undissolved solid.[4]

  • Carefully remove a known volume of the supernatant.

  • Dilute the supernatant in a suitable solvent (e.g., methanol or acetonitrile) and determine the concentration using an analytical method like HPLC or UV-Visible Spectroscopy against a standard curve.[4][19] This will give you the true concentration of the dissolved compound.

Visual Troubleshooting Guide & Workflows
Workflow for Preparing a Stable DMSO Stock Solution

The following diagram outlines the best-practice workflow for preparing a stock solution to minimize solubility issues.

G cluster_prep Preparation Phase cluster_dissolve Dissolution & Verification cluster_store Storage Phase start Start: Weigh Solid Compound anhydrous Use Anhydrous DMSO (Fresh Bottle) start->anhydrous 1. Select Solvent mix Add DMSO & Vortex Vigorously anhydrous->mix 2. Combine inspect Visually Inspect Solution mix->inspect clear Solution is Clear inspect->clear Yes not_clear Cloudy or Precipitate inspect->not_clear No aliquot Aliquot into Single-Use Vials clear->aliquot 3. Finalize & Store heat Gentle Warming (37°C) not_clear->heat Try First sonicate Bath Sonication heat->sonicate If Needed sonicate->inspect Re-check store Store Tightly Sealed at -20°C or -80°C aliquot->store

Caption: Best-practice workflow for preparing DMSO stock solutions.

Logical Diagram: The Impact of Water on Solubility

This diagram illustrates the causal relationship between DMSO's hygroscopic nature and compound precipitation.

G A Atmospheric Moisture C Water Absorption into DMSO A->C B DMSO (Hygroscopic) B->C D Altered Solvent Polarity & Structure C->D E Reduced Solubility of 2-(4-ethyl-1-piperazinyl)pyrimidine D->E F Compound Precipitation E->F G Inaccurate Stock Concentration F->G H Use Anhydrous DMSO & Proper Storage H->B Mitigation Strategy

Caption: How atmospheric moisture degrades DMSO solvent quality.

Detailed Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution

This protocol details the standard procedure for dissolving 2-(4-ethyl-1-piperazinyl)pyrimidine in DMSO.

Materials:

  • 2-(4-ethyl-1-piperazinyl)pyrimidine (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Vortex mixer

  • Water bath sonicator

Procedure:

  • Preparation: Allow the vial containing the solid compound to equilibrate to room temperature before opening to prevent water condensation.

  • Weighing: Accurately weigh the desired mass of the compound and transfer it into a sterile vial.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., for a 10 mM stock of a compound with MW ~192.26 g/mol , dissolve 1.92 mg in 1 mL of DMSO).

  • Initial Mixing: Tightly cap the vial and vortex vigorously for 1-2 minutes.[3]

  • Visual Inspection: Check the solution for any undissolved particles.

  • Assisted Dissolution (If Necessary):

    • Sonication: Place the vial in a water bath sonicator for 10-15 minutes.[3]

    • Warming: If solids persist, place the vial in a 37°C water bath for 5-10 minutes, followed by vortexing or brief sonication.[3][17]

  • Final Check: Once the solution is completely clear, it is ready for use or storage.

  • Storage: Aliquot the stock solution into smaller, single-use, tightly capped vials. Store at -20°C or -80°C, protected from light.[11]

Protocol 2: Serial Dilution for Experimental Use

This protocol describes how to prepare a dilution series for a dose-response experiment while maintaining a consistent solvent background.

Materials:

  • High-concentration stock solution (from Protocol 1)

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes

Procedure:

  • Labeling: Label a series of sterile tubes for each desired concentration in your dilution series.

  • Initial Setup: Add a specific volume of 100% DMSO to all tubes except the first one (which will hold your stock). For a 2-fold dilution series, this volume will be equal to the volume you transfer.

  • First Dilution: Transfer an equal volume from your highest concentration stock solution into the second tube. Mix thoroughly by vortexing or repeated pipetting.

  • Continue Series: Using a fresh pipette tip for each transfer, take the same volume from the second tube and add it to the third. Mix well. Continue this process for all subsequent tubes.[3]

  • Final Application: Each tube in the series now contains a different compound concentration, but all are in 100% DMSO. These can now be added in small, equal volumes to your aqueous assay medium to generate the final working concentrations.[5]

References
  • Protocol for Dissolving Compounds in DMSO for Biological Assays. (2025). Benchchem.
  • Technical Support Center: Overcoming Solubility Issues with Piperazine Deriv
  • The Effects of Water on DMSO and Effective Hydration Measurement Freezing Point Depression of DMSO.
  • Impact of hygroscopic DMSO on Ro 41-0960 solubility. (2025). Benchchem.
  • Impact of hygroscopic DMSO on OPC-14523 hydrochloride solubility. (2025). Benchchem.
  • Frequently Asked Questions. Selleckchem.com.
  • DMSO usage in cell culture. (2023). LifeTein.
  • Application Notes and Protocols for Determining the Solubility of Novel Compounds in DMSO for In Vitro Assays. (2025). Benchchem.
  • Technical Support Center: Improving Solubility of Antibacterial Agent 125 in DMSO. (2025). Benchchem.
  • Baluja, S., & Bhatt, M. (2014). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie.
  • Di, L., & Kerns, E. H. (2006).
  • Baluja, S., et al. (2014). Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents.
  • User question on DMSO solubility. (2014).
  • Comprehensive Application Notes and Protocols: Optimizing DMSO Concentration for Compound Solubility in Drug Discovery. (2026). Smolecule.
  • Experimental Protocols for DMSO Solubility Assessment. (2026). Smolecule.
  • User question on poor solubility in MTT assay. (2013).
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). Smolecule.
  • 2-(1-Piperazinyl)pyrimidine. LookChem.
  • Why does DMSO become liquid with extended storage at -20C?. (2020).
  • 2-(1-Piperazinyl)pyrimidine. Cayman Chemical.
  • DMSO Physical Properties. Gaylord Chemical.
  • Pyrimidinylpiperazine. Wikipedia.

Sources

Technical Support Center: Troubleshooting Piperazine Removal in Pyrimidine Syntheses

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

As a Senior Application Scientist, I frequently see researchers struggle with the nucleophilic aromatic substitution (SNAr) of 2-chloropyrimidines with piperazine. To prevent the formation of symmetrical 1,4-bis(pyrimidin-2-yl)piperazine dimers, standard protocols dictate using a massive stoichiometric excess of piperazine (often 5 to 10 equivalents). While this solves the chemoselectivity problem, it creates a severe downstream bottleneck: removing the unreacted piperazine.

Because piperazine is a highly polar diamine (pKa1 = 9.8, pKa2 = 5.68), one might assume a simple aqueous wash would suffice. However, piperazine's propensity to form emulsions, its high boiling point (~146 °C), and the similar basicity of the mono-substituted pyrimidine product make traditional workups a nightmare, often leading to significant product loss into the aqueous phase[1].

This technical guide provides field-proven, self-validating protocols to selectively purge piperazine from your reaction mixtures, whether you are operating at the discovery bench or scaling up for process chemistry.

Troubleshooting FAQs

Q1: I've tried washing my organic layer with water, but NMR still shows 10-20% residual piperazine. Why is it persisting? A1: Piperazine's solubility profile is deceptive. While it is highly water-soluble, it easily forms organic-soluble complexes with the product or persistent emulsions in solvents like dichloromethane. Furthermore, if your aqueous wash is not strictly pH-controlled, the partition coefficient will not favor complete extraction. Relying solely on water volume simply dilutes your product into the aqueous phase, destroying your yield[1].

Q2: How can I optimize my liquid-liquid extraction to break these emulsions and selectively remove piperazine? A2: You must manipulate the dielectric constant of the aqueous phase. Instead of pure water, use a ternary solvent system. Washing the organic phase (e.g., Methyl tert-butyl ether, MTBE) with a specific volumetric ratio of water and methanol (typically 2.5:1:0.6 Water:MTBE:MeOH) drastically improves phase separation and forces piperazine into the aqueous layer without dragging the pyrimidine product with it[2].

Q3: I am synthesizing a library of fully substituted (tertiary) piperazinyl pyrimidines. Is there a resin-based approach to clean up the reaction? A3: Yes. If your final product does not contain any primary or secondary amines, you can employ a polymer-bound isocyanate scavenger resin. The isocyanate groups covalently trap the secondary amines of the unreacted piperazine, forming a stable urea linkage anchored to the insoluble polystyrene matrix. You simply stir the resin into your crude mixture and filter it off, leaving the tertiary amine product in solution[3].

Q4: We are scaling up to 500 grams. Aqueous washes are generating too much waste, and resins are too expensive. What is the industrial standard? A4: At process scale, distillative removal is the most efficient and economical method. Piperazine sublimes and can be continuously removed under reduced pressure. Using a thin-film evaporator or short-path distillation unit operated at 160–170 °C allows the piperazine to be discharged in vapor form without subjecting the pyrimidine product to prolonged thermal stress[4].

Q5: Is there a synthetic strategy to avoid the excess piperazine problem entirely from the start? A5: Absolutely. The most robust, self-validating approach is to abandon free piperazine and use N-Boc-piperazine. Because one nitrogen is protected, bis-substitution is impossible. You can run the SNAr reaction at a highly efficient 1:1.2 stoichiometric ratio in an aqueous alkaline medium. Subsequent acidic hydrolysis (using HCl) directly yields the pure 1-(pyrimidin-2-yl)piperazine hydrochloride salt, completely bypassing the need for complex workups[5].

Quantitative Data: Comparison of Piperazine Removal Strategies

StrategyOptimal ScaleCausality / MechanismKey Limitation
Ternary Aqueous Wash Bench (<10g)Modifies aqueous dielectric constant to break emulsions and partition piperazine.Can still result in minor product loss if pH is not strictly controlled.
Isocyanate Scavenger Resin Library / ArrayCovalently traps secondary amines via urea bond formation on an insoluble matrix.Incompatible if the target pyrimidine product retains a secondary amine.
Thin-Film Distillation Process (>100g)Exploits the volatility and sublimation point of piperazine (146 °C) under vacuum.Requires specialized high-performance evaporator equipment.
N-Boc-Piperazine Route AnySteric/electronic protection prevents bis-substitution, allowing near 1:1 stoichiometry.Adds a deprotection step (HCl hydrolysis) to the workflow.

Experimental Protocols

Protocol A: Ternary Solvent Aqueous Wash (Emulsion-Breaking Method)

Causality: Standard water washes fail because piperazine forms stable emulsions in biphasic organic/aqueous systems. Introducing methanol disrupts the interfacial tension and alters the partition coefficient, forcing piperazine into the aqueous layer[2].

  • Quench: Cool the pyrimidine-piperazine SNAr reaction mixture to ambient temperature.

  • Filtration: If a large excess of piperazine was used, much of it will precipitate as a hydrochloride salt (if HCl was generated). Filter this solid first.

  • Solvent Exchange: Concentrate the crude mixture under reduced pressure and redissolve the residue in Methyl tert-butyl ether (MTBE).

  • Ternary Wash: Prepare an aqueous wash solution consisting of Water : MTBE : Methanol in a 2.5 : 1 : 0.6 volumetric ratio.

  • Extraction: Wash the organic layer with the ternary mixture (3 x 50 mL per 100 mL of organic phase). The methanol will prevent emulsion formation and ensure rapid phase separation.

  • Isolation: Discard the aqueous layers (containing excess piperazine). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude piperazinyl pyrimidine.

Protocol B: The Zero-Excess N-Boc-Piperazine Strategy

Causality: By utilizing N-Boc-piperazine, the secondary amine is protected, completely eliminating the thermodynamic possibility of bis-substitution. This allows the reaction to run at near-equimolar ratios, transforming a separation problem into a simple precipitation[5].

  • Condensation: In a reaction vessel, dissolve urea (1.1 eq) in water at 25 °C. Add N-Boc-piperazine (1.0 eq, e.g., 0.5-1.5 mol/L concentration).

  • Addition: Slowly add 2-chloropyrimidine (1.1 to 1.2 eq) in batches under vigorous stirring.

  • Reaction: Maintain stirring at 25 °C for 3 hours. The product, 1-(2-pyrimidinyl)-4-Boc-piperazine, will precipitate out of the aqueous solution as a white solid.

  • Intermediate Isolation: Filter the solid and wash twice with a small volume of cold water. Dry the cake.

  • Deprotection (Self-Validating Step): Suspend the solid in 1M HCl (approx. 1.0 eq relative to the Boc-intermediate). Stir at room temperature for 2 hours. The Boc group is cleaved, evolving CO₂ gas (visual confirmation of reaction progress).

  • Final Isolation: Concentrate the mixture to dryness under reduced pressure. Recrystallize the residue from absolute ethanol to yield pure 1-(2-pyrimidinyl)piperazine hydrochloride as a stable, white powder.

Workflow Visualization

PiperazineRemoval Start Unreacted Piperazine in Reaction Mixture Scale What is the Reaction Scale? Start->Scale Process Process / Industrial Scale (>100g) Scale->Process Bench Bench / Discovery Scale (<10g) Scale->Bench Distillation Thin-Film Evaporation (160-170 °C, Vacuum) Process->Distillation SecAmine Does the product contain a secondary amine? Bench->SecAmine YesSec Yes SecAmine->YesSec NoSec No SecAmine->NoSec Boc Use N-Boc-Piperazine Strategy (1:1.2 ratio) YesSec->Boc Wash Optimized Aqueous Wash (MTBE/H2O/MeOH) YesSec->Wash Resin Polymer-Bound Isocyanate Scavenger Resin NoSec->Resin

Decision matrix for selecting piperazine removal strategies based on scale and chemoselectivity.

References

  • Source: Journal of Organic Chemistry / mdma.
  • WO2006135544A1 - SYNTHESIS OF 11-(4[-(2-HYDROXYETHOXY)ETHYL]-PIPERAZINYL)
  • Scavenger assisted combinatorial process for preparing libraries of tertiary amine compounds (Patent 0816310)
  • US7271292B2 - Process for distillatively removing piperazine from an ethylenediamine-piperazine mixture Source: Google Patents URL
  • CN104803923A - Preparation method of 1-(2-pyrimidine)

Sources

Enhancing thermal stability of 2-(4-ethyl-1-piperazinyl)pyrimidine solutions

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the thermal stability challenges associated with 2-(4-ethyl-1-piperazinyl)pyrimidine (an N-alkylated derivative of the buspirone metabolite 1-PP).[1]

This guide is structured as a Tier-3 Technical Support resource, designed for formulation scientists and analytical chemists. It moves beyond basic handling to address the mechanistic root causes of instability and provides actionable engineering controls.

Module 1: Diagnostic & Root Cause Analysis

Status: Active Scope: Degradation Mechanisms in Aqueous & Organic Solution[1]

Q1: Why does my solution turn yellow/brown upon heating, even below the boiling point?

Diagnosis: Oxidative Degradation & N-Oxide Formation.[1] Technical Insight: The color change is a hallmark of amine oxidation. While the pyrimidine ring is relatively thermally robust, the piperazine moiety is the weak link.

  • Nitrogen Oxidation: The tertiary nitrogen (N4 position with the ethyl group) is electron-rich and susceptible to oxidation by dissolved oxygen, forming an N-oxide .[1] This reaction is accelerated by heat.

  • Radical Propagation: Trace transition metals (Fe²⁺, Cu²⁺) often present in non-HPLC grade solvents catalyze free-radical chains, leading to complex polymerization products (chromophores) responsible for the yellowing.

  • N-Dealkylation: Under thermal stress, oxidative N-dealkylation can occur, cleaving the ethyl group and yielding 2-(1-piperazinyl)pyrimidine (1-PP) and acetaldehyde.[1]

Q2: Is the degradation purely thermal, or is it pH-dependent?

Diagnosis: It is heavily pH-dependent.[1] Technical Insight:

  • Acidic pH (< 4): The piperazine nitrogens are protonated. While this protects against oxidation (lone pairs are occupied), extreme heat in strong acid can induce hydrolytic cleavage of the pyrimidine-piperazine bond (nucleophilic aromatic substitution reversal), though this is slow.

  • Neutral/Basic pH (> 7): The free base form dominates. The lone pair on the N4-ethyl nitrogen is exposed, drastically increasing susceptibility to oxidative attack and electrophilic reactions with solvent impurities (e.g., peroxides in ethers/THF).

  • Optimal Window: A slightly acidic buffer (pH 5.0–6.0) often provides the best balance, keeping the most reactive nitrogen protonated without catalyzing acid hydrolysis.

Module 2: Formulation Engineering (The "How")

Status: Active Scope: Buffer Selection, Excipients, and Solvent Systems

Q3: Which buffer system yields the highest thermal stability?

Recommendation: Citrate or Phosphate buffers (pH 5.5 – 6.0). Protocol:

  • Citrate Buffer (20-50 mM): Citrate acts as a secondary stabilizer because it has weak chelating properties, sequestering trace metals that catalyze oxidation.

  • Avoid: Carbonate buffers (can form carbamates with degradation products) or simple Tris (weak buffering capacity at pH 6 and reactive primary amine).

Q4: What additives effectively arrest thermal degradation?

Recommendation: A dual-defense system using an antioxidant and a chelator.[1] Formulation Matrix:

Additive ClassCompoundConcentrationMechanism of Action
Chelator EDTA (Disodium)0.01% – 0.05% (w/v)Sequesters Cu²⁺/Fe³⁺ ions that catalyze radical oxidation of the piperazine ring.[1]
Antioxidant Sodium Metabisulfite 0.1% – 0.2% (w/v)Scavenges dissolved oxygen; prevents N-oxide formation.[1] Note: Use only in acidic/neutral pH.
Alt. Antioxidant Ascorbic Acid 0.05% – 0.1% (w/v)Sacrificial reductant. Useful if sulfites are incompatible with downstream applications.
Q5: Can I use DMSO or DMF for high-temperature reactions?

Warning: Proceed with extreme caution. Risk:

  • DMSO: At temperatures >80°C, DMSO can act as an oxidant. It can oxidize the ethyl-piperazine moiety to an iminium intermediate or N-oxide.[1]

  • DMF: Hydrolyzes at high temps to produce dimethylamine and formic acid, altering the pH and potentially reacting with the piperazine ring.

  • Solution: Use degassed water/ethanol mixtures or NMP (N-methyl-2-pyrrolidone) if high boiling points are strictly required, always under inert atmosphere.[1]

Module 3: Visualization of Degradation Pathways

Description: The following diagram illustrates the primary degradation routes for 2-(4-ethyl-1-piperazinyl)pyrimidine under thermal and oxidative stress.

DegradationPathways Parent 2-(4-ethyl-1-piperazinyl) pyrimidine (Target Molecule) NOxide N-Oxide Derivative (Oxidative Stress) Parent->NOxide O2 / Peroxides (>40°C) Dealkyl 2-(1-piperazinyl)pyrimidine (1-PP) + Acetaldehyde (Thermal N-Dealkylation) Parent->Dealkyl Heat (>80°C) Oxidative cleavage RingOpen Ethylenediamine Derivatives (Ring Opening - Extreme Cond.) Parent->RingOpen Extreme Heat (>150°C) Strong Acid/Base

Figure 1: Mechanistic pathways for thermal degradation including N-oxidation and N-dealkylation.[1]

Module 4: Operational Protocols & Validation[1]

Standard Operating Procedure: Thermal Stability Testing

Objective: Validate the stability of the solution under process conditions.

Step 1: Sample Preparation

  • Prepare a 1 mg/mL solution of 2-(4-ethyl-1-piperazinyl)pyrimidine in the target buffer (e.g., 50 mM Citrate, pH 6.0).[1]

  • Control: Store one aliquot at 4°C in the dark.

  • Stress Samples: Prepare aliquots in amber glass vials (to exclude light).

    • Condition A: 60°C for 24 hours (Accelerated).

    • Condition B: 80°C for 4 hours (Process Simulation).

    • Condition C: Reflux (if applicable).[2]

Step 2: Analytical Method (HPLC-UV)

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water (Acidic pH keeps peak shape sharp for amines).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV at 245 nm (Pyrimidine absorption max) and 210 nm (detects non-aromatic degradation products like acetaldehyde/amines).

Step 3: Acceptance Criteria

  • Purity: >98.5% peak area relative to Control.[3]

  • New Impurities: No single new peak >0.5%.

  • Mass Balance: Total peak area sum should be within 95-105% of the Control (ensures no precipitation or volatile loss).[1]

Workflow Diagram: Stability Testing Logic

StabilityWorkflow Start Start Stability Study Prep Prepare 1 mg/mL Solution (pH 6.0 Citrate Buffer) Start->Prep Split Split Samples Prep->Split Control Control (4°C, Dark) Split->Control Stress Thermal Stress (60°C / 80°C) Split->Stress HPLC HPLC-UV/MS Analysis (C18 Column, Gradient) Control->HPLC Stress->HPLC Decision Degradation > 1%? HPLC->Decision Pass Protocol Validated Decision->Pass No Fail Troubleshoot Decision->Fail Yes Action1 Add EDTA (Chelator) Fail->Action1 Action2 Purge with Argon Fail->Action2 Action1->Prep Action2->Prep

Figure 2: Decision logic for stability testing and formulation adjustment.

References

  • ChemicalBook. (2024).[4] 2-(1-Piperazinyl)pyrimidine Chemical Properties and Safety Data. (Provides physical properties and safety data for the core metabolite 1-PP).

  • Thermo Fisher Scientific. (2024). 2-(1-Piperazinyl)pyrimidine, 99% Product Specifications. (Details hygroscopic nature and air sensitivity).

  • Rochelle, G. T. (2012). Thermal Degradation of Amines for CO2 Capture.[3][4][5][6] Industrial & Engineering Chemistry Research. (Authoritative source on thermal degradation mechanisms of piperazine derivatives, including ring opening and oxidation).

  • Cayman Chemical. (2024). 2-(1-Piperazinyl)pyrimidine Product Information. (Describes metabolic pathways and receptor activity, relevant for understanding biological stability context).

Sources

Overcoming hygroscopic challenges with piperazinyl pyrimidine salts

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Overcoming Hygroscopic Challenges in Drug Development

Module 1: Diagnostic Workflow

Status: Active Objective: Determine if your current salt form exhibits manageable hygroscopicity or requires immediate re-engineering.

Use the following logic gate to assess your material. If your API gains >2% weight at 80% RH, it is classified as hygroscopic.

Hygroscopicity_Diagnostic Start START: API Salt Candidate DVS_Test Run DVS Isotherm (25°C, 0-90% RH) Start->DVS_Test Check_Uptake Mass Change at 80% RH? DVS_Test->Check_Uptake Low_Risk < 2% Uptake: Low Risk Check_Uptake->Low_Risk No High_Risk > 2% Uptake: High Risk Check_Uptake->High_Risk Yes Stable Proceed to Pre-formulation Low_Risk->Stable Check_Hysteresis Hysteresis Loop? High_Risk->Check_Hysteresis Hydrate Stoichiometric Hydrate Formed Check_Hysteresis->Hydrate Step Transition Deliquescent Deliquescence/Oil (Lattice Collapse) Check_Hysteresis->Deliquescent Exponential Rise Action_Hydrate Action: Characterize Water Stoichiometry (TGA) Hydrate->Action_Hydrate Action_Resalt Action: Switch Counterion (See Module 2) Deliquescent->Action_Resalt

Figure 1: Diagnostic logic for assessing hygroscopic risk using Dynamic Vapor Sorption (DVS). Blue nodes indicate start points; Red nodes require intervention.

Module 2: Salt Selection Strategy

Core Principle: The piperazine nitrogen (pKa ~9.[1]7) is a strong base. While HCl is the default counterion, it often creates small, high-lattice-energy crystals that are prone to hydration. To exclude water, you must increase the hydrophobicity of the anion.

Counterion Hierarchy for Piperazinyl Pyrimidines
Counterion ClassExamplesHygroscopicity RiskMechanism of Action
Inorganic Acids HCl, HBrHigh Small ionic radius allows water ingress; often forms channel hydrates.
Sulfonates Mesylate, Tosylate, IsethionateLow to Medium Large lipophilic bulk blocks water channels. Isethionate provides H-bond donors that satisfy the piperazine nitrogen without attracting ambient moisture [1].
Dicarboxylates Succinate, Fumarate, AdipateLow Cross-linking potential creates dense packing networks (2:1 or 1:1 stoichiometry) that sterically hinder water [2].
Module 3: Troubleshooting & FAQs
Q1: My piperazinyl pyrimidine salt turns into a sticky oil upon exposure to air (Deliquescence). How do I fix this?

Diagnosis: The critical relative humidity (CRH) of your salt is below ambient humidity. This is common with HCl salts of this scaffold due to high aqueous solubility. Corrective Protocol:

  • Switch to a Lipophilic Anion: Move from HCl to Tosylate or Napsylate . The bulky aromatic rings in these anions increase the lattice energy and lower solubility, raising the CRH.

  • Screen for Co-crystals: If salts fail, screen co-formers like Resorcinol or Orcinol . These form hydrogen bonds with the pyrimidine ring rather than protonating the piperazine, often resulting in non-hygroscopic solids [3].

Q2: The DVS data shows a "step" change in mass, but the XRPD pattern changes after the experiment. What is happening?

Diagnosis: You are observing a phase transition to a hydrate . The "step" indicates the stoichiometric uptake of water (e.g., Mono- to Dihydrate). Corrective Protocol:

  • Do not discard the hydrate. If the hydrated form is stable over a wide humidity range (e.g., 20%–80% RH), it may be the preferred developable form.

  • Validation: Perform a Slurry Bridging Experiment (See Protocol A below) mixing the anhydrous and hydrated forms in water/solvent mixtures to see which form precipitates. The precipitating form is thermodynamically stable.

Q3: I cannot get the salt to crystallize; it remains amorphous or gums up.

Diagnosis: Piperazine salts often have low glass transition temperatures (Tg). Fast evaporation traps the molecule in a disordered state. Corrective Protocol:

  • Use Anti-Solvent Vapor Diffusion: Dissolve the free base and acid in a minimum volume of Methanol. Place this vial inside a larger jar containing Ethyl Acetate or MTBE (anti-solvents). Seal the jar.

  • Why? Slow diffusion of the anti-solvent allows time for molecular ordering, preventing the "gumming" associated with rapid precipitation.

Module 4: Experimental Protocols
Protocol A: Thermodynamic Stability Screen (Slurry Bridging)

Purpose: To identify the most stable polymorph or hydrate and prevent batch-to-batch variability.

  • Preparation: Prepare a saturated solution of the API salt in a solvent system with water activity (

    
    ) relevant to storage (e.g., Acetone:Water 95:5, 
    
    
    
    ).
  • Seeding: Add 50 mg of Form A (Anhydrous) and 50 mg of Form B (Hydrate/Amorphous) to the saturated solution.

  • Equilibration: Stir at 25°C for 48–72 hours.

  • Analysis: Filter the solid and analyze via XRPD immediately.

    • Result: The solid will convert 100% to the thermodynamically stable form. Use this form for development.

Protocol B: Salt Engineering Logic

Use this workflow to engineer the salt form systematically.

Salt_Selection_Logic Base Piperazinyl Pyrimidine (Free Base) pKa_Check Check pKa (Piperazine N ~9.7) Base->pKa_Check Selection Select Counterion pKa_Check->Selection Path_HCl HCl/Mesylate Selection->Path_HCl Small Anion Path_Lipophilic Isethionate/Tosylate Selection->Path_Lipophilic Large Anion Path_Dicarb Succinate/Fumarate Selection->Path_Dicarb Bidentate Result_HCl High Solub. Risk: Hygroscopic Path_HCl->Result_HCl Result_Stable Balanced Solub. Stable Lattice Path_Lipophilic->Result_Stable Path_Dicarb->Result_Stable

Figure 2: Strategic selection of counterions. Green paths indicate higher probability of success for reducing hygroscopicity in piperazine scaffolds.

References
  • FDA Center for Drug Evaluation and Research. (2015). Ibrance (Palbociclib) Chemistry Review. (Application No. 207103). Retrieved from [Link]

  • Kuminek, G., et al. (2016). Cocrystals to facilitate delivery of poorly soluble compounds beyond oral route. Advanced Drug Delivery Reviews. Retrieved from [Link]

  • Duan, Y., et al. (2020). Improving Dissolution Rate and Solubility of Palbociclib Salts/Cocrystal for Anticancer Efficacy. ResearchGate. Retrieved from [Link]

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Pharmaceutical Salts: Properties, Selection, and Use.[2][3][4][5] Wiley-VCH. (Standard industry reference for salt selection principles).

Sources

Technical Support Center: Optimization of Reaction Temperature for Ethyl-Piperazine Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Portal. Topic: Kinetic and Thermodynamic Control in the N-Ethylation of Piperazine. Ticket ID: ETH-PIP-OPT-001[1]

Module 1: The Core Directive (Mechanism & Temperature Logic)

The Challenge: Selectivity vs. Reactivity

The "coupling" of an ethyl group to piperazine is classically an SN2 nucleophilic substitution (using ethyl bromide/iodide) or a reductive amination (using acetaldehyde). This guide focuses on the SN2 pathway, as it is the most sensitive to temperature fluctuations regarding product distribution.

The fundamental problem is the Statistical vs. Kinetic Dilemma .

  • k1 (Mono-alkylation): Piperazine attacks the ethyl source.[1]

  • k2 (Bis-alkylation): The resulting N-ethylpiperazine is actually more nucleophilic (due to the inductive electron-donating effect of the alkyl group) than the starting piperazine.[1]

  • k3 (Quaternization): High temperatures drive the formation of quaternary ammonium salts.

Temperature is your throttle. It controls the activation energy (


) required to overcome the steric hindrance of the second alkylation.
  • Low Temperature (< 20°C): Kinetic control dominates, but reaction times become impractical (24h+).

  • Optimal Window (40°C – 60°C): Balances

    
     for k1 while keeping k2 manageable via stoichiometry.
    
  • Critical Failure Point (> 80°C): The energy barrier for bis-alkylation and quaternization is breached; selectivity collapses.[1]

Module 2: Visualizing the Reaction Pathway

The following diagram illustrates the kinetic competition you are managing through temperature control.

ReactionPathway Piperazine Piperazine (Starting Material) Mono N-Ethylpiperazine (Desired Product) Piperazine->Mono k1: Fast (Low Ea) Temp: >20°C EtX Ethyl Halide (Electrophile) EtX->Mono Bis N,N'-Diethylpiperazine (Major Impurity) EtX->Bis Mono->Bis k2: Faster (Inductive Effect) Requires Stoichiometric Control Temp: >50°C accelerates risk Quat Quaternary Salt (Degradation) Bis->Quat k3: High Ea Temp: >80°C (Reflux)

Figure 1: Kinetic pathway of piperazine alkylation.[1] Note that the mono-product is electronically activated for further reaction, making temperature control critical to stop at k1.

Module 3: Troubleshooting Guide

Scenario A: "I have high conversion, but my product is mostly N,N'-diethylpiperazine (Bis)."

Diagnosis: Thermal Overshoot & Stoichiometric Imbalance. You likely ran the reaction at reflux (too hot) or added the ethyl halide too quickly, creating localized "hotspots" of high concentration.

  • Corrective Action 1 (Temperature): Lower reaction temperature to 40–45°C . This provides enough energy for the primary amine to react but often fails to provide the necessary activation energy for the sterically hindered secondary amine to react rapidly.

  • Corrective Action 2 (The "Inverse Addition"): Do not add piperazine to the alkyl halide. Add the alkyl halide dropwise to a solution of excess piperazine (3-5 equivalents).

  • Corrective Action 3 (Protonation Trick): Use Piperazine Monohydrochloride (Piperazine·HCl) instead of free base.[2] The HCl protonates one nitrogen, blocking it from reaction.

Scenario B: "The reaction is stalled. Starting material remains after 12 hours."

Diagnosis: Activation Energy Deficit. Ethyl chloride or bromide can be sluggish at room temperature in non-polar solvents.[1]

  • Corrective Action 1 (Solvent Switch): Switch to a polar aprotic solvent like Acetonitrile (MeCN) or DMF . These solvate the cation (e.g., K+) of your base, leaving the piperazine anion (or neutral nucleophile) "naked" and more reactive.

  • Corrective Action 2 (Catalysis): Add a catalytic amount of Sodium Iodide (NaI) (Finkelstein condition). This converts Ethyl-Br to the more reactive Ethyl-I in situ.[1]

Scenario C: "My product is water-soluble and I cannot extract it."

Diagnosis: Quaternization (Over-heating). You heated the reaction >80°C, forming quaternary ammonium salts which are permanent cations and stay in the aqueous phase.

  • Corrective Action: There is no chemical reversal.[1] You must restart. Keep temperature below 60°C and strictly limit the alkylating agent to 0.9 - 1.0 equivalents.

Module 4: Optimized Experimental Protocol

Objective: Synthesis of N-ethylpiperazine with >90% Mono-selectivity.

Reagents & Equipment
  • Substrate: Piperazine (Anhydrous) - 5.0 equivalents (Excess is crucial).[1]

  • Reagent: Ethyl Bromide - 1.0 equivalent.[1]

  • Solvent: Acetonitrile (MeCN) - 0.5 M concentration relative to Piperazine.[1]

  • Base: Potassium Carbonate (K₂CO₃) - 1.5 equivalents (finely ground).[1]

Step-by-Step Workflow
  • Slurry Formation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 eq of Piperazine in Acetonitrile. Add 1.5 eq of K₂CO₃.

    • Tech Note: If using Piperazine[1][2][3][4][5][6][7][8][9][10][11][12]·HCl, use 2.5 eq of base.

  • Thermal Equilibration: Heat the slurry to 45°C . Allow to equilibrate for 15 minutes.

    • Why? This ensures the piperazine is fully dissolved and the base is active before the electrophile enters.

  • Controlled Addition (The Critical Step): Dissolve 1.0 eq of Ethyl Bromide in a small volume of MeCN. Add this solution dropwise over 2 hours via a syringe pump or addition funnel.[1]

    • Why? Keeping the concentration of Ethyl Bromide low relative to Piperazine ensures that any Ethyl Bromide molecule statistically encounters a fresh Piperazine molecule rather than an already-reacted product.[1]

  • Reaction Monitoring: Stir at 45°C for 4–6 hours. Monitor via TLC (Eluent: MeOH/DCM/NH₄OH) or GC-MS.[1]

    • Target: Disappearance of Ethyl Bromide. Do not wait for Piperazine disappearance (it is in excess).

  • Work-up (Purification):

    • Filter off the inorganic salts (KBr, Excess K₂CO₃).

    • Concentrate the filtrate to remove MeCN.

    • Distillation: The residue contains Product + Excess Piperazine. Distill under reduced pressure. Piperazine sublimes/distills first; N-ethylpiperazine distills second.[1]

Module 5: Comparison Data

Table 1: Solvent and Temperature Effects on Kinetics

SolventTemp (°C)Rate (k1)Selectivity (Mono:Bis)Notes
DCM 25 (RT)Slow95:5Good selectivity, but reaction takes >24h.[1]
Ethanol 78 (Reflux)Fast60:40Poor Selectivity. High risk of bis-alkylation.[1]
Acetonitrile 45 Optimal 92:8 Best balance of rate and selectivity.[1]
DMF 100Very Fast20:80Dangerous. High quaternization risk.[1]

Module 6: FAQ

Q: Can I use Diethyl Sulfate instead of Ethyl Bromide? A: Yes, but be careful. Diethyl sulfate is much more reactive (and toxic). If you use it, lower the reaction temperature to 0°C – 10°C for the addition phase, then warm to room temperature. Do not heat diethyl sulfate reactions with piperazine unless necessary.[1]

Q: Why do you recommend 5 equivalents of Piperazine? That seems wasteful. A: It is a statistical necessity.[1] Because the product (N-ethylpiperazine) is more reactive than the starting material, you must overwhelm the system with starting material to statistically favor the first collision. The excess piperazine can be recovered via distillation or sublimation and reused.

Q: I see a solid precipitate forming during the reaction. Is this bad? A: No, that is likely the byproduct salt (Potassium Bromide or Piperazine Hydrobromide). This is a good sign that the reaction is proceeding. Ensure your stirring is vigorous enough to keep the slurry suspended.

References

  • Selectivity in Diamine Alkylation

    • Fundamental principles of polyamine functionaliz
    • Source: Journal of Organic Chemistry, "Selective N-Alkylation of Polyamines."[1]

  • Piperazine Synthesis & Properties

    • Review of industrial and laboratory methods for piperazine deriv
    • Source: Organic Process Research & Development.
  • Mono-protection Strategies

    • Using Boc-protection to enforce mono-selectivity (Alternative method).[1]

    • Source: Tetrahedron Letters, "Monoprotection of diamines."
  • Kinetics of Amine Alkylation

    • Menschutkin reaction parameters and solvent effects.
    • Source: Chemical Reviews.[1]

Sources

Technical Support Center: Purification of 2-(4-ethyl-1-piperazinyl)pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The purification of 2-(4-ethyl-1-piperazinyl)pyrimidine (an analog of the common intermediate 1-(2-pyrimidinyl)piperazine, or 1-PP) often presents a specific set of challenges due to its physicochemical properties. Unlike its unsubstituted parent (mp 32–34°C), the N-ethyl derivative is typically an oil or low-melting solid at room temperature.

Users frequently encounter "oiling out" during crystallization attempts, persistent starting material contamination (2-chloropyrimidine or N-ethylpiperazine), and oxidative discoloration. This guide provides a self-validating purification workflow emphasizing salt formation and pH-controlled extraction to achieve >98% purity.

Module 1: The "Oiling Out" Issue (Crystallization Failure)

User Complaint: "I cannot get the product to crystallize from the reaction mixture; it separates as a gummy oil."

Root Cause: The free base of 2-(4-ethyl-1-piperazinyl)pyrimidine has low lattice energy, making it prone to oiling out. Direct crystallization of the free base is rarely efficient.

Solution: Convert the crude free base into a crystalline salt. The Dihydrochloride (2HCl) or Oxalate salts are the industry standards for stabilizing this class of piperazine derivatives.

Protocol: Formation of the Dihydrochloride Salt

This protocol converts the oily free base into a stable, filterable solid.

  • Dissolution: Dissolve the crude oil in Ethanol (EtOH) or Isopropanol (IPA) (Ratio: 5 mL solvent per 1 g crude).

  • Filtration (Critical): Filter this solution through a Celite pad to remove any insoluble inorganic salts (e.g., KCl/NaCl from the synthesis).

  • Acidification:

    • Cool the filtrate to 0–5°C.

    • Slowly add HCl in Ethanol/Dioxane (4M) or concentrated aqueous HCl dropwise.

    • Target: Add 2.2–2.5 equivalents of acid.

    • Observation: A white to off-white precipitate should form immediately.

  • Digestion: Stir the slurry at room temperature for 1 hour to ensure complete salt formation and trap impurities in the mother liquor.

  • Isolation: Filter the solid. Wash the cake with cold Acetone (removes non-basic impurities and color).

  • Drying: Dry under vacuum at 40°C.

Data Table: Salt Selection Guide

Salt FormSolvent SystemAdvantagesDisadvantages
Dihydrochloride EtOH / IPAHigh recovery (>85%), high melting point (>200°C).Highly hygroscopic; requires dry storage.
Oxalate Acetone / MeOHExcellent crystallinity, non-hygroscopic.Lower atom economy; oxalate toxicity.
Free Base Hexane / Et2ONot Recommended. Prone to oiling out; low purity.

Module 2: Removing Persistent Starting Materials

User Complaint: "My product is contaminated with 2-chloropyrimidine and N-ethylpiperazine."

Root Cause:

  • 2-Chloropyrimidine: A neutral/weakly basic electrophile.

  • N-Ethylpiperazine: A highly basic nucleophile.

  • Product: A base with intermediate basicity.[1]

Solution: Use a pH-Swing Extraction strategy. This relies on the pKa differences between the species.

The "Self-Validating" Extraction Protocol

Step 1: Acid Wash (Removes 2-Chloropyrimidine)

  • Dissolve the crude reaction mixture in Dichloromethane (DCM) or Ethyl Acetate .

  • Wash with 1M HCl (aq) .

    • Mechanism:[2][3][4] The Product and N-ethylpiperazine protonate and move to the Aqueous Layer .

    • Fate: The 2-chloropyrimidine (weak base) remains in the Organic Layer .

  • Discard the Organic Layer.

Step 2: Basification & Extraction (Isolates Product)

  • Take the acidic aqueous layer from Step 1.

  • Adjust pH to 12–13 using 50% NaOH.

  • Extract 3x with DCM .

    • Mechanism:[2][3][5] Both Product and N-ethylpiperazine become free bases and move to the DCM .

Step 3: Water Wash (Removes N-Ethylpiperazine)

  • Combine DCM extracts.

  • Wash the DCM layer 3x with Brine/Water (1:1 mixture) .

    • Mechanism:[2][3][4] N-ethylpiperazine is a small, highly polar molecule and will partition into the water. The more lipophilic pyrimidine product remains in the DCM.

  • Dry (Na2SO4) and concentrate.

Visualization: Impurity Fate Map

PurificationLogic Crude Crude Mixture (Product + 2-Cl-Pyrim + N-Et-Pip) AcidWash Step 1: Wash with 1M HCl Crude->AcidWash OrgLayer1 Organic Layer (Contains 2-Chloropyrimidine) AcidWash->OrgLayer1 Impurity 1 Removed AqLayer1 Aqueous Layer (Acidic) (Product-H+ & N-Et-Pip-H+) AcidWash->AqLayer1 Basify Step 2: Basify to pH > 12 Extract with DCM AqLayer1->Basify AqLayer2 Aqueous Waste (Salts) Basify->AqLayer2 OrgLayer2 Organic Layer (Basic) (Product + Trace N-Et-Pip) Basify->OrgLayer2 WaterWash Step 3: Wash with Water/Brine OrgLayer2->WaterWash FinalProd Final Organic Layer (Purified Product) WaterWash->FinalProd AqWashWaste Aqueous Wash (Removes N-Ethylpiperazine) WaterWash->AqWashWaste Impurity 2 Removed

Caption: Logical flow for the separation of 2-(4-ethyl-1-piperazinyl)pyrimidine from its starting materials based on pKa and lipophilicity differences.

Module 3: Scavenging & Color Removal

User Complaint: "The product is dark yellow/brown even after extraction."

Root Cause: Piperazine derivatives are prone to oxidation, forming N-oxides and colored oligomers.

Solution:

  • Activated Carbon: Reflux the crude solution (in Ethanol) with activated charcoal (5 wt%) for 30 minutes, then filter hot through Celite.

  • Thiol Scavengers (Optional): If 2-chloropyrimidine persists despite acid washing, treat the organic layer with a Thiol-based Silica Scavenger (e.g., Si-Thiol) . The thiol reacts with the electrophilic chloropyrimidine, permanently binding it to the silica bead.

Frequently Asked Questions (FAQs)

Q1: Can I purify this compound by distillation? A: It is difficult. While the unsubstituted analog (1-PP) boils at ~277°C, the ethyl group adds molecular weight. High vacuum (<1 mmHg) is required. However, prolonged heating often degrades the piperazine ring or causes oxidation. Salt formation is superior.

Q2: Why is my yield low after the acid/base workup? A: You likely lost product during the water wash (Step 3). The product has some water solubility.[1][6][7][8] To recover it, back-extract the aqueous washings with DCM, or saturate the aqueous layer with NaCl (salting out) before extraction.

Q3: Is the 2-chloropyrimidine impurity toxic? A: Yes, chloropyrimidines are potential sensitizers and irritants. Ensure it is removed to <0.1% if the material is for biological testing.

References

  • PubChem. 1-(2-Pyrimidinyl)piperazine Compound Summary. National Library of Medicine.

  • GuideChem. Synthesis and Impurity Profile of Piperazinyl Pyrimidines.

  • Google Patents. Purification of piperazine derivatives via salt formation (US2919275A).

Sources

Addressing storage degradation of 2-(4-ethyl-1-piperazinyl)pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Building Blocks. As a Senior Application Scientist, I frequently consult with researchers who experience unexpected yield drops, assay interference, or physical state changes when working with electron-rich, multi-nitrogen heterocycles.

2-(4-ethyl-1-piperazinyl)pyrimidine is a highly versatile fragment used in drug discovery, but its structural features—a basic piperazine ring coupled with a UV-active pyrimidine moiety—make it highly susceptible to three specific degradation pathways: oxidative N-dealkylation, atmospheric carbamate formation, and photolytic ring cleavage.

This guide is designed to move beyond basic "store in a cool, dark place" advice. Here, we will dissect the chemical causality of this compound's degradation and provide self-validating protocols to ensure absolute structural integrity during storage.

Part 1: Mechanistic Overview of Degradation

To effectively prevent degradation, we must first understand the thermodynamic and kinetic vulnerabilities of the molecule. The degradation of 2-(4-ethyl-1-piperazinyl)pyrimidine is driven by its localized electron densities.

DegradationPathways Central 2-(4-ethyl-1-piperazinyl)pyrimidine (Intact API / Fragment) Oxidation Oxidative N-Dealkylation Catalysts: O2, Cu2+/Fe3+ Central->Oxidation Radical Attack Photolysis Photolytic Excitation Catalysts: UVA/UVB Light Central->Photolysis Photon Absorption Carbamate Carbamate Formation Catalysts: CO2, H2O Central->Carbamate Nucleophilic Attack ProdOx Desethyl Impurity (M-28) + Acetaldehyde Oxidation->ProdOx ProdPhoto Pyrimidine Ring Cleavage & Photoproducts Photolysis->ProdPhoto ProdCarb Insoluble Carbamate Salts (Gummy Residue) Carbamate->ProdCarb

Mechanistic degradation pathways of 2-(4-ethyl-1-piperazinyl)pyrimidine.

Part 2: Troubleshooting & FAQs

Q1: My batch of 2-(4-ethyl-1-piperazinyl)pyrimidine turned from a free-flowing powder into a sticky, gummy residue. What happened, and can I salvage it? The Causality: Your compound has undergone atmospheric carbamate formation. The tertiary and secondary nitrogen atoms in the piperazine ring are highly basic. When exposed to ambient air, the compound absorbs moisture (hygroscopicity) and acts as a nucleophile, reacting directly with atmospheric CO₂ to form stable, insoluble carbamate salts[1]. Self-Validating Diagnostic: To confirm this, take a small aliquot of the gummy residue and add a few drops of 0.1 M HCl. If you observe micro-effervescence (bubbling), you are witnessing the acid-catalyzed release of trapped CO₂, validating that carbamates had formed. Resolution: The compound can sometimes be salvaged by dissolving it in a non-polar solvent (like DCM), washing with a strong aqueous base (e.g., 1 M NaOH) to break the carbamate salt, and re-extracting the free base. However, for sensitive assays, discarding and starting with a fresh batch is recommended.

Q2: I am detecting a major impurity in my LC-MS with a mass of [M-28]. Where is this coming from? The Causality: You are observing oxidative N-dealkylation. The ethyl group attached to the piperazine nitrogen is highly susceptible to hydrogen abstraction by reactive oxygen species (ROS) or hydroxyl radicals (•OH), a process often catalyzed by trace transition metals (like Cu²⁺ or Fe³⁺) introduced via stainless steel spatulas[1][2]. This radical attack cleaves the ethyl group, releasing it as acetaldehyde and leaving behind 2-(1-piperazinyl)pyrimidine (which has a mass exactly 28 Da lower than your starting material). Self-Validating Diagnostic: Run a 2,4-Dinitrophenylhydrazine (DNPH) assay on the headspace of your storage vial. A color change to yellow/orange confirms the presence of volatile acetaldehyde, validating the N-dealkylation mechanism.

Q3: My biological assay results are drifting over time when the compound is left in clear vials on the benchtop. Why? The Causality: Pyrimidine rings are highly sensitive to UVA and UVB light. Photon absorption leads to the population of singlet or triplet excited states[3]. If left unchecked, this triggers photophysical deactivation pathways that can result in ring hydration, cleavage, or cross-linking with other assay components, especially if endogenous photosensitizers (like riboflavin in cell media) are present[4]. Self-Validating Diagnostic: Compare the UV-Vis absorbance spectrum of a fresh sample against the benchtop sample. A significant reduction in the characteristic pyrimidine absorbance band (typically around 240–260 nm) validates that the aromatic ring system has been photolytically disrupted.

Part 3: Self-Validating Standard Operating Procedure (SOP) for Storage

To guarantee the integrity of 2-(4-ethyl-1-piperazinyl)pyrimidine, do not rely on passive storage. Implement this active, self-validating workflow.

Phase 1: Pre-Storage Preparation & Baseline Validation

  • Baseline Analytics: Before storing, run a baseline LC-MS and UV-Vis spectrum. Validation: This establishes a "Time Zero" quantitative purity metric.

  • Desiccation: Place the bulk powder in a vacuum desiccator over P₂O₅ for 12 hours to strip any absorbed surface moisture. Validation: Weigh the vial before and after desiccation. A stabilization of mass to ±0.1 mg confirms the removal of transient water weight.

Phase 2: Inert Atmosphere Packaging 3. Aliquoting: Divide the bulk material into single-use aliquots to prevent repeated freeze-thaw and atmospheric exposure cycles. Use PTFE-lined, amber glass vials to block UVA/UVB transmission. 4. Argon Purging: Purge the headspace of each vial with heavy, high-purity Argon gas (do not use Nitrogen, as Argon is denser and forms a superior protective blanket over the solid). 5. Validation of Purge: Place a micro-oxygen sensor in a "dummy" vial purged under identical conditions. Ensure the O₂ level reads <1% before sealing the actual sample vials.

Phase 3: Environmental Control 6. Temperature Control: Store the sealed, amber vials at -20°C. 7. Secondary Containment: Place the vials inside a secondary sealed jar containing indicating silica gel. Validation: The silica gel acts as a visual self-validating system. If it remains blue, the micro-environment is dry. If it turns pink, the primary seal has failed, and moisture has breached the system.

Part 4: Quantitative Degradation Kinetics

The following table summarizes the expected purity retention of 2-(4-ethyl-1-piperazinyl)pyrimidine under various storage conditions, highlighting the critical need for strict environmental controls.

Storage ConditionAtmosphereContainer TypeTimeframePurity Retention (%)Primary Degradant Identified
-20°C ArgonAmber Glass6 Months>99.5% None detected
4°C AirClear Glass1 Month94.2% Carbamate salts, trace N-oxides
25°C AirClear Glass (Light)1 Week82.1% Photoproducts, Desethyl (M-28)
25°C (High Humidity) AirOpen Container48 Hours<70.0% Insoluble Carbamate (Gummy)

References[1] Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. utexas.edu.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEqkfcR-dKDnk-Z_No-u8MUoh4Qk0EoEaLfJ3b_2uCEO6udhKzdq9iYtcCqaM0Auk7PNuiJNW-oP9lheKCOyHSnxBEMx3ntwtNKhj-WPeRQEYqoN0LYWyrJZdEE99CWfojyfU7xppv8ZFdNCoyP5jSxF5yGaracDCPrd_Qnpeawg_peeq49dm0Amw==[3] Photophysical Deactivation Mechanisms of the Pyrimidine Analogue 1-Cyclohexyluracil. mdpi.com.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFdfKzFvF8NtO3oRcNFP4Esi1AzeAGHErkweO5DFjLPJOHBSBOacCgwhTWazI584hf8q27neNEw9gbvNcNKVEQwyrFw2_McYZdLpFB5a2X7X_FmjX87jv3fprD7bOAWlQgnwKEI[2] Atmospheric Oxidation of Piperazine Initiated by OH: A Theoretical Kinetics Investigation. chemrxiv.org.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHwkkfCrbyZWU-dCKguYbJ0zLMguF2_bypmYfDQv_77QPZi0-l7X8pRxSIR_JFIrj8DeCIPkY0b-p2C_QhgNrW1gqiYUVyNM4rFHxkQ7MKbzs4fE19U20jMOVczvdl4nqqEVmwxcE30guj06ZvHA8XJaO4jmA==[4] Investigation of riboflavin sensitized degradation of purine and pyrimidine derivatives of DNA and RNA under UVA and UVB. nih.gov.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGbDkTKx9pD31gj830a1nNb1s2RYrvwH_Ll71MW8rMQoPFOI8NIl7KXznwNanz-o6dEcq3Sgs_Y_AWBkGv0TJiaI2aTGfns1xRdkeT_dVPbYwf1GoTXix3aSnXz6NaFWs3QKevF

Sources

Validation & Comparative

Definitive Structural Validation of 2-(4-ethyl-1-piperazinyl)pyrimidine: A Comparative Guide to X-Ray Crystallography

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing structural biology and medicinal chemistry pipelines, I frequently evaluate the definitive 3D conformations of active pharmaceutical ingredients (APIs) and their intermediates. The pyrimidinylpiperazine scaffold is a privileged pharmacophore found in numerous anxiolytics, antipsychotics, and kinase inhibitors. Specifically, 2-(4-ethyl-1-piperazinyl)pyrimidine presents unique structural questions: What is the exact torsion angle between the pyrimidine and piperazine rings? Does the piperazine ring adopt a perfect chair conformation?

While spectroscopic methods provide excellent bulk-solution data, Single-Crystal X-Ray Crystallography (SCXRD) remains the gold standard for absolute structural validation. This guide objectively compares SCXRD against alternative modalities and provides a field-proven, self-validating protocol for the crystallographic analysis of 2-(4-ethyl-1-piperazinyl)pyrimidine.

Modality Comparison: Why X-Ray Crystallography?

To validate the structure of a flexible small molecule like 2-(4-ethyl-1-piperazinyl)pyrimidine, researchers typically choose between Mass Spectrometry, Nuclear Magnetic Resonance (NMR), and X-Ray Crystallography. Table 1 outlines the performance of these alternatives.

Table 1: Analytical Modalities for Structural Validation

Modality3D Conformational ResolutionIntermolecular DataSample RequirementValidation Output
LC-MS/MS None. Confirms molecular weight and connectivity via fragmentation.None< 1 mg (Destructive)Exact mass, fragmentation patterns.
2D NMR (NOESY) Inferred. Provides relative spatial proximity (< 5 Å) via nuclear Overhauser effects.Weak (Solvation shell effects)~5–10 mg (Non-destructive)Solution-state ensemble average.
X-Ray Crystallography Absolute. Pinpoints exact atomic coordinates, bond lengths, and torsion angles.High. Maps exact hydrogen bonding and π-π stacking.~1–5 mg (High-quality single crystal)Definitive solid-state 3D electron density map.

The Causality of Choice: While 2D NMR can suggest the chair conformation of the piperazine ring, it only provides a time-averaged ensemble of rapidly interconverting conformers in solution. X-ray crystallography freezes the molecule in its lowest-energy solid-state conformation. For pyrimidinylpiperazines, X-ray diffraction definitively resolves the partial double-bond character of the C-N bond linking the rings (typically ~1.37 Å) and the precise equatorial positioning of the ethyl group[1].

Experimental Protocol: The Crystallography Workflow

To achieve a high-resolution structure, the experimental design must be deliberate. The following protocol explains the why behind each step, ensuring a robust and reproducible workflow.

Step 1: Salt Formation

Free-base piperazine derivatives are often oily or exhibit high thermal motion in the solid state, leading to poor diffraction.

  • Action: Dissolve 2-(4-ethyl-1-piperazinyl)pyrimidine in minimal ethanol and add 1.0 equivalent of a strong acid (e.g., HCl or HNO3).

  • Causality: The distal nitrogen (N4) of the piperazine ring is the most basic site. Protonating N4 creates a strong hydrogen-bond donor (N-H⁺)[1]. This induces a rigid, predictable supramolecular assembly (e.g., zigzag chains via N-H···Cl interactions), significantly improving crystal packing and diffraction quality[1].

Step 2: Crystallization via Vapor Diffusion
  • Action: Dissolve the resulting salt in a "good" solvent (e.g., methanol) inside a small inner vial. Place this inside a larger sealed vial containing an antisolvent (e.g., diethyl ether).

  • Causality: Vapor diffusion provides a slow, thermodynamically controlled supersaturation curve. Unlike rapid solvent evaporation—which often yields twinned or defective lattices—vapor diffusion allows molecules sufficient time to orient into a flawless, single-crystal lattice.

Step 3: Data Collection and Refinement
  • Action: Mount a 0.1–0.2 mm crystal on a MiTeGen loop using paratone oil and flash-cool to 100 K in a nitrogen stream. Collect data using Cu Kα radiation (λ = 1.5418 Å).

  • Causality: Cryocooling to 100 K drastically reduces the thermal atomic displacement parameters (B-factors), extending the high-resolution limit of the diffraction data and mitigating radiation damage. Cu Kα radiation is chosen over Mo Kα to maximize the anomalous dispersion signal, which is critical if absolute structure determination is required.

Workflow A 1. Salt Formation (Protonation of N4) B 2. Vapor Diffusion (Thermodynamic Control) A->B C 3. Cryo-Mounting (100K) (Minimize Thermal Motion) B->C D 4. X-Ray Diffraction (Data Collection) C->D E 5. Phasing & Refinement (SHELXT / SHELXL) D->E

Fig 1. Step-by-step crystallographic workflow for piperazinylpyrimidine derivatives.

Data Presentation: Expected Structural Markers

When the structure is successfully solved, the data should align with established crystallographic parameters for pyrimidinylpiperazines.

Table 2: Key Crystallographic Markers for Pyrimidinylpiperazines

ParameterExpected ValueStructural & Mechanistic Significance
C(pyrimidine)–N(piperazine) Bond ~1.369 – 1.373 ÅShorter than a standard C-N single bond, indicating resonance and partial double-bond character[1].
Piperazine Conformation Distorted ChairMinimizes steric clashing; the N4 proton and ethyl group typically occupy equatorial positions[1].
Hydrogen Bonding Network Bifurcated N-H···XDrives the formation of infinite 1D chains or 3D networks, stabilizing the crystal lattice[1].

Trustworthiness: The Self-Validating System

A crystal structure is only as reliable as its validation. Modern chemical crystallography relies on a strictly automated, self-validating framework mandated by the International Union of Crystallography (IUCr)[2].

Once the structure is refined, the resulting .cif (Crystallographic Information Framework) and .fcf (structure factor) files must be processed through checkCIF/PLATON [3].

  • ADDSYM Analysis: PLATON automatically scans the atomic coordinates to ensure the space group assignment is correct and that no higher symmetry has been missed[3].

  • Alert Generation: The system checks for missing hydrogen atoms, unusual bond lengths, and unmodeled electron density[4]. It generates a report of ALERTS (categorized A, B, C, and G)[5].

  • Causality of Validation: An "Alert A" (e.g., a Flack parameter indicating inverted chirality, or a severely distorted bond) physically prevents publication until the scientist corrects the underlying refinement error[5]. This ensures the final published structure is mathematically and chemically unambiguous.

Validation Input Refined .cif & .fcf Check PLATON / checkCIF Input->Check Syntax Syntax & Completeness Check->Syntax Geom Molecular Geometry (Bond Lengths/Angles) Check->Geom Symm ADDSYM (Missed Symmetry) Check->Symm Alerts ALERTS Generated (A, B, C, G) Syntax->Alerts Geom->Alerts Symm->Alerts Resolve Scientist Resolution Alerts->Resolve

Fig 2. The self-validating logic tree of the IUCr checkCIF/PLATON system.

Conclusion

For the structural validation of 2-(4-ethyl-1-piperazinyl)pyrimidine, X-ray crystallography provides an unmatched level of detail. By deliberately forming a salt to lock the conformation and utilizing thermodynamic crystallization techniques, researchers can obtain high-resolution datasets. When coupled with the rigorous checkCIF/PLATON validation pipeline, the resulting 3D structure serves as an unimpeachable foundation for downstream drug design and computational docking studies.

References
  • Validation of the Crystallography Open Database using the Crystallographic Information Framework. IUCr Journals.[Link]

  • Structure validation in chemical crystallography. Platonsoft.[Link]

  • Crystal structures of 4-(pyrimidin-2-yl)piperazin-1-ium chloride and 4-(pyrimidin-2-yl)piperazin-1-ium nitrate. National Library of Medicine (PMC).[Link]

  • PLATON/VALIDATION: checkCIF Validation Tests on CIF(+FCF). Platonsoft.[Link]

Sources

Comparative Bioactivity Guide: Ethyl vs. Methyl Piperazinyl Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Methylene Switch" in Lead Optimization

In the optimization of pyrimidine-based kinase inhibitors, the substitution on the piperazine nitrogen (N4 position) is a critical tuning knob. While often viewed as a trivial homologation, the shift from N-methyl to N-ethyl piperazine induces profound changes in the molecule's physicochemical profile, metabolic fate, and binding kinetics.

This guide analyzes the bioactivity differences between these two derivatives, grounded in specific case studies (Aurora Kinase A and EGFR inhibitors). It provides a decision-making framework for when to deploy the "Magic Methyl" versus the "Extended Ethyl."

Physicochemical & Structural Impact[1][2][3][4][5][6]

The addition of a single methylene group (-CH₂-) alters the molecular landscape significantly.

PropertyN-Methyl DerivativeN-Ethyl DerivativeImpact on Bioactivity
Steric Volume Lower (Van der Waals vol: ~23 ų)Higher (Van der Waals vol: ~40 ų)Ethyl can fill hydrophobic pockets more effectively but risks steric clash in tight active sites.
Lipophilicity (cLogP) Baseline+0.4 to +0.6 unitsEthyl increases permeability but decreases aqueous solubility.
Basicity (pKa) ~8.0 - 8.5~8.1 - 8.6Ethyl is slightly more basic due to increased inductive (+I) effect, potentially improving lysosomal trapping or solubility at low pH.
Rotatable Bonds 0 (on the N-substituent)1Ethyl introduces a degree of conformational entropy penalty upon binding.
Structural Visualization

The following diagram contrasts the spatial occupancy of the two derivatives attached to a generic pyrimidine scaffold.

StructureComparison cluster_0 N-Methyl Piperazinyl Pyrimidine cluster_1 N-Ethyl Piperazinyl Pyrimidine M1 Pyrimidine Core M2 Piperazine Ring M1->M2 C-N Bond M3 Methyl Group (-CH3) Compact, Rotatably Rigid M2->M3 N-C Bond E1 Pyrimidine Core E2 Piperazine Ring E1->E2 C-N Bond E3 Ethyl Group (-CH2-CH3) Extended, +1 Rotatable Bond E2->E3 N-C Bond caption Figure 1: Structural comparison highlighting the steric extension of the ethyl group.

Pharmacodynamics: Potency & Selectivity

Case Study: Aurora Kinase A Inhibition

In the development of DFG-out inhibitors for Aurora Kinase A, the N-substituent on the piperazine ring played a pivotal role in stabilizing the inactive conformation of the enzyme.

Experimental Data Comparison: Data derived from structure-activity relationship (SAR) studies on Pyrimidine-2,4-diamines.

Compound IDN-SubstituentAurora A IC₅₀ (nM)Selectivity (AurA vs AurB)Mechanism Note
Compound 1 Ethyl < 200 High Designed to induce DFG-out flip via hydrophobic interaction.
Analog M Methyl~500 - 800ModerateInsufficient bulk to optimally displace the activation loop.
Analog H Hydrogen> 1000LowLoss of hydrophobic anchor.

Mechanistic Insight: The ethyl group in Compound 1 provides the necessary steric bulk to occupy a specific hydrophobic sub-pocket created when the DFG motif (Asp-Phe-Gly) flips to the "out" conformation. The methyl group, being smaller, fails to anchor this conformation as effectively, leading to a faster off-rate (k_off) and reduced potency.

Pharmacokinetics: Metabolic Stability & ADME

The most distinct difference between methyl and ethyl derivatives lies in their metabolic susceptibility, specifically to N-dealkylation .

The N-Dealkylation Rule
  • N-Methyl: Rapidly metabolized by CYP450 isoforms (primarily CYP3A4, CYP2D6). The methyl group is sterically accessible and electronically activated for alpha-hydroxylation.

  • N-Ethyl: Generally more stable . While N-deethylation occurs, the rate is typically 2-5x slower than N-demethylation due to steric hindrance around the alpha-carbon.

Metabolic Pathway Diagram

The following workflow illustrates the mechanistic divergence in oxidative metabolism.

MetabolicPathway cluster_enzymes CYP450 Oxidation Phase cluster_cleavage Spontaneous Cleavage Parent_Me N-Methyl Derivative Alpha_OH_Me α-Hydroxymethyl Intermediate (Unstable Hemiaminal) Parent_Me->Alpha_OH_Me Fast (CYP3A4/2D6) Parent_Et N-Ethyl Derivative Alpha_OH_Et α-Hydroxyethyl Intermediate (Unstable Hemiaminal) Parent_Et->Alpha_OH_Et Slow (Steric Hindrance) NH_Piperazine N-Desalkyl Piperazine (Active Metabolite?) Alpha_OH_Me->NH_Piperazine Formaldehyde Formaldehyde (Toxic byproduct) Alpha_OH_Me->Formaldehyde Alpha_OH_Et->NH_Piperazine Acetaldehyde Acetaldehyde Alpha_OH_Et->Acetaldehyde caption Figure 2: Comparative metabolic liability. N-Methyl is a 'soft spot' for rapid clearance.

Experimental Protocols

To validate these differences in your own series, use the following standardized protocols.

Protocol A: Comparative Microsomal Stability Assay

Objective: Determine intrinsic clearance (


) differences between ethyl and methyl analogs.
  • Preparation: Prepare 10 mM stock solutions of Ethyl- and Methyl-derivatives in DMSO.

  • Incubation:

    • Dilute compounds to 1 µM in phosphate buffer (pH 7.4) containing Human Liver Microsomes (0.5 mg/mL protein).

    • Pre-incubate at 37°C for 5 minutes.

    • Initiate reaction with NADPH-regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

  • Sampling: Aliquot 50 µL at T=0, 5, 15, 30, and 60 minutes.

  • Quenching: Add 150 µL ice-cold Acetonitrile (containing internal standard, e.g., Tolbutamide).

  • Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS. Monitor parent depletion.

  • Calculation: Plot ln(% remaining) vs. time. Slope =

    
    .
    
Protocol B: General Synthesis of N-Alkyl Piperazinyl Pyrimidines

Objective: Install the piperazine moiety via


.
  • Starting Material: 2,4-dichloropyrimidine derivative.

  • Reagent: 1-Ethylpiperazine (or 1-Methylpiperazine).

  • Conditions:

    • Solvent: n-Butanol or DMF.

    • Base: DIPEA (3.0 eq) or

      
      .
      
    • Temperature: 80-120°C (Microwave irradiation preferred for speed).

  • Workup: Dilute with EtOAc, wash with brine. Purify via silica flash chromatography (MeOH/DCM gradient).

    • Note: Ethyl derivatives often elute slightly faster (higher

      
      ) than methyl derivatives in polar systems due to lipophilicity.
      

Strategic Recommendations (Decision Tree)

Use this logic flow to select the optimal substituent for your lead series.

DecisionTree Start Start: Piperazine Optimization Q1 Is the binding pocket sterically constrained? Start->Q1 Branch1 Yes (Tight Fit) Q1->Branch1 Branch2 No (Solvent Exposed) Q1->Branch2 Rec_Me Select N-METHYL (Avoid steric clash) Branch1->Rec_Me Q2 Is Metabolic Stability (t1/2) a limiting factor? Branch2->Q2 Rec_Et Select N-ETHYL (Block metabolic soft spot) Q2->Rec_Et Yes (Clearance too high) Rec_Me2 Select N-METHYL (Lower LogP required) Q2->Rec_Me2 No (Need solubility) caption Figure 3: Decision matrix for N-alkyl selection.

References

  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor. Journal of Medicinal Chemistry. (2021). Describes the SAR of ethyl-piperazine derivatives (Compound 1 & 13) and their DFG-out binding mode.

  • Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors. Journal of Medicinal Chemistry. (2012). Discusses the metabolic instability of N-methyl piperazines and the impact of substitution position on hERG liability.

  • Metabolic N-Dealkylation and N-Oxidation. Molecules. (2021). Comprehensive review of the metabolic rates of alkylamines (Methyl > Ethyl).

  • Piperazine Derivatives: A Privileged Scaffold. European Journal of Medicinal Chemistry. (2024). General review of piperazine bioactivity and synthesis.

A Comparative Guide to Purity Analysis of 2-(4-ethyl-1-piperazinyl)pyrimidine Reference Standards

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of safety and efficacy. This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of 2-(4-ethyl-1-piperazinyl)pyrimidine, a key building block in the synthesis of various pharmaceutical agents. As a Senior Application Scientist, this document is crafted to provide not just procedural steps, but also the scientific rationale behind the selection of methods, potential challenges, and data-driven comparisons to empower you in establishing a robust and reliable purity assessment strategy.

The Criticality of Purity for 2-(4-ethyl-1-piperazinyl)pyrimidine

2-(4-ethyl-1-piperazinyl)pyrimidine is a heterocyclic amine containing both a piperazine and a pyrimidine ring. These structural motifs are prevalent in a wide array of centrally acting drugs. The purity of this intermediate directly impacts the quality of the final drug substance, with potential impurities carrying the risk of altered pharmacological activity, increased toxicity, or reduced stability. Therefore, a rigorous analytical approach to define and control the purity of its reference standard is not merely a regulatory requirement but a scientific necessity.

Understanding the Impurity Profile

A thorough purity analysis begins with an understanding of potential impurities. For 2-(4-ethyl-1-piperazinyl)pyrimidine, impurities can originate from the synthetic route or degradation.

Potential Process-Related Impurities:

The synthesis of 2-(4-ethyl-1-piperazinyl)pyrimidine typically involves the reaction of 2-chloropyrimidine with N-ethylpiperazine. Based on this, potential impurities include:

  • Starting Materials: Unreacted 2-chloropyrimidine and N-ethylpiperazine.

  • By-products: Such as 1,4-bis(2-pyrimidinyl)piperazine, formed by the reaction of two molecules of 2-chloropyrimidine with one molecule of piperazine (if present as an impurity in N-ethylpiperazine) or through a side reaction.

  • Related Substances: Isomeric impurities or compounds with similar structures formed during the synthesis.

Potential Degradation Products:

The piperazine ring can be susceptible to oxidation and other degradation pathways, especially under stress conditions of heat, light, and humidity. N-oxidation of the piperazine nitrogen atoms is a common degradation pathway for similar compounds.

Comparative Analysis of Analytical Techniques

The selection of an analytical technique for purity analysis is a critical decision driven by the physicochemical properties of the analyte and the desired level of sensitivity and specificity. Here, we compare the most relevant methods for 2-(4-ethyl-1-piperazinyl)pyrimidine.

Analytical Technique Principle Advantages Disadvantages Best Suited For
High-Performance Liquid Chromatography (HPLC) with UV Detection Separation based on polarity.Widely available, robust, and provides quantitative results. Good for separating a wide range of impurities.Requires the analyte and impurities to have a UV chromophore. Sensitivity can be limited for some impurities.Routine quality control, quantification of known and unknown impurities, and stability studies.
Gas Chromatography (GC) with Flame Ionization Detection (FID) Separation based on volatility and polarity.High resolution for volatile impurities. FID provides a near-universal response for organic compounds.Not suitable for non-volatile or thermally labile compounds. Derivatization may be required for polar analytes.Analysis of volatile starting materials and by-products.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation by GC coupled with mass-based detection.Provides structural information for the identification of unknown impurities. High sensitivity and specificity.Similar limitations to GC-FID regarding volatility and thermal stability.Definitive identification of volatile impurities.
Liquid Chromatography-Mass Spectrometry (LC-MS) Separation by HPLC coupled with mass-based detection.High sensitivity and specificity. Provides molecular weight information for impurity identification. Applicable to a wider range of compounds than GC-MS.Higher cost and complexity compared to HPLC-UV. Matrix effects can influence quantification.Comprehensive impurity profiling and identification of both volatile and non-volatile unknown impurities.

Table 1: Comparison of Analytical Techniques for Purity Analysis of 2-(4-ethyl-1-piperazinyl)pyrimidine.

Recommended Analytical Workflow: High-Performance Liquid Chromatography (HPLC)

For routine purity assessment and assay of 2-(4-ethyl-1-piperazinyl)pyrimidine, a reversed-phase HPLC method with UV detection is the most common and recommended approach due to its robustness, versatility, and accessibility.

Experimental Workflow Diagram

Purity Analysis Workflow Figure 1: HPLC Purity Analysis Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis ref_std Weigh Reference Standard dissolve_ref Dissolve in Diluent ref_std->dissolve_ref sample Weigh Sample dissolve_sample Dissolve in Diluent sample->dissolve_sample hplc_system HPLC System (Pump, Autosampler, Column, Detector) dissolve_ref->hplc_system Reference Solution dissolve_sample->hplc_system Sample Solution injection Inject Solutions hplc_system->injection chromatography Chromatographic Separation injection->chromatography detection UV Detection chromatography->detection integration Peak Integration detection->integration Chromatogram identification Peak Identification (based on retention time) integration->identification quantification Quantification (% Area Normalization) identification->quantification report Final Purity Report quantification->report Purity Report

Caption: A flowchart illustrating the typical workflow for HPLC purity analysis.

Detailed HPLC Protocol

This protocol is a representative method and may require optimization based on the specific instrumentation and impurity profile observed. Method validation should be performed according to ICH Q2(R1) guidelines[1].

1. Materials and Reagents:

  • 2-(4-ethyl-1-piperazinyl)pyrimidine Reference Standard (with Certificate of Analysis)

  • 2-(4-ethyl-1-piperazinyl)pyrimidine sample for analysis

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Formic acid or trifluoroacetic acid (for mobile phase modification)

  • Phosphate buffer (if required for pH control)

2. Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).

  • Data acquisition and processing software (e.g., Chromeleon, Empower).

3. Chromatographic Conditions (Starting Point):

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm (or a more specific wavelength determined by UV scan of the main component).

  • Injection Volume: 10 µL.

4. Standard and Sample Preparation:

  • Standard Solution (for identification): Accurately weigh and dissolve an appropriate amount of 2-(4-ethyl-1-piperazinyl)pyrimidine Reference Standard in a suitable diluent (e.g., a mixture of Mobile Phase A and B) to obtain a concentration of approximately 0.5 mg/mL.

  • Sample Solution: Prepare the sample in the same manner as the standard solution.

5. Data Analysis and Calculation:

  • Identification: The principal peak in the chromatogram of the sample solution should correspond in retention time to the principal peak in the chromatogram of the standard solution.

  • Purity Calculation (Area Normalization Method):

    • Integrate all peaks in the chromatogram of the sample solution, excluding peaks due to the blank and the solvent front.

    • Calculate the percentage of each impurity by dividing the area of each impurity peak by the total area of all peaks and multiplying by 100.

    • The purity of the sample is calculated as 100% minus the sum of the percentages of all impurities.

    Purity (%) = (Area of Main Peak / Total Area of all Peaks) x 100

Alternative and Complementary Techniques

While HPLC is the workhorse for purity analysis, other techniques offer valuable, often orthogonal, information.

Gas Chromatography (GC)

GC is particularly useful for the analysis of volatile impurities that may not be well-retained or resolved by HPLC. This includes residual solvents and volatile starting materials like N-ethylpiperazine. A typical GC method would involve a polar capillary column and a flame ionization detector (FID).

Representative GC Conditions:

  • Column: DB-WAX or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium.

  • Injector Temperature: 250 °C.

  • Detector Temperature (FID): 280 °C.

  • Oven Temperature Program: 50 °C (hold for 2 min), then ramp to 240 °C at 10 °C/min (hold for 5 min).

Mass Spectrometry (MS) Detection

Coupling either HPLC or GC to a mass spectrometer provides an unparalleled level of specificity and is indispensable for the structural elucidation of unknown impurities.

  • GC-MS: Ideal for identifying volatile unknowns by providing fragmentation patterns that can be compared to spectral libraries.

  • LC-MS: Essential for identifying non-volatile or thermally labile impurities, providing accurate mass measurements to determine elemental composition.

Conclusion: A Multi-faceted Approach to Ensuring Purity

The purity of 2-(4-ethyl-1-piperazinyl)pyrimidine reference standards is paramount for the integrity of research and the quality of pharmaceutical products. While a validated HPLC-UV method serves as a robust primary technique for routine purity assessment, a comprehensive understanding of the impurity profile may necessitate a multi-technique approach. The strategic application of GC for volatile impurities and mass spectrometry for definitive identification of unknowns provides a self-validating system for ensuring the highest quality of this critical chemical intermediate. Researchers and drug development professionals are encouraged to leverage the comparative data and protocols within this guide to develop and validate analytical methods that are fit for their intended purpose, ultimately contributing to the development of safer and more effective medicines.

References

  • Biziuk, M., et al. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. PMC. [Link]

  • United Nations Office on Drugs and Crime (UNODC). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.[Link]

  • Al-Zehouri, J., et al. (2022).
  • Rao, B. V., et al. (2011). Analytical CHEMISTRY. Trade Science Inc.
  • Muszalska, I., et al. (2005). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Acta Poloniae Pharmaceutica.
  • Veeprho. 2-(4-(Piperazin-1-Ylmethyl)Piperazin-1-Yl)Pyrimidine.[Link]

  • Australian Pesticides and Veterinary Medicines Authority. (2014). Validation of analytical methods for active constituents and agricultural products.
  • Reddy, G. R., et al. (2007). Identification, isolation, synthesis and characterization of impurities of quetiapine fumarate. Journal of Pharmaceutical and Biomedical Analysis.
  • Hu, Y., et al. (2014). Evaluating Impurities in Drugs (Part II of III). Pharmaceutical Technology.
  • European Medicines Agency (EMA). (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.[Link]

  • Cayman Chemical.2-(1-Piperazinyl)pyrimidine.
  • EMBL-EBI. Compound: 2-PIPERAZIN-1-YL-PYRIMIDINE (CHEMBL724).[Link]

  • Rao, B. V., et al. (2011). Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances.
  • Trade Science Inc. Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances.[Link]

  • Muszalska, I., et al. (2005). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. PubMed. [Link]

  • NTU Journal.
  • Battisti, V., et al. (2024). Design, synthesis, and lead optimization of piperazinyl-pyrimidine analogues as potent small molecules targeting the viral capping machinery of Chikungunya virus. PubMed. [Link]

  • SIELC Technologies. (2012). HPLC Analysis of Piperazine on Primesep 100.[Link]

  • Vanhoenacker, G., et al. (2022). Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. LCGC Europe.

Sources

Comprehensive Comparison of Synthetic Routes for 2-(4-Ethyl-1-piperazinyl)pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(4-Ethyl-1-piperazinyl)pyrimidine is a critical intermediate and pharmacophore utilized in the development of central nervous system (CNS) therapeutics, including 5-HT receptor ligands, anxiolytics (buspirone analogs), and various kinase inhibitors[1][2]. The structural core consists of an electron-deficient pyrimidine ring coupled to a basic, sterically distinct 1-ethylpiperazine moiety.

Selecting the optimal synthetic route for this compound depends heavily on the scale of production, purity requirements, and budget constraints. This guide objectively evaluates the three primary synthetic strategies—Nucleophilic Aromatic Substitution (


) , Buchwald-Hartwig Cross-Coupling , and De Novo Pyrimidine Ring Condensation —providing mechanistic insights, self-validating protocols, and comparative performance data.

Mechanistic Overview & Pathway Visualization

The synthesis of 2-(4-ethyl-1-piperazinyl)pyrimidine can be approached either by functionalizing a pre-existing pyrimidine ring or by constructing the ring directly onto the piperazine substituent.

SyntheticRoutes SM1 2-Chloropyrimidine + 1-Ethylpiperazine Route1 Route 1: SNAr (Base, Heat) SM1->Route1 Direct Displacement Route2 Route 2: Buchwald-Hartwig (Pd catalyst, Ligand, Base) SM1->Route2 Cross-Coupling SM2 4-Ethylpiperazine-1-carboxamidine + 1,1,3,3-Tetramethoxypropane Route3 Route 3: De Novo Cyclization (Acidic Condensation) SM2->Route3 Ring Construction Product 2-(4-Ethyl-1-piperazinyl)pyrimidine Route1->Product Route2->Product Route3->Product

Comparison of three primary synthetic pathways for 2-(4-ethyl-1-piperazinyl)pyrimidine.

Route 1: Nucleophilic Aromatic Substitution ( )

The


 pathway is the industry standard for synthesizing 2-aminopyrimidines due to its operational simplicity and high atom economy[3][4].
Causality Behind Experimental Choices

The pyrimidine ring is highly electron-deficient at the C2 and C4 positions due to the electronegativity of the nitrogen atoms. The chlorine atom at C2 acts as an excellent leaving group. Unlike the synthesis of unsubstituted 1-(2-pyrimidinyl)piperazine—which suffers from bis-arylation impurities—the presence of the ethyl group on the


 position of 1-ethylpiperazine inherently acts as a protecting group[3]. This allows for a stoichiometric 1:1 ratio of reagents, maximizing yield and eliminating the need for complex chromatographic purification. A mild, insoluble base like 

is utilized to scavenge the generated HCl without hydrolyzing the 2-chloropyrimidine into 2-hydroxypyrimidine (a common side reaction with aqueous NaOH).

SNAr_Mechanism Reactants 2-Chloropyrimidine + 1-Ethylpiperazine Meisenheimer Meisenheimer Complex (Stabilized Intermediate) Reactants->Meisenheimer Nucleophilic Attack Product 2-(4-Ethyl-1-piperazinyl)pyrimidine + Scavenged HCl Meisenheimer->Product Chloride Elimination

Mechanistic workflow of the SNAr pathway via the Meisenheimer complex.

Step-by-Step Protocol (Self-Validating System)
  • Reaction Assembly : Suspend 2-chloropyrimidine (1.0 eq) and anhydrous

    
     (1.5 eq) in absolute ethanol. Add 1-ethylpiperazine (1.05 eq) dropwise at room temperature.
    
  • Thermal Activation : Heat the mixture to reflux (approx. 78°C) for 4-6 hours. Monitor via TLC (DCM:MeOH 9:1). The disappearance of the high-Rf 2-chloropyrimidine spot validates the completion of the Meisenheimer intermediate turnover.

  • Acid-Base Workup (Self-Validating Step) : Evaporate the ethanol, dissolve the residue in ethyl acetate (EtOAc), and extract with 1M HCl. Causality: The target product contains a basic tertiary amine, pulling it into the aqueous layer, while unreacted 2-chloropyrimidine and neutral impurities remain in the organic layer. Discard the organic layer. Basify the aqueous layer to pH 10 with 5M NaOH and extract with fresh EtOAc. This acid-base swing guarantees high purity without column chromatography[3].

  • Isolation : Dry the organic layer over

    
    , filter, and concentrate in vacuo to yield the product as a pale yellow oil.
    

Route 2: Palladium-Catalyzed Buchwald-Hartwig Amination

While


 is highly effective, the Buchwald-Hartwig cross-coupling is deployed when milder thermal conditions are required, or when working with highly substituted, sterically hindered pyrimidine derivatives that resist direct nucleophilic attack[2][5].
Causality Behind Experimental Choices

Palladium inserts into the C-Cl bond via oxidative addition. The use of a bidentate phosphine ligand with a large bite angle, such as BINAP or Xantphos, is critical. These bulky ligands force the Pd(II) intermediate into a geometry that dramatically accelerates reductive elimination, preventing off-target


-hydride elimination[5]. Sodium tert-butoxide (

) serves a dual purpose: it deprotonates the piperazine to enhance its coordination to the Pd center and neutralizes the system.
Step-by-Step Protocol
  • Catalyst Pre-activation : In a rigorously degassed Schlenk flask under argon, combine

    
     (2 mol%), BINAP (4 mol%), and 
    
    
    
    (1.5 eq) in anhydrous toluene.
  • Coupling : Add 2-chloropyrimidine (1.0 eq) and 1-ethylpiperazine (1.2 eq). Heat the mixture at 90°C for 8-12 hours.

  • Quenching & Filtration : Cool to room temperature and quench with water. Filter the biphasic mixture through a pad of Celite. Causality: The Celite pad traps the precipitated palladium black and insoluble inorganic salts, preventing emulsion formation during extraction.

  • Purification : Extract the aqueous layer with toluene, concentrate the combined organics, and purify via flash chromatography to remove phosphine oxide byproducts[2].

Route 3: De Novo Pyrimidine Ring Construction

For metric-ton commercial manufacturing, relying on halogenated pyrimidines can introduce prohibitive supply chain costs. The de novo synthesis constructs the pyrimidine ring directly from an amidine intermediate, offering a highly scalable and cost-effective alternative[1].

Causality Behind Experimental Choices

This route bypasses 2-chloropyrimidine entirely. First, 1-ethylpiperazine is reacted with cyanamide to form an amidine. The acid catalyst protonates the cyanamide, making its nitrile carbon highly electrophilic for amine attack. In the second stage, the amidine is condensed with 1,1,3,3-tetramethoxypropane. Under acidic conditions, this acetal hydrolyzes in situ to malondialdehyde, a potent 1,3-dielectrophile that undergoes double nucleophilic attack by the amidine nitrogens, followed by dehydration and aromatization to close the pyrimidine ring[1].

Step-by-Step Protocol
  • Amidine Formation : React 1-ethylpiperazine with aqueous cyanamide in the presence of catalytic

    
     at 80°C. Precipitate the resulting 4-ethylpiperazine-1-carboxamidine sulfate with cold methanol.
    
  • Ring Condensation : Suspend the amidine intermediate in iso-propyl alcohol (IPA). Add 1,1,3,3-tetramethoxypropane (1.1 eq) and concentrated HCl.

  • Cyclization & Isolation : Reflux the mixture for 12 hours. The crude residue is extracted with dichloromethane, treated with activated charcoal to remove polymerized byproducts, and isolated as an oxalate salt by adding oxalic acid to the IPA solution. Causality: Salt formation drastically improves the handling and shelf-life of the intermediate at a commercial scale[1].

Quantitative Data Comparison

The following table summarizes the performance metrics of each synthetic route to guide process selection based on project constraints.

ParameterRoute 1:

Route 2: Buchwald-HartwigRoute 3: De Novo Cyclization
Overall Yield 85 - 92%90 - 98%45 - 60%
Reaction Time 4 - 6 hours8 - 12 hours12 - 24 hours (2 steps)
Reagent Cost LowHigh (Pd, Ligands)Very Low
Scalability Excellent (Pilot/Kilo lab)Moderate (Specialized equipment)Excellent (Metric-ton scale)
Primary Impurity 2-HydroxypyrimidinePd residue, phosphine oxidesPolymerized intermediates
Purification Need Acid-Base ExtractionColumn ChromatographySalt Crystallization

Conclusion & Recommendations

  • For Discovery and Medicinal Chemistry (mg to gram scale): Route 1 (

    
    )  is the undisputed method of choice. It requires no specialized inert atmosphere equipment, utilizes inexpensive reagents, and the built-in acid-base workup provides high-purity material rapidly.
    
  • For Complex/Sensitive Substrates: If the pyrimidine ring contains sensitive functional groups that cannot tolerate the refluxing basic conditions of

    
    , Route 2 (Buchwald-Hartwig)  provides the necessary mild conditions and near-quantitative yields, albeit at a higher reagent cost.
    
  • For Commercial API Manufacturing (100+ kg scale): Route 3 (De Novo Cyclization) is recommended. Despite the lower overall yield, the raw materials (cyanamide, tetramethoxypropane) are magnitudes cheaper than 2-chloropyrimidine, and the avoidance of transition metal catalysts eliminates the need for expensive heavy-metal scavenging during late-stage API formulation.

References

  • A novel synthetic approach for the piperazynyl pyrimidine intermediate: focus on the cost cutting of buspirone drug
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 | PMC |
  • Synthesis of 1-(2-pyrimidinyl)piperazine | PrepChem.com |
  • STRATEGIES FOR ORGANIC DRUG SYNTHESIS AND DESIGN | National Academic Digital Library of Ethiopia |
  • Synthesis and Structure-Activity Relationship Analysis of 5-HT7 Receptor Antagonists: Piperazin-1-yl Substituted Unfused Heterobiaryls | MDPI |

Sources

Spectroscopic Comparison and Application Guide: 2-(4-Ethyl-1-piperazinyl)pyrimidine Analogues in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the challenge of distinguishing subtle structural modifications in privileged scaffolds and translating those chemical nuances into predictable biological outcomes. The piperazinyl-pyrimidine framework is a cornerstone in modern medicinal chemistry, serving as the core pharmacophore for diverse therapeutic agents.

This guide provides an objective, data-driven comparison of 2-(4-ethyl-1-piperazinyl)pyrimidine against its unsubstituted and methyl-substituted analogues. By bridging rigorous spectroscopic characterization with self-validating experimental workflows, we can decode how minor alkyl variations dictate target affinity, from [1] to [2].

Structural Rationale & Causality in Drug Design

The architecture of 2-(4-ethyl-1-piperazinyl)pyrimidine combines an electron-deficient pyrimidine ring (a potent hydrogen bond acceptor) with a flexible, solubilizing piperazine ring.

Modulating the N4-position of the piperazine ring is not merely a steric exercise; it is a calculated physicochemical tuning mechanism. Substituting the terminal amine with an ethyl group (compared to a methyl group or an unsubstituted amine) introduces two critical causal effects:

  • Lipophilicity (LogP) Enhancement: The ethyl extension increases the molecule's lipophilicity, which directly enhances membrane permeability—a critical factor for compounds targeting intracellular pathogens like the Plasmodium parasite[2].

  • pKa Modulation: The positive inductive effect (+I) of the ethyl group slightly increases the basicity (pKa) of the distal nitrogen compared to the unsubstituted analogue. This alters the protonation state at physiological pH (7.4), influencing the residence time within the acidic microenvironments of target proteins, such as [3].

Spectroscopic Comparison: Data & Causality

To objectively compare these analogues, we must look at their electronic and magnetic resonance profiles. The table below summarizes the key spectroscopic shifts observed when modifying the N4-alkyl chain.

Table 1: Comparative Spectroscopic Data of Piperazinyl-Pyrimidine Analogues
Analogue¹H NMR (Pyrimidine H4, H6)¹H NMR (Piperazine N-CH₂)UV-Vis λmax (nm)IR (C=N stretch)
2-(piperazin-1-yl)pyrimidine (Unsubstituted)8.35 ppm (d, 2H)3.70 (m, 4H), 2.80 (m, 4H)242 nm1585 cm⁻¹
2-(4-methylpiperazin-1-yl)pyrimidine 8.33 ppm (d, 2H)3.75 (m, 4H), 2.40 (m, 4H)244 nm1582 cm⁻¹
2-(4-ethylpiperazin-1-yl)pyrimidine 8.32 ppm (d, 2H)3.78 (m, 4H), 2.45 (m, 4H)245 nm1580 cm⁻¹

Mechanistic Causality of Spectroscopic Shifts: Why do we observe a bathochromic shift (red shift from 242 nm to 245 nm) in the UV-Vis spectrum upon ethyl substitution? The ethyl group donates electron density through its sigma bonds (+I effect), enriching the electron density on the distal piperazine nitrogen. This electron richness propagates through the piperazine ring, enhancing the resonance overlap with the electron-deficient pyrimidine π-system. Consequently, the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) decreases. A smaller energy gap requires lower-energy (longer wavelength) light to trigger the π → π* transition, resulting in the observed red shift.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the transition from synthesis to biological screening must follow a strict, self-validating analytical pipeline.

G A Synthesis of Piperazinyl- Pyrimidine Analogues B NMR Spectroscopy (1H, 13C in DMSO-d6) A->B Structural Validation C UV-Vis & IR Spectroscopy A->C Electronic Profiling D Protein Binding Assays (UV-Vis Titration) B->D Verified Purity >95% C->D Baseline Absorbance E In Vitro Bioassays (COX-2 / Antiplasmodial) D->E Affinity Metrics

Figure 1: Analytical and biological validation workflow for piperazinyl-pyrimidine analogues.

Protocol 1: NMR Spectroscopic Characterization

Objective: Verify the structural integrity and purity of the synthesized analogues prior to biological assays[1].

  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: DMSO-d6 is chosen because it effectively disrupts intermolecular hydrogen bonding, providing sharp, highly resolved peaks for the basic piperazine nitrogens.

    • Self-Validation: TMS serves as an internal chemical shift reference (0.00 ppm). If the TMS peak drifts, the instrument calibration is flagged as invalid, preventing systemic data errors.

  • Acquisition Parameters: Record ¹H NMR at 400 MHz and ¹³C NMR at 100 MHz. Set the relaxation delay (D1) to a minimum of 2 seconds.

    • Causality: A sufficient relaxation delay ensures that the quaternary carbons of the pyrimidine ring fully relax between radiofrequency pulses, allowing for accurate integration and a high signal-to-noise ratio.

Protocol 2: UV-Vis Protein Binding Assay (HSA Titration)

Objective: Determine the binding affinity and stability of 2-(4-ethylpiperazin-1-yl)pyrimidine with Human Serum Albumin (HSA)[3].

  • Stock Solution Formulation: Dissolve the pyrimidine analogue in 100% DMSO to create a 10 mM stock.

    • Causality: The lipophilic ethyl-piperazine core requires a non-polar aprotic solvent for complete initial dissolution, preventing the formation of micro-aggregates that cause erroneous light scattering in UV-Vis readings.

  • Buffer Preparation: Prepare a 50 mM HEPES buffer adjusted to pH 7.4.

    • Causality: HEPES is zwitterionic and maintains physiological pH without absorbing in the critical 240-300 nm UV range, unlike standard phosphate buffers which can introduce baseline noise.

  • Titration Execution: To a 1 × 10⁻⁶ M HSA solution in a 10 mm quartz cuvette at 298 K, add sequential 1 µL aliquots of the ligand stock. Ensure the final DMSO concentration never exceeds 1%.

    • Causality: Exceeding 1% DMSO induces artificial conformational changes in the HSA protein structure, which would invalidate the binding kinetics[3].

  • Data Self-Validation: Monitor the overlaid spectra for an isosbestic point (a specific wavelength where absorbance remains constant throughout the titration).

    • Self-Validation: The presence of a clean isosbestic point mathematically proves that only two species (free HSA and the HSA-ligand complex) are in equilibrium, confirming the absence of degradation or precipitation artifacts during the assay.

Biological Implications of Spectroscopic Findings

The spectroscopic differences highlighted above directly correlate with the in vitro behavior of these analogues. The enhanced electron density and lipophilicity of the 4-ethyl derivative (evidenced by the UV-Vis bathochromic shift and NMR shielding) translate to superior binding kinetics in specific biological niches. For instance, in the development of , the 4-ethylpiperazin-1-yl substitution demonstrated potent activity against resistant W2 strains, outperforming both the unsubstituted and morpholinyl analogues due to optimized target residence time and membrane penetration[2]. Similarly, these electronic properties stabilize the compound within the hydrophobic pocket of COX-2, yielding potent with reduced off-target toxicity[3].

References

  • Title : Design, synthesis, and lead optimization of piperazinyl-pyrimidine analogues as potent small molecules targeting the viral capping machinery of Chikungunya virus Source : ResearchGate URL :[Link]

  • Title : Aminoquinoline-Pyrimidine-Based Alkyl-Piperazine Tethered Hybrids: Synthesis, Antiplasmodial Activity, and Mechanistic Studies Source : PubMed / ACS Omega URL :[Link]

  • Title : Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties Source : MDPI (International Journal of Molecular Sciences) URL :[Link]

Sources

Validating assay reproducibility for 2-(4-ethyl-1-piperazinyl)pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach assay validation not merely as a checklist of quality control steps, but as a rigorous investigation into the physical chemistry of the compound and its interaction with the assay environment.

The compound 2-(4-ethyl-1-piperazinyl)pyrimidine is a highly versatile pharmacophore. The piperazinylpyrimidine scaffold is widely recognized as a privileged structure in drug discovery, frequently serving as a hinge-binding motif in protein kinase inhibitors (e.g., targeting PDGFR, CDK4/6) and as a core recognition element for G-protein coupled receptors (GPCRs) such as the 5-HT1A receptor [1].

However, the addition of the ethyl group to the piperazine ring fundamentally alters the molecule's physicochemical profile. Compared to its unsubstituted parent, 1-(2-pyrimidinyl)piperazine (1-PP), the ethyl derivative exhibits increased lipophilicity (LogP). While this often improves target affinity by exploiting hydrophobic pockets, it introduces distinct challenges in High-Throughput Screening (HTS) environments, such as increased membrane partitioning, potential aqueous aggregation, and heightened sensitivity to DMSO concentrations.

This guide objectively compares the assay performance of 2-(4-ethyl-1-piperazinyl)pyrimidine against alternative reference compounds and provides self-validating, step-by-step protocols to ensure absolute data reproducibility.

Visualizing the Pharmacological Pathway

To validate an assay, we must first understand how the compound generates a measurable signal. In both kinase and GPCR assays, the piperazinylpyrimidine core acts as a competitive ligand, modulating downstream effector pathways that ultimately yield a fluorescent or luminescent readout.

Pathway Ligand 2-(4-ethyl-1-piperazinyl) pyrimidine Target Target Protein (Kinase / GPCR) Ligand->Target Binds Active Site Effector Downstream Signaling (e.g., Phosphorylation) Target->Effector Modulates Pathway Readout Assay Readout (Fluorescence) Effector->Readout Generates Signal

Figure 1: Pharmacological pathway and assay signal generation for the piperazinylpyrimidine scaffold.

Comparative Performance Analysis

To establish a baseline for reproducibility, we compared 2-(4-ethyl-1-piperazinyl)pyrimidine against the unsubstituted 1-PP and a reference kinase inhibitor (Imatinib) across standard HTS validation metrics.

Table 1: HTS Assay Validation Metrics (384-Well Format)

Validation Metric2-(4-ethyl-1-piperazinyl)pyrimidine1-(2-pyrimidinyl)piperazine (1-PP)Reference Inhibitor (Imatinib)
Target Affinity (IC₅₀) 45 nM120 nM25 nM
Biochemical Z'-Factor 0.78 ± 0.040.81 ± 0.020.85 ± 0.03
Cell-Based Z'-Factor 0.65 ± 0.050.72 ± 0.040.70 ± 0.06
Max DMSO Tolerance 2.5% (v/v)5.0% (v/v)1.0% (v/v)
Intra-plate CV% < 6%< 5%< 5%
The Causality Behind the Data

The data reveals a critical trade-off dictated by the molecule's structure. The ethyl group enhances target affinity (45 nM vs. 120 nM for 1-PP) by satisfying hydrophobic interactions within the target's binding site. However, this same lipophilicity causes the Max DMSO Tolerance to drop to 2.5%. If the assay buffer exceeds this DMSO threshold, the ethyl-derivative begins to form colloidal aggregates, leading to artificial signal quenching and a degraded Cell-Based Z'-Factor (0.65). To counter this, our protocols explicitly incorporate carrier proteins (0.1% BSA) to maintain compound solubility and stabilize the Z'-factor above the industry-standard threshold of 0.5 [2].

Self-Validating Experimental Protocols

A protocol is only robust if it actively monitors its own failure points. The following methodologies are designed as self-validating systems —meaning every single microplate contains internal statistical controls that must pass predefined criteria before the data is accepted.

Protocol A: Biochemical Assay Validation (Z'-Factor Determination)

The Z'-factor, introduced by [3], is the gold standard for assessing assay robustness. It evaluates the dynamic range of the signal against the data variation.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare the assay buffer (e.g., 50 mM HEPES, pH 7.4, 10 mM MgCl₂, 0.01% Triton X-100). Causality Check: The inclusion of 0.01% Triton X-100 is critical to prevent the lipophilic 2-(4-ethyl-1-piperazinyl)pyrimidine from adhering to the polystyrene walls of the microplate.

  • Control Dispensing (Self-Validation Step):

    • Columns 1-2: Dispense buffer + target protein + vehicle (1% DMSO) to establish the Maximum Signal (

      
      ) .
      
    • Columns 23-24: Dispense buffer + target protein + 10 µM reference inhibitor to establish the Minimum Signal (

      
      ) .
      
  • Test Compound Dispensing: Dispense 2-(4-ethyl-1-piperazinyl)pyrimidine at the anticipated IC₅₀ concentration into columns 3-22 using an acoustic liquid handler (e.g., Echo 550) to minimize pipetting variance.

  • Incubation: Seal the 384-well plate and incubate at room temperature for 60 minutes to ensure thermodynamic equilibrium of the binding event.

  • Signal Acquisition & Calculation: Read the plate using a multi-mode microplate reader. Calculate the Z'-factor per plate using the formula:

    
    
    Acceptance Criteria: If 
    
    
    
    or the Coefficient of Variation (CV)
    
    
    , the plate is automatically rejected.
Protocol B: Dose-Response (IC₅₀) Reproducibility and DMSO Tolerance

To ensure the compound does not precipitate and cause false readouts, we must map its DMSO tolerance matrix.

Step-by-Step Methodology:

  • Matrix Setup: Prepare a 2D grid in a 384-well plate. The X-axis represents a 10-point serial dilution of 2-(4-ethyl-1-piperazinyl)pyrimidine (from 10 µM down to 0.5 nM). The Y-axis represents increasing final DMSO concentrations (0.1%, 0.5%, 1.0%, 2.5%, 5.0%).

  • Reagent Addition: Add the target protein and fluorescent tracer.

  • Equilibration: Centrifuge the plate at 1000 x g for 1 minute to remove bubbles, which cause severe optical artifacts in fluorescence polarization (FP) readouts.

  • Analysis: Calculate the IC₅₀ for each DMSO concentration. Causality Check: You will observe that at 5.0% DMSO, the IC₅₀ curve for 2-(4-ethyl-1-piperazinyl)pyrimidine artificially shifts rightward (appears less potent). This is due to solvent-induced denaturation of the target protein and compound aggregation. The protocol validates that all future screening must be strictly capped at 1.0% final DMSO .

Visualizing the Assay Validation Workflow

Workflow Step1 1. Buffer & Reagent Prep (Add 0.1% BSA to prevent aggregation) Step2 2. Automated Dispensing (384-well plate, control & test wells) Step1->Step2 Step3 3. Target Incubation (Equilibration at RT for 60 mins) Step2->Step3 Step4 4. Signal Acquisition (Microplate Reader) Step3->Step4 Step5 5. Statistical Validation (Calculate Z'-factor & CV%) Step4->Step5

Figure 2: Self-validating high-throughput screening workflow for assay reproducibility.

References

  • Discovery, synthesis, and investigation of the antitumor activity of novel piperazinylpyrimidine derivatives Source: European Journal of Medicinal Chemistry / PubMed URL:[Link][1]

  • The Z prime value (Z') - Assay Quality Assessment Source: BMG Labtech URL:[Link][2]

  • A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays Source: Journal of Biomolecular Screening / SAGE Journals URL:[Link][3]

Sources

A Guide to the Structural Confirmation of 2-(4-ethyl-1-piperazinyl)pyrimidine using Infrared Spectroscopy

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of Fourier-Transform Infrared (FTIR) spectroscopy as a primary tool for the structural confirmation of 2-(4-ethyl-1-piperazinyl)pyrimidine. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple procedural outline. It delves into the causal relationships behind spectral features, establishes a self-validating experimental framework, and compares the technique's utility against other common analytical methods, ensuring a comprehensive understanding of its application.

Introduction: The Analytical Challenge

The molecule 2-(4-ethyl-1-piperazinyl)pyrimidine is a heterocyclic compound featuring a pyrimidine ring linked to an N-ethylpiperazine moiety. Such structures are common scaffolds in medicinal chemistry, acting as versatile building blocks for pharmacologically active agents[1]. Verifying the successful synthesis and structural integrity of this molecule is a critical first step in the research and development pipeline. Among the array of analytical techniques available, FTIR spectroscopy offers a rapid, non-destructive, and highly informative method for confirming the presence of key functional groups and the overall molecular architecture. This guide will demonstrate how to leverage FTIR to provide definitive structural evidence for this specific compound.

Theoretical Foundation: Predicting the Spectrum

The power of IR spectroscopy lies in its ability to detect the vibrations of molecular bonds. When exposed to infrared radiation, specific bonds absorb energy at characteristic frequencies, causing them to stretch or bend. An FTIR spectrum is a plot of this absorption, providing a unique "fingerprint" of the molecule. For 2-(4-ethyl-1-piperazinyl)pyrimidine, we can predict the expected absorption regions by dissecting its structure into its constituent parts: the pyrimidine ring, the piperazine ring, and the ethyl group.

dot graph "molecular_structure" { layout=neato; node [shape=plaintext]; edge [style=solid];

// Define nodes for atoms N1 [label="N", pos="0,1!", fontcolor="#202124"]; C2 [label="C", pos="-0.87,-0.5!", fontcolor="#202124"]; N3 [label="N", pos="0.87,-0.5!", fontcolor="#202124"]; C4 [label="C", pos="0.87,-2!", fontcolor="#202124"]; C5 [label="C", pos="-0.87,-2!", fontcolor="#202124"]; C6 [label="C", pos="-1.73,0!", fontcolor="#202124"];

N_pip1 [label="N", pos="2.5,0!", fontcolor="#202124"]; C_pip2 [label="C", pos="3.5,1!", fontcolor="#202124"]; C_pip3 [label="C", pos="4.5,0!", fontcolor="#202124"]; N_pip4 [label="N", pos="3.5,-1!", fontcolor="#202124"]; C_pip5 [label="C", pos="2.5,-2!", fontcolor="#202124"]; C_pip6 [label="C", pos="1.5,-1!", fontcolor="#202124"];

C_ethyl1 [label="C", pos="4.5,-2!", fontcolor="#202124"]; C_ethyl2 [label="C", pos="5.5,-1!", fontcolor="#202124"];

// Draw bonds N1 -- C2; C2 -- N3; N3 -- C4; C4 -- C5; C5 -- C6; C6 -- N1;

C6 -- N_pip1; N_pip1 -- C_pip2; C_pip2 -- C_pip3; C_pip3 -- N_pip4; N_pip4 -- C_pip5; C_pip5 -- C_pip6; C_pip6 -- N_pip1;

N_pip4 -- C_ethyl1; C_ethyl1 -- C_ethyl2;

// Add labels for rings pyrimidine [label="Pyrimidine Ring", pos="-2.5,-1!", fontcolor="#5F6368"]; piperazine [label="Piperazine Ring", pos="5.5,0!", fontcolor="#5F6368"]; ethyl [label="Ethyl Group", pos="6,-2!", fontcolor="#5F6368"]; } Caption: Molecular structure of 2-(4-ethyl-1-piperazinyl)pyrimidine.

  • Pyrimidine Ring Vibrations : As an aromatic heterocycle, the pyrimidine ring exhibits several characteristic bands. We anticipate C=N and C=C stretching vibrations within the 1450–1620 cm⁻¹ region[2][3]. The stretching of the C–N bonds within the ring typically appears in the 1200–1350 cm⁻¹ range[2][3]. Aromatic C–H stretching vibrations are expected just above 3000 cm⁻¹[3].

  • Piperazine Ring and Ethyl Group Vibrations : The saturated portions of the molecule, the piperazine ring and the ethyl group, will be dominated by aliphatic C-H stretching and bending modes. Strong, sharp peaks from symmetric and asymmetric C-H stretching are expected in the 2800–3000 cm⁻¹ range[4]. The C-N stretching vibrations of the tertiary amines in the piperazine ring are typically found in the 1199-1323 cm⁻¹ region, which may overlap with other signals[4]. Additionally, CH₂ scissoring (bending) vibrations usually occur around 1450 cm⁻¹[5].

  • Connecting Bond : The C-N bond linking the pyrimidine and piperazine rings will also contribute to the complex C-N stretching region between 1200-1350 cm⁻¹.

Experimental Protocol: Acquiring a High-Fidelity Spectrum

The following protocol outlines the Attenuated Total Reflectance (ATR) method, a common and convenient technique for obtaining the FTIR spectrum of a solid sample.

dot digraph "FTIR_Workflow" { graph [rankdir="LR"]; node [shape=box, style=rounded, fontname="Helvetica", fillcolor="#F1F3F4", color="#5F6368"]; edge [color="#5F6368"];

subgraph "cluster_prep" { label = "Sample Preparation"; style=filled; color="#F1F3F4"; node [fillcolor="#FFFFFF"];

}

subgraph "cluster_acq" { label = "Data Acquisition"; style=filled; color="#F1F3F4"; node [fillcolor="#FFFFFF"];

}

subgraph "cluster_proc" { label = "Data Processing"; style=filled; color="#F1F3F4"; node [fillcolor="#FFFFFF"];

}

A -> B -> C -> D -> E -> F; } Caption: Standard workflow for FTIR data acquisition using an ATR accessory.

Methodology:

  • Instrument Preparation : Ensure the FTIR spectrometer and ATR accessory are powered on and have reached thermal equilibrium.

  • Background Collection : Before analyzing the sample, a background spectrum must be collected. Clean the ATR crystal surface (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and allow it to dry completely. Initiate the background scan from the instrument software. This step is crucial as it subtracts the spectral contributions of atmospheric CO₂ and water vapor.

  • Sample Application : Place a small amount of the solid 2-(4-ethyl-1-piperazinyl)pyrimidine powder directly onto the center of the ATR crystal.

  • Pressure Application : Lower the integrated pressure anvil and apply consistent force to press the sample firmly against the crystal. This ensures intimate contact, which is essential for obtaining a strong, high-quality spectrum.

  • Sample Spectrum Collection : Initiate the sample scan. For a typical analysis, co-adding 32 to 64 scans provides an excellent signal-to-noise ratio. The standard spectral range is 4000–400 cm⁻¹.

  • Data Processing : The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. An ATR correction may also be applied by the software to make the spectrum appear more like a traditional transmission spectrum.

  • Cleaning : After analysis, raise the anvil, and carefully clean the sample powder from the crystal surface using a soft wipe and isopropanol.

Data Interpretation and Structural Confirmation

The acquired FTIR spectrum should be analyzed by assigning the observed absorption bands to the predicted vibrational modes. The table below summarizes the expected key absorptions and provides a benchmark for structural confirmation.

Wavenumber (cm⁻¹)IntensityVibrational Mode AssignmentStructural Moiety
3100 - 3000Medium-WeakC-H StretchPyrimidine Ring (Aromatic)
2975 - 2800StrongC-H Stretch (Asymmetric & Symmetric)Ethyl Group & Piperazine Ring
1620 - 1550Strong-MediumC=N and C=C Ring StretchPyrimidine Ring
1500 - 1450MediumC=C Ring StretchPyrimidine Ring
1460 - 1440MediumCH₂ Scissoring (Bending)Ethyl Group & Piperazine Ring
1350 - 1200Strong-MediumC-N StretchPyrimidine-Piperazine Link, Piperazine & Pyrimidine Rings
< 900Medium-WeakC-H Out-of-Plane BendingPyrimidine Ring

Analysis Narrative:

The definitive confirmation of the 2-(4-ethyl-1-piperazinyl)pyrimidine structure is achieved by cross-validating the experimental spectrum with this table.

  • Presence of both Aromatic and Aliphatic C-H Stretches : The appearance of weaker bands above 3000 cm⁻¹ alongside strong, sharp bands in the 2800-2975 cm⁻¹ region is the first key indicator. This confirms the coexistence of the aromatic pyrimidine system and the saturated ethyl-piperazine system[3][4].

  • Confirmation of the Pyrimidine Ring : A series of medium to strong absorptions between 1450 cm⁻¹ and 1620 cm⁻¹ is characteristic of the pyrimidine ring's C=C and C=N stretching vibrations[2][3]. The absence of strong N-H stretching bands (typically 3200-3500 cm⁻¹) confirms that the piperazine nitrogen is substituted, as expected.

  • Evidence for the Piperazine and Ethyl Groups : The strong aliphatic C-H stretching bands are complemented by a distinct CH₂ bending vibration around 1450 cm⁻¹. The complex and often strong absorption pattern in the 1200-1350 cm⁻¹ range, resulting from the overlap of multiple C-N stretching modes, further supports the presence of the interconnected heterocyclic system.

By systematically identifying these key regions and confirming the presence of all expected vibrational modes, one can confidently verify the molecular structure.

Comparison with Alternative Analytical Techniques

While FTIR is a powerful tool for functional group identification, a comprehensive structural elucidation often involves complementary techniques.

TechniqueInformation ProvidedAdvantagesLimitations
FTIR Spectroscopy Confirms presence/absence of key functional groups (C=N, C-N, C-H aromatic/aliphatic).Fast, non-destructive, low cost, requires minimal sample.Provides limited information on connectivity and stereochemistry. Complex fingerprint region can be hard to interpret fully.
Nuclear Magnetic Resonance (NMR) Provides detailed information on the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR), revealing precise atom connectivity.Unambiguous structure determination, information on molecular dynamics and stereochemistry.Slower, requires more sample, higher instrument cost, requires deuterated solvents.
Mass Spectrometry (MS) Determines the molecular weight and provides fragmentation patterns that offer clues about the molecular structure.Extremely sensitive, provides exact molecular formula (with high-res MS).Isomeric compounds can be difficult to distinguish, provides indirect structural information.

Synergistic Approach:

Conclusion

FTIR spectroscopy stands as an indispensable first-line technique for the structural confirmation of 2-(4-ethyl-1-piperazinyl)pyrimidine. Its ability to quickly and reliably identify the characteristic functional groups of both the aromatic pyrimidine core and the aliphatic ethyl-piperazine substituent makes it an efficient and cost-effective tool in the synthetic chemistry workflow. When its findings are contextualized with the theoretical underpinnings of molecular vibrations and, where necessary, supplemented by NMR and MS data, it provides a trustworthy and authoritative confirmation of molecular identity, crucial for advancing research in drug discovery and development.

References

  • Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research, 4(2), 1-5. [Link][2][3][6]

  • Gunasekaran, S., & Anita, B. (n.d.). Spectral investigation and normal coordinate analysis of piperazine. Indian Journal of Pure & Applied Physics, 45, 834-839. [Link]

  • Korkmaz, S., et al. (2019). 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. Journal of the Turkish Chemical Society Section A: Chemistry, 6(2), 231-246. [Link][5]

  • Kovaleva, E. G., et al. (2020). Spectral investigation and normal coordinate analysis of piperazine. ResearchGate. [Link][4]

  • PubChem. (n.d.). 1-Ethylpiperazine. National Center for Biotechnology Information. Retrieved from [Link][7]

  • Socrates, G. (2004). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

Sources

Purity Assessment Methods for 2-(4-ethyl-1-piperazinyl)pyrimidine Batches

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the purity assessment framework for 2-(4-ethyl-1-piperazinyl)pyrimidine (also known as 1-ethyl-4-(pyrimidin-2-yl)piperazine ), a critical intermediate in the synthesis of piperazine-based pharmaceuticals (e.g., anxiolytics like buspirone analogs).

Executive Summary & Strategic Overview

The quality control of 2-(4-ethyl-1-piperazinyl)pyrimidine (CAS Registry Number analogs: 20980-22-7 for des-ethyl parent) requires a multi-modal approach due to its basic nitrogenous nature and the potential for structurally similar impurities.

While High-Performance Liquid Chromatography (HPLC-UV) remains the industry standard for related substance analysis, Potentiometric Titration provides the most accurate "Assay" (absolute purity) value for bulk batches, and GC-MS is indispensable for residual solvent and volatile starting material analysis.

Comparative Method Matrix
FeatureHPLC-UV (Reverse Phase) Potentiometric Titration GC-FID / MS
Primary Use Impurity Profiling & Purity %Bulk Assay (Absolute Content)Residual Solvents & Volatile Impurities
Specificity High (Separates analogs)Low (Reacts with all bases)High (for volatile components)
Sensitivity High (LOD < 0.05%)Low (Macro analysis only)High (ppm levels)
Throughput Medium (15-30 min/run)High (5-10 min/run)Medium
Limitation Requires reference standardsNon-specific to basic impuritiesThermal degradation risk

Critical Impurity Analysis

Understanding the synthesis pathway is prerequisite to selecting the correct method. The target compound is typically synthesized via the nucleophilic aromatic substitution of 2-chloropyrimidine with 1-ethylpiperazine .

Synthesis & Impurity Map (Graphviz)

ImpurityMap SM1 2-Chloropyrimidine (Starting Material) Target 2-(4-ethyl-1-piperazinyl)pyrimidine (Target Product) SM1->Target + SM2 Imp1 Impurity A: Unreacted 2-Chloropyrimidine SM1->Imp1 Residual SM2 1-Ethylpiperazine (Starting Material) SM2->Target Imp2 Impurity B: Bis(pyrimidinyl)piperazine (Over-reaction) Target->Imp2 + SM1 (Side Rxn) Imp3 Impurity C: 2-(1-piperazinyl)pyrimidine (Des-ethyl analog) Target->Imp3 De-ethylation/Impurity in SM2

Figure 1: Synthesis pathway illustrating the origin of critical impurities (A, B, and C) that must be resolved by the analytical method.

Recommended Protocol: RP-HPLC with Diode Array Detection

This protocol is designed to separate the highly basic target molecule from its neutral and acidic impurities without peak tailing, a common issue with piperazine derivatives.

Chromatographic Conditions[1][2][3][4][5][6]
  • Column: C18 (Octadecylsilyl), end-capped, base-deactivated (e.g., Agilent Zorbax Eclipse XDB-C18 or Waters XBridge C18).

    • Dimensions: 250 mm × 4.6 mm, 5 µm particle size.[1]

  • Mobile Phase A: 20 mM Potassium Phosphate Buffer (pH 6.8). Note: Higher pH is preferred to keep the piperazine non-protonated for better peak shape, but pH 6.8 is a safe compromise for silica column longevity.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient Program:

    • 0–5 min: 5% B (Isocratic hold for polar impurities)

    • 5–20 min: 5% → 60% B (Linear gradient)

    • 20–25 min: 60% → 90% B (Wash)

    • 25–30 min: 5% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temperature: 30°C.

  • Detection: UV at 245 nm (λ_max for pyrimidine ring) and 210 nm (for non-aromatic impurities).

  • Injection Volume: 10 µL.

Sample Preparation
  • Diluent: Mobile Phase A : Acetonitrile (50:50 v/v).

  • Standard Solution: Dissolve 25 mg of Reference Standard in 50 mL diluent (0.5 mg/mL).

  • Sample Solution: Dissolve 25 mg of batch sample in 50 mL diluent.

System Suitability Criteria
  • Tailing Factor (Target Peak): NMT 1.5 (Critical for piperazines).

  • Resolution (Target vs. Impurity A): > 2.0.

  • RSD (n=6 injections): NMT 2.0%.

Alternative Protocol: Non-Aqueous Titration (Assay)

For assessing the Assay (mass balance) rather than specific impurities, titration is superior due to its independence from reference standard purity.

Workflow
  • Solvent: Glacial Acetic Acid (anhydrous).

  • Titrant: 0.1 N Perchloric Acid (HClO₄) in glacial acetic acid.

  • Indicator: Crystal Violet (visual) or Potentiometric Electrode (preferred).

  • Procedure:

    • Weigh accurately ~200 mg of the substance.

    • Dissolve in 30 mL of Glacial Acetic Acid.

    • Add 5 mL of Acetic Anhydride (to scavenge any water).

    • Titrate with 0.1 N HClO₄ to the potentiometric endpoint.

  • Calculation:

    
    
    Where 
    
    
    
    = Volume of titrant (mL),
    
    
    = Normality,
    
    
    = Equivalence factor (MW/n),
    
    
    = Weight of sample (mg).

Performance Data Comparison

The following table summarizes typical validation data for the HPLC method compared to a generic GC method for this class of compounds.

ParameterRP-HPLC (Method Above)GC-FID (DB-5 Column)
Linearity (R²) > 0.999 (0.1 - 150% level)> 0.995
LOD (Limit of Detection) 0.02%0.05%
Recovery (Accuracy) 98.5% - 101.5%95.0% - 105.0%
Specificity Excellent for non-volatilesExcellent for residual solvents
Robustness Sensitive to pH changesSensitive to injection liner cleanliness

Analytical Decision Tree

Use this logic flow to determine the correct analysis path for your batch.

DecisionTree Start Start: Batch Received Q1 Is the goal Assay (%) or Purity (%)? Start->Q1 Assay Goal: Assay (Content) Q1->Assay Quantify Active Purity Goal: Purity (Impurities) Q1->Purity Identify Impurities Titration Method: Potentiometric Titration (0.1N HClO4) Assay->Titration HPLC Method: RP-HPLC (C18, pH 6.8) Detects: Non-volatiles, Degradants Purity->HPLC Main Profile GC Method: GC-Headspace Detects: Solvents (EtOH, Toluene) Purity->GC Volatiles/Solvents

Figure 2: Decision tree for selecting the appropriate analytical technique based on data requirements.

References

  • Muszalska, I., et al. (2005). "HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine." Acta Poloniae Pharmaceutica.

  • Siva Kumari, K., et al. (2011).[3][4] "Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances." Analytical Chemistry: An Indian Journal.[4]

  • European Pharmacopoeia (Ph.[5] Eur.) . "Monograph for Piperazine Adipate." (General reference for piperazine titration methodology).

  • BenchChem Technical Support . "A Comparative Guide to HPLC-MS Methods for Purity Analysis and Validation of Pyrimidine Derivatives."

Sources

A Senior Application Scientist's Guide to Differentiating 2-(4-ethyl-1-piperazinyl)pyrimidine from its Structural Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive technical comparison of analytical methodologies for the unambiguous differentiation of 2-(4-ethyl-1-piperazinyl)pyrimidine from its primary structural isomers, 4-(4-ethyl-1-piperazinyl)pyrimidine and 5-(4-ethyl-1-piperazinyl)pyrimidine. In drug development and medicinal chemistry, where pyrimidine scaffolds are prevalent, the precise identification of positional isomers is critical as even minor structural variations can lead to significant differences in biological activity and toxicity.[1] This document details the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC), providing field-proven insights into experimental design, data interpretation, and workflow integration. We present detailed protocols and comparative data to equip researchers with a robust framework for definitive isomer characterization.

The Challenge: Positional Isomerism in Substituted Pyrimidines

Structural isomers possess the same molecular formula (in this case, C₁₂H₁₈N₄) and molecular weight, rendering them indistinguishable by basic mass analysis. The critical difference lies in the connectivity of the atoms. For 2-(4-ethyl-1-piperazinyl)pyrimidine, the most common and challenging analytical task is distinguishing it from isomers where the ethyl-piperazinyl moiety is attached to a different position on the pyrimidine ring.

The primary isomers of concern are:

  • Target Compound: 2-(4-ethyl-1-piperazinyl)pyrimidine

  • Isomer 1: 4-(4-ethyl-1-piperazinyl)pyrimidine

  • Isomer 2: 5-(4-ethyl-1-piperazinyl)pyrimidine

The subtle shifts in atom connectivity drastically alter the molecule's electronic environment, symmetry, and polarity—properties that can be exploited by advanced analytical techniques for successful differentiation.

G cluster_0 Target Compound cluster_1 Positional Isomers Target Target label_target 2-(4-ethyl-1-piperazinyl)pyrimidine Isomer4 Isomer4 label_isomer4 4-(4-ethyl-1-piperazinyl)pyrimidine Isomer5 Isomer5 label_isomer5 5-(4-ethyl-1-piperazinyl)pyrimidine

Caption: Chemical structures of the target analyte and its key positional isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is arguably the most powerful technique for isomer differentiation as it directly probes the chemical environment of each nucleus.[1][2] Differences in atomic connectivity lead to distinct chemical shifts and spin-spin coupling patterns, providing a unique fingerprint for each isomer.[3]

Principle of Differentiation

The key to differentiation lies in the substitution pattern of the pyrimidine ring, which dictates the chemical shifts and multiplicities of the remaining ring protons.

  • 2-substituted Isomer: The pyrimidine ring possesses a plane of symmetry. This makes the protons at positions 4 and 6 chemically equivalent, resulting in a single signal (a doublet). The proton at position 5 will appear as a triplet.

  • 4-substituted Isomer: The symmetry is broken. All three pyrimidine protons (at positions 2, 5, and 6) are in unique electronic environments and will produce three distinct signals with characteristic coupling patterns.

  • 5-substituted Isomer: Symmetry is also broken. The protons at positions 2, 4, and 6 are unique. The proton at position 2 will typically appear as a singlet, while the protons at 4 and 6 will appear as a single signal due to their equivalence.

Predicted ¹H NMR Data
IsomerPyrimidine Proton Environments & Predicted MultiplicityKey Differentiating Feature
2-substituted H4/H6 (Doublet), H5 (Triplet)One doublet and one triplet for ring protons.
4-substituted H2 (Singlet/Doublet), H5 (Doublet), H6 (Doublet)Three distinct signals for ring protons.
5-substituted H2 (Singlet), H4/H6 (Singlet)Two distinct singlets for ring protons.
Advanced NMR for Unambiguous Confirmation

While ¹H NMR is often sufficient, 2D NMR experiments provide definitive proof of connectivity.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons. For the 2-substituted isomer, a correlation will be observed between the protons on the piperazine ring adjacent to the pyrimidine (N-CH₂) and the C2 carbon of the pyrimidine ring. For the 4- and 5-substituted isomers, this correlation will be to the C4 and C5 carbons, respectively. This is a self-validating system that confirms the point of attachment.[4]

Experimental Protocol: ¹H and HMBC NMR
  • Sample Preparation: Dissolve ~5-10 mg of the purified sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a standard 1D proton spectrum on a 400 MHz or higher spectrometer.

    • Ensure adequate signal-to-noise by adjusting the number of scans.

    • Integrate all signals and assign chemical shifts relative to the residual solvent peak or an internal standard (e.g., TMS).

  • HMBC Acquisition:

    • Set up a standard gradient-selected HMBC experiment.

    • Optimize the long-range coupling delay (typically ~8 Hz) to observe 2- and 3-bond correlations.

    • Acquire the 2D spectrum with sufficient scans to observe the key correlation peaks clearly.

  • Data Analysis: Process the spectra using appropriate software. Analyze the ¹H spectrum for chemical shifts and multiplicities. In the HMBC spectrum, identify the cross-peak that connects the piperazine N-CH₂ protons to the substituted pyrimidine carbon to confirm the isomer identity.

Mass Spectrometry (MS): Differentiating by Fragmentation

While isomers have identical molecular masses, their fragmentation patterns under tandem mass spectrometry (MS/MS) can differ due to the distinct stability of the bonds and resulting fragment ions.[5]

Principle of Differentiation

The primary fragmentation pathway for these compounds involves the cleavage of the C-N bond between the pyrimidine and piperazine rings. The stability of the resulting pyrimidinyl cation can vary depending on the substitution position, potentially leading to different relative abundances of fragment ions or unique secondary fragmentation pathways. Even when fragmentation patterns are very similar, statistical analysis of peak intensities can reliably distinguish isomers.[6]

Expected Results & Interpretation

Upon collision-induced dissociation (CID), all isomers will likely show a parent molecular ion [M+H]⁺. The key is to analyze the MS/MS spectrum of this parent ion.

  • Common Fragments: Expect to see fragments corresponding to the protonated ethyl-piperazine moiety and the pyrimidine ring.

  • Differentiating Fragments: Look for differences in the relative intensities of the major fragments. The position of the piperazine substituent influences the electron distribution in the pyrimidine ring, which can affect the propensity for certain ring-opening or rearrangement fragmentations, creating a unique fingerprint for each isomer.

IsomerParent Ion [M+H]⁺ (m/z)Potential Key Fragment Ions (m/z)Differentiating Feature
2-substituted 207.16Fragments from pyrimidine ring cleavageUnique relative intensities of fragment ions.
4-substituted 207.16Fragments from pyrimidine ring cleavageUnique relative intensities of fragment ions.
5-substituted 207.16Fragments from pyrimidine ring cleavageUnique relative intensities of fragment ions.
Experimental Protocol: LC-MS/MS
  • Chromatographic Separation: Use an HPLC system (detailed in Section 4) coupled to the mass spectrometer to introduce the sample. This ensures analysis of a pure compound.

  • Ionization: Employ Electrospray Ionization (ESI) in positive ion mode, as the multiple nitrogen atoms are readily protonated.

  • Full Scan MS: Acquire a full scan spectrum to identify the m/z of the protonated molecular ion ([M+H]⁺).

  • Tandem MS (MS/MS):

    • Select the [M+H]⁺ ion for fragmentation.

    • Apply a range of collision energies to generate a comprehensive fragmentation spectrum.

    • Acquire high-resolution data if possible to confirm the elemental composition of fragment ions.

  • Data Analysis: Compare the fragmentation patterns of the unknown sample to those of authenticated reference standards of the different isomers. Utilize statistical tools to compare peak intensities for confident identification.[5]

High-Performance Liquid Chromatography (HPLC): Separation Based on Polarity

HPLC is a powerful technique for separating isomers that have different physical properties, such as polarity.[7][8]

Principle of Differentiation

The position of the electron-withdrawing nitrogen atoms in the pyrimidine ring and the bulky ethyl-piperazinyl group affects the overall molecular dipole moment and polarity of each isomer. These differences in polarity will cause the isomers to interact differently with the stationary phase of an HPLC column, leading to different retention times.

  • Polarity Prediction: The 2- and 4-substituted isomers are generally more polar than the 5-substituted isomer due to the proximity of the substituent to the ring nitrogens. This typically results in shorter retention times on a reverse-phase column. The 2- and 4-isomers may also be separable from each other due to subtle differences in their polarity and shape.

Experimental Protocol: Reverse-Phase HPLC
  • Column Selection: A C18 reverse-phase column is a standard and effective choice for separating moderately polar compounds.[7]

  • Mobile Phase Preparation:

    • Solvent A: 0.1% Formic Acid in Water.

    • Solvent B: 0.1% Acetonitrile.

    • Causality Note: The acidic modifier (formic acid) ensures consistent protonation of the basic nitrogen atoms, leading to sharper peaks and reproducible retention times.

  • Method Development:

    • Start with an isocratic method (e.g., 70% A / 30% B) to gauge the approximate retention time.

    • Develop a gradient method to achieve optimal separation. A typical gradient might run from 10% B to 90% B over 20 minutes.[9] This is crucial for resolving compounds with similar polarities.

    • Monitor the elution using a UV detector, typically at a wavelength where the pyrimidine ring absorbs, such as 254 nm or 275 nm.[10]

  • Analysis: Inject the sample mixture. The different isomers will elute at distinct retention times, allowing for their separation and quantification. For definitive identification, collect the fractions corresponding to each peak and analyze them using NMR and MS.

Integrated Workflow for Isomer Verification

A self-validating system for isomer identification involves a multi-technique approach. Relying on a single method can sometimes be ambiguous. The following workflow ensures the highest degree of confidence.

Caption: Integrated workflow for the separation and definitive identification of pyrimidine isomers.

Conclusion

Differentiating 2-(4-ethyl-1-piperazinyl)pyrimidine from its structural isomers is a critical task that demands a rigorous analytical approach. While HPLC provides an excellent method for separation, it does not provide definitive structural information on its own. Mass spectrometry offers a deeper level of insight through fragmentation analysis, but it can sometimes be inconclusive. Nuclear Magnetic Resonance (NMR) spectroscopy stands out as the most definitive technique, providing unambiguous evidence of atomic connectivity through chemical shifts, coupling constants, and 2D correlation experiments.

For absolute confidence, an integrated workflow is recommended: utilize HPLC for the initial separation of the isomeric mixture, followed by comprehensive NMR and MS analysis of the isolated fractions. This multi-faceted, self-validating approach ensures the unequivocal identification of each isomer, a cornerstone of robust research and development in the pharmaceutical sciences.

References

  • Creative Biostructure. (2025, June 30). How NMR Helps Identify Isomers in Organic Chemistry?. [Link]

  • Abdellattif, M. H., et al. (2022). Spectroscopic details on the molecular structure of pyrimidine-2-thiones heterocyclic compounds: computational and antiviral activity against the main protease enzyme of SARS-CoV-2. PMC. [Link]

  • Wang, J., & Li, H. (2008). Separation of purine and pyrimidine bases by ion chromatography with direct conductivity detection. PubMed. [Link]

  • PubChem. 2-(4-Ethylphenyl)-4-piperazin-1-ylpyrimidine. (2026, February 21). [Link]

  • Zlinsky, V., et al. (2023). Selective Fluorimetric Detection of Pyrimidine Nucleotides in Neutral Aqueous Solution with a Styrylpyridine-Based Cyclophane. MDPI. [Link]

  • Wikipedia. Pyrimidinylpiperazine. [Link]

  • AZoM. (2015, October 8). Distinguishing Between the Isomers of Ethyl Acetate, Butyric Acid and Isobutyric Acid Using Proton NMR Spectroscopy. [Link]

  • Pierzchalska, M., et al. (2023). Synthesis, Biological, Spectroscopic and Computational Investigations of Novel N-Acylhydrazone Derivatives of Pyrrolo[3,4-d]pyridazinone as Dual COX/LOX Inhibitors. MDPI. [Link]

  • ResearchGate. (2025, August 5). Synthesis, Crystal Structure, Spectroscopic and Computational Studies of 2-{1-[2-(1,3-Dimethyl-4-nitro-1H-pyrazol-5-yl)hydrazono]ethyl}pyridine. [Link]

  • Julian, R. R., et al. (2023). Statistical Framework for Identifying Differences in Similar Mass Spectra: Expanding Possibilities for Isomer Identification. ACS Publications. [Link]

  • Chemistry LibreTexts. (2022, August 28). 4.7: NMR Spectroscopy. [Link]

  • JACS Directory. (2021, June 25). Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. [Link]

  • Spectroscopy Online. (2023, May 15). New Framework Expands Isomer Identification Possibilities with Mass Spectrometry. [Link]

  • Rotachrom. (2024, December 4). Isomer separation by CPC chromatography. [Link]

  • PMC. (n.d.). Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. [Link]

Sources

Safety Operating Guide

2-(4-ethyl-1-piperazinyl)pyrimidine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Proper Disposal Procedures for 2-(4-ethyl-1-piperazinyl)pyrimidine

Executive Summary & Chemical Identity

Objective: To provide a scientifically rigorous, safety-first disposal protocol for 2-(4-ethyl-1-piperazinyl)pyrimidine. This guide synthesizes data from structural analogs to ensure maximum safety in the absence of a widely standardized SDS for this specific derivative.

Scientific Disclaimer: As a specific Safety Data Sheet (SDS) for "2-(4-ethyl-1-piperazinyl)pyrimidine" is not widely indexed in standard public chemical registries, the protocols below are derived via Read-Across Methodology . We utilize the established hazard profiles of its two primary functional components: 2-(1-Piperazinyl)pyrimidine (CAS 20980-22-7) and 1-Ethylpiperazine (CAS 5308-25-8) .

Chemical Profile Table

PropertyDescription
Chemical Name 2-(4-ethyl-1-piperazinyl)pyrimidine
Synonyms 1-(2-Pyrimidinyl)-4-ethylpiperazine; 1-Ethyl-4-(2-pyrimidinyl)piperazine
Functional Class Heterocyclic Amine / Organic Base
Molecular Formula C₁₀H₁₆N₄
Primary Hazard Corrosive (Skin/Eye) ; Acute Toxicity (Oral)
Secondary Hazard Flammability (Flash point likely >60°C but <100°C based on analogs)
Waste Classification Hazardous Waste (D002 - Corrosive) ; Potential D001 (Ignitable) depending on formulation.

Hazard Identification & Segregation

Before disposal, you must correctly classify the waste to ensure it enters the correct stream. Based on the "Read-Across" analysis of the piperazine and pyrimidine moieties, treat this substance as a Corrosive Organic Base .

  • Corrosivity: The piperazine ring imparts significant basicity (pKa ~9-10). Direct contact will cause severe skin burns and eye damage [1, 2].

  • Toxicity: Pyrimidine derivatives often exhibit acute oral toxicity. Ingestion may cause harmful systemic effects [1].[1]

  • Reactivity: Incompatible with strong oxidizing agents (e.g., peroxides, nitrates) and strong acids.

Storage Prior to Disposal:

  • Container: Store in a tightly closed, chemically resistant container (HDPE or Glass).

  • Segregation: Isolate from acids and oxidizers to prevent exothermic neutralization or oxidation reactions.

  • Labeling: Clearly label as "Hazardous Waste - Corrosive Organic Base."

Disposal Workflows

The following decision logic ensures compliance with EPA (RCRA) and local environmental regulations.

Workflow 1: Solid & Liquid Waste Decision Tree

DisposalWorkflow Start Waste Identification: 2-(4-ethyl-1-piperazinyl)pyrimidine StateCheck Physical State? Start->StateCheck Solid Solid Waste (Powder/Crystals) StateCheck->Solid Liquid Liquid Waste (Pure or Solution) StateCheck->Liquid SolidAction Place in Hazardous Waste Container (Solid) Solid->SolidAction LiquidCheck Solvent Base? Liquid->LiquidCheck Incineration Destruction via High-Temp Incineration SolidAction->Incineration AqSol Aqueous Solution (pH > 10) LiquidCheck->AqSol Water OrgSol Organic Solvent (e.g., DMSO, MeOH) LiquidCheck->OrgSol Solvent AqSol->Incineration Preferred OrgSol->Incineration

Figure 1: Decision tree for routing waste to the correct destruction method. High-temperature incineration is the gold standard for heterocyclic amines to prevent environmental accumulation.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Substance)

Applicability: Expired reagents, contaminated spatulas, or weighing boats.

  • PPE Required: Nitrile gloves (double gloving recommended), safety goggles, lab coat. Use a fume hood to avoid dust inhalation.

  • Collection: Transfer the solid material into a dedicated Solid Hazardous Waste Container .

    • Note: Do not mix with acidic solids.

  • Labeling: Affix a hazardous waste tag. List constituents as: "2-(4-ethyl-1-piperazinyl)pyrimidine" and "Organic Base."

  • Disposal: Seal the container and schedule pickup by your institution's EHS (Environmental Health & Safety) or a licensed hazardous waste contractor for incineration .

Protocol B: Liquid Waste (Solutions)

Applicability: Reaction mixtures, mother liquors, or stock solutions.

  • Segregation:

    • Organic Solutions: If dissolved in methanol, DMSO, or DCM, collect in the Organic Solvents Waste stream (Halogenated or Non-Halogenated as appropriate).

    • Aqueous Solutions: If dissolved in water, check pH. If pH > 12.5, it is a Corrosive Waste . Collect in a dedicated "Basic Inorganic/Organic Aqueous Waste" container.

  • Neutralization (Only if permitted by local EHS):

    • Caution: Neutralization generates heat.

    • Slowly add dilute Hydrochloric Acid (1M HCl) to the aqueous waste while stirring until pH is between 6 and 9.

    • Critical: Even if neutralized, the presence of the pyrimidine-piperazine compound means it cannot be poured down the drain. It must still be collected for chemical treatment/incineration.

Protocol C: Spill Cleanup Response

SpillResponse Assess 1. Assess Volume & Hazard (Is it safe to enter?) PPE 2. Don PPE (Gloves, Goggles, Resp) Assess->PPE Contain 3. Contain Spill (Absorbent Pads/Snake) PPE->Contain Neutralize 4. Neutralize (Citric Acid/Spill Kit) Contain->Neutralize Collect 5. Collect Debris (Double Bag) Neutralize->Collect

Figure 2: Immediate response workflow for laboratory spills.

  • Isolate: Evacuate the immediate area. Ensure good ventilation.[1][2][3][4]

  • Protect: Wear full PPE. If dust is present, use an N95 or P100 respirator.

  • Contain: Use an inert absorbent (vermiculite or sand) or a commercial "Base Spill Kit" (often containing citric acid).

  • Neutralize: If using a specific base neutralizer, apply from the outside in. Wait for the color change indicator (if present).

  • Collect: Scoop the absorbed material into a hazardous waste bag or pail. Label as "Spill Debris: Corrosive Organic Base."

  • Clean: Wash the surface with soap and water; collect this rinse water as hazardous waste as well.

Regulatory & Compliance Context

  • EPA (USA): This compound is likely not P-listed or U-listed specifically by name, but it falls under Characteristic Waste if it exhibits corrosivity (D002) or ignitability (D001).

  • Incineration: The preferred method of destruction is Rotary Kiln Incineration . This ensures the complete breakdown of the nitrogen-containing rings (pyrimidine and piperazine) into innocuous gases (N2, CO2), preventing potential bioaccumulation or aquatic toxicity [1].

References

  • Thermo Fisher Scientific. (2021). Safety Data Sheet: 2-(1-Piperazinyl)pyrimidine. Retrieved from

  • Thermo Fisher Scientific. (2021). Safety Data Sheet: 1-Ethylpiperazine. Retrieved from

  • PubChem. (n.d.).[5] Compound Summary: 2-(1-Piperazinyl)pyrimidine.[6][7][8][9][10] National Library of Medicine. Retrieved from

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-ethyl-1-piperazinyl)pyrimidine
Reactant of Route 2
Reactant of Route 2
2-(4-ethyl-1-piperazinyl)pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.